molecular formula C6H4BrN3 B11731235 5-Amino-2-bromoisonicotinonitrile

5-Amino-2-bromoisonicotinonitrile

Cat. No.: B11731235
M. Wt: 198.02 g/mol
InChI Key: VOOPRKUBGKMIAG-UHFFFAOYSA-N
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Description

5-Amino-2-bromoisonicotinonitrile is a useful research compound. Its molecular formula is C6H4BrN3 and its molecular weight is 198.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Amino-2-bromoisonicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2-bromoisonicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-bromopyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-6-1-4(2-8)5(9)3-10-6/h1,3H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOPRKUBGKMIAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Properties, Synthesis, and Applications of 5-Amino-2-bromoisonicotinonitrile (CAS 944401-72-3)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a highly functionalized pyridine building block, 5-Amino-2-bromoisonicotinonitrile (CAS 944401-72-3) represents a critical intermediate in modern pharmaceutical synthesis. Its orthogonal reactivity profile—featuring a primary amine, a nitrile group, and an activated aryl bromide—makes it an exceptionally versatile scaffold for the construction of complex heterocyclic systems. This technical guide provides an authoritative analysis of its physicochemical properties, synthetic methodologies, and field-proven downstream applications, specifically its role in the development of ALK-5 (TGF-β type I receptor) kinase inhibitors.

Physicochemical Properties & Structural Analysis

Understanding the structural causality of 5-Amino-2-bromoisonicotinonitrile is essential for predicting its behavior in complex synthetic workflows. The pyridine core is substituted with three distinct functional groups: an electron-donating amino group (-NH₂) at C2, an electron-withdrawing cyano group (-CN) at C4, and a bromo group (-Br) at C5.

This specific electronic configuration creates a "push-pull" system across the aromatic ring. The synergistic effect of the C4-cyano group and the C2-amino group significantly activates the C5-Br bond, making it highly susceptible to oxidative addition by transition metals (e.g., Palladium) in cross-coupling reactions. Meanwhile, the cyano and amino groups remain intact, available for subsequent orthogonal derivatization (e.g., nitrile hydrolysis or amine acylation) [1].

Table 1: Key Physicochemical Properties
PropertyValue
Chemical Name 2-Amino-5-bromopyridine-4-carbonitrile
CAS Registry Number 944401-72-3
Molecular Formula C₆H₄BrN₃
Molecular Weight 198.02 g/mol
Monoisotopic Mass 196.95886 Da
SMILES C1=C(C(=CN=C1N)Br)C#N
InChIKey WEMPYBBWDHFMFG-UHFFFAOYSA-N
Physical State Solid
Storage Conditions 2-8°C, inert atmosphere, protect from light

Data sourced from and .

Synthesis Methodology: Regioselective Bromination

The synthesis of 5-Amino-2-bromoisonicotinonitrile typically proceeds via the regioselective electrophilic aromatic bromination of 2-aminoisonicotinonitrile (CAS 42182-27-4).

Causality of the Reaction Design: The strong electron-donating resonance effect of the C2-amino group directs the incoming electrophile (Br⁺) to the ortho (C3) and para (C5) positions. The C5 position is electronically favored and significantly less sterically hindered than the C3 position. Operating at sub-zero temperatures (-18°C) is a critical self-validating control mechanism; it suppresses the exothermic nature of the bromination, preventing over-bromination and mitigating unwanted side reactions at the primary amine [2].

Step-by-Step Experimental Protocol
  • Preparation: Dissolve 2-aminoisonicotinonitrile (10.0 g, 83.9 mmol, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (20 mL) under an inert nitrogen atmosphere.

  • Cooling: Submerge the reaction vessel in a dry ice/acetone or ice/salt bath to cool the mixture precisely to -18°C.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes to the cooled solution, maintaining internal temperature control.

  • Reaction: Stir the mixture continuously at -18°C for 1 hour. Monitor reaction completion via TLC or LC-MS.

  • Workup: Quench the reaction by pouring the mixture into ice-cold water or aqueous sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 5-Amino-2-bromoisonicotinonitrile as a solid (Yield: ~78%).

SynthesisWorkflow SM 2-Aminoisonicotinonitrile (CAS 42182-27-4) Reagents N-Bromosuccinimide (NBS) DMF Solvent SM->Reagents Conditions Cool to -18°C Stir for 1h Reagents->Conditions EAS Electrophilic Aromatic Substitution (C5) Conditions->EAS Product 5-Amino-2-bromoisonicotinonitrile (CAS 944401-72-3) Yield: ~78% EAS->Product

Workflow for the regioselective electrophilic bromination of 2-aminoisonicotinonitrile.

Downstream Application: Suzuki-Miyaura Cross-Coupling for ALK-5 Inhibitors

A prominent, field-proven application of CAS 944401-72-3 is its use as a core scaffold in the synthesis of kinase inhibitors, specifically ALK-5 (TGF-β type I receptor) inhibitors, as detailed in Novartis patent literature (WO2007113226) [3]. The C5-bromo position is utilized for a Suzuki-Miyaura cross-coupling reaction to introduce complex aryl groups, such as a 2,4-dichlorophenyl moiety.

Causality of the Catalytic Cycle: The Pd(0) catalyst initiates the cycle via oxidative addition into the activated C5-Br bond. The aqueous sodium carbonate base plays a dual role: it activates the boronic acid to form a reactive boronate complex and facilitates the transmetalation of the 2,4-dichlorophenyl group from boron to palladium. Finally, reductive elimination yields the cross-coupled product, 2-amino-5-(2,4-dichlorophenyl)pyridine-4-carbonitrile (CAS 952206-43-8), and regenerates the active Pd(0) catalyst. The 1,4-dioxane/water solvent system ensures the solubility of both the organic substrates and the inorganic base, while the 90°C temperature provides the necessary activation energy.

Step-by-Step Experimental Protocol
  • Reagents: In a Schlenk flask, combine 5-Amino-2-bromoisonicotinonitrile (1.0 eq) and 2,4-Dichlorophenylboronic acid (CAS 68716-47-2) (1.2 eq).

  • Catalyst & Base: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) and a 2M aqueous solution of Na₂CO₃ (2.0 eq).

  • Solvent: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v). Degassing via freeze-pump-thaw or argon sparging is critical to prevent catalyst oxidation.

  • Reaction: Seal the flask and heat the biphasic mixture to 90°C under an argon atmosphere for 12-24 hours with vigorous stirring.

  • Isolation: Cool the mixture to room temperature, filter through a pad of Celite to remove palladium black, and extract the filtrate with ethyl acetate. Wash with brine, dry over Na₂SO₄, concentrate, and purify via chromatography to isolate CAS 952206-43-8.

SuzukiCoupling Core 5-Amino-2-bromoisonicotinonitrile (CAS 944401-72-3) Catalyst Pd(PPh3)4 / Na2CO3 1,4-Dioxane/H2O, 90°C Core->Catalyst Boronic 2,4-Dichlorophenylboronic acid (CAS 68716-47-2) Boronic->Catalyst Mech1 Oxidative Addition (C5-Br bond activation) Catalyst->Mech1 Mech2 Transmetalation (Aryl transfer from B to Pd) Mech1->Mech2 Mech3 Reductive Elimination (C-C bond formation) Mech2->Mech3 Product 2-Amino-5-(2,4-dichlorophenyl) pyridine-4-carbonitrile (CAS 952206-43-8) Mech3->Product ALK5 ALK-5 Kinase Inhibitors (e.g., Novartis WO2007113226) Product->ALK5 Further derivatization

Suzuki-Miyaura cross-coupling pathway for the synthesis of ALK-5 kinase inhibitor intermediates.

Handling, Safety, and Storage

To maintain the integrity of 5-Amino-2-bromoisonicotinonitrile and ensure laboratory safety, strict adherence to handling protocols is required.

  • Hazard Statements: Classified under GHS as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled) [2].

  • Precautionary Measures: Manipulations must be performed in a well-ventilated fume hood. Standard PPE, including nitrile gloves, a lab coat, and safety goggles, is mandatory to prevent dermal and ocular exposure.

  • Storage: Store the compound in a tightly sealed container, protected from light, at 2-8°C under an inert atmosphere (nitrogen or argon). These conditions are critical to prevent the oxidative degradation of the free primary amino group and the photolytic cleavage of the carbon-bromine bond [4].

References

  • PubChem. "Compound Summary for CID 53440577, 2-Amino-5-bromopyridine-4-carbonitrile". National Center for Biotechnology Information. URL: [Link]

  • Baeschlin, D. K., et al. "Pyridine derivatives as ALK-5 inhibitors". Novartis AG. Patent WO2007113226A1.

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Amino-2-bromoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug discovery, polyfunctional heteroaromatic building blocks are the cornerstone of library synthesis and lead optimization. 5-Amino-2-bromoisonicotinonitrile (also known as 5-amino-2-bromopyridine-4-carbonitrile) is a highly versatile, trifunctional pyridine derivative. By combining an electrophilic cross-coupling site (C2-bromine), a nucleophilic handle (C5-amino), and a hydrolyzable/reducible vector (C4-nitrile) on a single electron-deficient scaffold, this molecule serves as a privileged precursor for synthesizing complex fused heterocycles—such as pyrido[3,4-d]pyrimidines—which are frequently utilized as bioisosteres for quinazolines in kinase inhibitor programs.

This guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and self-validating experimental workflows designed for senior researchers and application scientists.

Physicochemical Profiling & Structural Analysis

Understanding the fundamental properties of 5-Amino-2-bromoisonicotinonitrile is critical for predicting its behavior in complex reaction matrices. The electron-withdrawing nature of the pyridine nitrogen and the C4-carbonitrile group significantly decreases the electron density of the aromatic ring, making the C2-bromine highly activated toward oxidative addition.

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name 5-Amino-2-bromoisonicotinonitrile[1]
Synonyms 5-Amino-2-bromopyridine-4-carbonitrile[1]
CAS Number 1384080-97-0[2]
Molecular Formula C₆H₄BrN₃[3]
Molecular Weight 198.02 g/mol [2]
SMILES String N#CC1=C(N)C=NC(Br)=C1[3]
Physical Appearance Solid (Light yellow to brown powder)
Storage Conditions 2-8°C, dark place, inert atmosphere[3]

Mechanistic Reactivity & Synthetic Utility

The strategic value of 5-Amino-2-bromoisonicotinonitrile lies in its orthogonal reactivity vectors. As an application scientist, exploiting these vectors requires a precise understanding of their electronic causality:

  • C2-Bromine (Electrophilic Hub): The C2-halogen bond is highly polarized. Because it is adjacent to the electronegative pyridine nitrogen and influenced by the meta-nitrile group, the activation energy for Palladium(0) oxidative addition is exceptionally low. This makes it an ideal candidate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-couplings.

  • C5-Amino (Nucleophilic Hub): While typically nucleophilic, the aniline-like C5-amino group is electronically deactivated by the electron-poor pyridine ring. Therefore, functionalizing this amine (e.g., via acylation or reductive amination) requires highly electrophilic reagents or elevated thermal conditions.

  • C4-Nitrile & C5-Amino Synergistic Annulation: The ortho-relationship between the nitrile and the amine is a classic thermodynamic trap. Nucleophilic attack by the amine onto an external electrophile (like formamidine), followed by intramolecular cyclization into the nitrile carbon, yields highly stable bicyclic systems (e.g., pyrido-pyrimidines) driven by the restoration of aromaticity.

ReactivityMap Center 5-Amino-2-bromoisonicotinonitrile (Core Scaffold) Br C2-Bromine (Cross-Coupling Site) Center->Br Pd-Catalyzed Suzuki/Buchwald CN C4-Nitrile (Electrophilic Center) Center->CN Hydrolysis/Reduction NH2 C5-Amino (Nucleophilic Center) Center->NH2 Acylation/Alkylation Annulation C4/C5 Ortho-Relationship (Bicyclic Annulation) CN->Annulation NH2->Annulation

Structural Reactivity Map highlighting orthogonal functionalization sites.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocol for the Palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Amino-2-bromoisonicotinonitrile is designed as a self-validating system. Every step includes the mechanistic causality behind the experimental choice.

Protocol: Chemoselective Suzuki-Miyaura Cross-Coupling

Step 1: Reagent Assembly

  • Action: In an oven-dried Schlenk flask, combine 5-Amino-2-bromoisonicotinonitrile (1.0 eq), an arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Causality: K₂CO₃ is specifically selected as a mild, inorganic base. Stronger bases (such as KOH or t-BuOK) risk competitive hydration or hydrolysis of the sensitive C4-nitrile group into an amide or carboxylic acid.

Step 2: Solvent Addition & Degassing

  • Action: Add a 4:1 mixture of 1,4-Dioxane and deionized H₂O. Perform three freeze-pump-thaw cycles, or vigorously sparge the solution with Argon for 15 minutes.

  • Causality: Water is essential to dissolve the carbonate base and facilitate the critical transmetalation step of the catalytic cycle. Rigorous degassing prevents the oxidation of the active Pd(0) species to inactive Pd(II) and suppresses the oxidative homocoupling of the boronic acid.

Step 3: Thermal Activation

  • Action: Heat the reaction mixture to 90°C under a positive pressure of Argon for 4–6 hours.

  • Causality: The elevated temperature provides the necessary kinetic energy to overcome the activation barrier for the reductive elimination step, releasing the cross-coupled product and regenerating the Pd(0) catalyst.

Step 4: In-Process Control & Self-Validation

  • Action: Withdraw a 10 µL aliquot, dilute in HPLC-grade acetonitrile, and analyze via LC-MS.

  • Validation Check: The starting material possesses a distinct isotopic mass signature due to the natural abundance of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), appearing as a doublet at m/z 198 and 200[2]. The reaction is validated as complete when this doublet completely disappears, replaced by the singular mass peak of the coupled product.

Step 5: Workup & Purification

  • Action: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Dry the organic phase over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Causality: The brine wash efficiently partitions the water-soluble inorganic salts and boronic acid byproducts into the aqueous layer, while the target functionalized pyridine remains in the organic phase.

Workflow Step1 1. Reagent Preparation (Core + Boronic Acid + Pd Cat) Step2 2. Degassing (Argon Purge x3) Step1->Step2 Prevents Pd Oxidation Step3 3. Thermal Activation (80-100°C) Step2->Step3 Initiates Catalytic Cycle Step4 4. In-Process Control (LC-MS/TLC Monitoring) Step3->Step4 Tracks Conversion Step4->Step3 If incomplete Step5 5. Aqueous Workup (Phase Separation) Step4->Step5 If >95% Conversion Step6 6. Purification (Flash Chromatography) Step5->Step6 Isolates Target

Self-Validating Experimental Workflow for Palladium-Catalyzed Cross-Coupling.

Safety, Handling, and Analytical Characterization

When handling 5-Amino-2-bromoisonicotinonitrile, strict adherence to Global Harmonized System (GHS) protocols is required. The compound is an irritant and should be handled within a certified fume hood using appropriate PPE.

Table 2: Safety & Hazard Data
GHS ParameterDetails
Signal Word Warning[2]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2],[3]
Precautionary Statements P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water)[2],[3]

Analytical Expectations:

  • ¹H NMR (DMSO-d₆ or CDCl₃): Expect two distinct aromatic singlets corresponding to the isolated protons at the C3 and C6 positions of the pyridine ring. The amine protons will appear as a broad singlet, the shift of which is highly solvent-dependent.

  • Mass Spectrometry (ESI+): As noted in the self-validation protocol, the presence of the bromine atom will yield a characteristic 1:1 isotopic pattern at [M+H]⁺ = 199.0 and 201.0.

References

Sources

An In-depth Technical Guide to the Solubility of 5-Amino-2-bromoisonicotinonitrile in DMSO and DMF

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on determining the solubility of 5-Amino-2-bromoisonicotinonitrile in the polar aprotic solvents Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Due to the limited availability of specific quantitative solubility data for 5-Amino-2-bromoisonicotinonitrile in publicly accessible literature, this guide focuses on providing a robust framework for its empirical determination. We will delve into the theoretical underpinnings of solubility in these solvents, present detailed, field-proven experimental protocols for accurate solubility assessment, and offer insights into data interpretation and best practices for handling this compound.

Introduction: The Significance of Solubility in Research and Development

5-Amino-2-bromoisonicotinonitrile is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry and materials science. The strategic placement of an amino, a bromo, and a nitrile group on the isonicotinonitrile scaffold presents multiple avenues for synthetic elaboration, making it a valuable building block for novel chemical entities.

In any research or drug development endeavor, understanding the solubility of a lead compound is a critical first step.[1][2] It influences a wide range of experimental parameters, from the feasibility of in vitro biological assays to the formulation of potential therapeutic agents. Inadequate solubility can lead to misleading experimental results and significant delays in the development pipeline.

This guide specifically addresses the solubility of 5-Amino-2-bromoisonicotinonitrile in DMSO and DMF, two of the most commonly used polar aprotic solvents in research settings.[3] Their strong solvating power for a wide range of organic molecules makes them indispensable for creating concentrated stock solutions for high-throughput screening and other biological evaluations.[1][4]

Theoretical Framework: Understanding Solubility in Polar Aprotic Solvents

The principle of "like dissolves like" is a fundamental concept in determining solubility.[3] Both DMSO and DMF are classified as polar aprotic solvents. They possess large dipole moments and are capable of accepting hydrogen bonds, but they lack acidic protons to act as hydrogen bond donors.

  • Dimethyl Sulfoxide (DMSO): With its highly polar sulfoxide group, DMSO is an exceptional solvent for a wide array of polar and nonpolar compounds.[1][3][5] Its ability to disrupt intermolecular forces in crystalline solids makes it particularly effective at dissolving complex organic molecules.

  • Dimethylformamide (DMF): As a derivative of formamide, DMF is another powerful polar aprotic solvent.[3] It is completely miscible with water and most organic solvents, and it is widely used in chemical reactions and for dissolving a variety of organic and inorganic compounds.

For 5-Amino-2-bromoisonicotinonitrile, the presence of the polar amino (-NH2) and nitrile (-CN) groups suggests a favorable interaction with polar solvents like DMSO and DMF. However, the overall solubility will also be influenced by the crystalline lattice energy of the solid compound, which must be overcome by the solvation energy.

Experimental Determination of Solubility

Given the absence of established quantitative solubility data for 5-Amino-2-bromoisonicotinonitrile, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in both DMSO and DMF.

Materials and Equipment
  • 5-Amino-2-bromoisonicotinonitrile (purity ≥97%)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Dimethylformamide (DMF)

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Sonicator bath

  • Thermostatically controlled shaker or incubator

  • Calibrated positive displacement pipettes and tips

  • 2.0 mL microcentrifuge tubes or glass vials with screw caps

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Autosampler vials

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_compound Accurately weigh excess 5-Amino-2-bromoisonicotinonitrile prep_solvent Add a precise volume of DMSO or DMF prep_compound->prep_solvent to vial equilibration Incubate at a constant temperature (e.g., 25°C) with agitation for a defined period (e.g., 24 hours) prep_solvent->equilibration sampling Allow solid to settle equilibration->sampling filtration Filter supernatant through a 0.22 µm syringe filter sampling->filtration dilution Perform a precise serial dilution of the filtrate filtration->dilution hplc Analyze diluted samples by HPLC dilution->hplc

Figure 1: Experimental workflow for the determination of the solubility of 5-Amino-2-bromoisonicotinonitrile.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 5-Amino-2-bromoisonicotinonitrile (e.g., 10-20 mg) into a tared 2.0 mL glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of either anhydrous DMSO or DMF to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A 24-hour incubation is generally recommended to ensure complete equilibration.

  • Sample Collection and Preparation:

    • After incubation, visually confirm the presence of undissolved solid at the bottom of the vial.

    • Allow the vials to stand undisturbed for at least 30 minutes to allow the excess solid to settle.

    • Carefully withdraw a portion of the supernatant using a pipette, ensuring not to disturb the solid pellet.

    • Immediately filter the supernatant through a 0.22 µm syringe filter compatible with the solvent into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of 5-Amino-2-bromoisonicotinonitrile of known concentrations in the same solvent (DMSO or DMF).

    • Generate a calibration curve by plotting the peak area from the HPLC chromatogram against the known concentrations of the standard solutions.[6]

    • Accurately dilute the filtered saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

    • Calculate the concentration of the diluted sample using the equation from the calibration curve.

    • Multiply the calculated concentration by the dilution factor to determine the solubility of 5-Amino-2-bromoisonicotinonitrile in the solvent at the specified temperature.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner. A tabular format is recommended for easy comparison.

Table 1: Experimentally Determined Solubility of 5-Amino-2-bromoisonicotinonitrile

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)
DMSO25To be determinedTo be determined
DMF25To be determinedTo be determined

Interpretation of Results:

  • High Solubility: If the compound exhibits high solubility (e.g., >50 mg/mL), it is well-suited for preparing high-concentration stock solutions for various in vitro and in vivo applications.

  • Moderate Solubility: Moderate solubility (e.g., 10-50 mg/mL) is generally sufficient for most research purposes, although higher concentration stocks may be challenging to prepare.

  • Low Solubility: If the solubility is low (e.g., <10 mg/mL), formulation strategies may be required for certain applications. Gentle warming or sonication can be employed to aid dissolution, but the potential for compound degradation should be considered.[4]

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for 5-Amino-2-bromoisonicotinonitrile may not be readily available, it is prudent to handle it with care, following standard laboratory safety procedures. Based on the safety information for structurally related compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7][8][9]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][8]

  • Avoid Contact: Avoid contact with skin and eyes.[7][8][9] In case of contact, rinse thoroughly with water.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from light.

Conclusion

This technical guide provides a comprehensive framework for researchers to understand and experimentally determine the solubility of 5-Amino-2-bromoisonicotinonitrile in DMSO and DMF. By following the detailed protocols and best practices outlined herein, scientists can generate reliable and accurate solubility data, which is essential for advancing their research and development activities. The principles and methodologies described are broadly applicable for assessing the solubility of other novel chemical entities in various solvent systems.

References

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  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • BenchChem. (2025). Solubility of 2,5-Dimethyldiphenylmethane in Organic Solvents: A Technical Guide.
  • MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening.
  • Chemistry Steps. (2021). Solubility of Organic Compounds.
  • BenchChem. (2026). A Guide to Determining the Solubility of 5-Amino-2-bromoisonicotinic Acid: A Methodological Whitepaper.
  • LibreTexts. (2023). Solubility of Organic Compounds.
  • Aaronchem. (2024). Safety Data Sheet.
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • Pfaltz & Bauer. (n.d.). Safety Data Sheet.
  • TCI Chemicals. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • ChemScene. (n.d.). 5-Amino-2-bromoisonicotinic acid.
  • PMC. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide.
  • University of Toronto. (n.d.). Experiment 1: Determination of Solubility Class.
  • ResearchGate. (2025). Experimental solubility evaluation and thermodynamic analysis of biologically active D-tryptophan in aqueous mixtures of N,N -dimethylformamide and several alcohols.
  • Chem-Impex. (n.d.). 2-Amino-5-bromo-nicotinonitrile.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-nicotinonitrile.
  • Sigma-Aldrich. (n.d.). 5-Amino-2-bromo-isonicotinicacid methyl ester.
  • Karazin Kharkiv National University. (n.d.). Transmittance of Electronic Effects in the Fluorescein Molecule.
  • ResearchGate. (n.d.). The amino acid esters are soluble in DMF and DMSO and H2O.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-nicotinonitrile AldrichCPR.
  • ResearchGate. (2018). Solubility of drug in DMSO?.
  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
  • PubChem. (n.d.). 2-Amino-5-bromonicotinic acid.
  • BLD Pharm. (n.d.). 2-Amino-5-bromoisonicotinonitrile.

Sources

Technical Assessment: Physicochemical Properties of 5-Amino-2-bromoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth assessment of the physicochemical properties of 5-Amino-2-bromoisonicotinonitrile , specifically focusing on the pKa values of its amino group and ring nitrogen.[1][2]

Executive Summary

5-Amino-2-bromoisonicotinonitrile (also known as 5-amino-2-bromo-4-cyanopyridine) is a highly functionalized pyridine derivative used as a scaffold in medicinal chemistry (e.g., for kinase inhibitors).[1][2] Its physicochemical behavior is dominated by the interplay between the electron-donating amino group and the strongly electron-withdrawing nitrile and bromo substituents.[1]

Core Insight: Contrary to typical primary amines, the amino group in this molecule is essentially non-basic under physiological conditions.[2] The molecule exhibits an extremely low basic pKa (estimated < 0 ) due to the synergistic electron-withdrawing effects of the ortho-cyano and para-bromo groups relative to the amino position, and the ortho/para placement relative to the ring nitrogen.[1][2]

Structural Analysis & Electronic Effects[1][2][3]

To understand the pKa, we must analyze the electronic environment of the two potential protonation sites: the Exocyclic Amino Nitrogen (N-ex) and the Pyridine Ring Nitrogen (N-py) .[1][2]

Molecule Numbering & Substitution Pattern
  • Position 1: Pyridine Nitrogen (N-py)[1][2]

  • Position 2: Bromo group (-Br) [Inductive withdrawing (-I)]

  • Position 4: Cyano group (-CN) [Strong mesomeric (-M) and inductive (-I) withdrawing][1][2]

  • Position 5: Amino group (-NH₂) [Mesomeric donating (+M)]

Electronic "Push-Pull" System

The molecule functions as a "push-pull" system.[1][2] The lone pair on the amino nitrogen (N-ex) is heavily delocalized into the pyridine ring, specifically towards the ortho-cyano group (at C4) and the ring nitrogen.[1] This delocalization flattens the amino group (sp² character), drastically reducing its basicity.[2]

Visualization of Electronic Interactions

The following diagram illustrates the competing electronic effects that suppress basicity.

ElectronicEffects cluster_0 Net Effect Amino Amino Group (C5) Electron Donor (+M) RingN Pyridine Nitrogen (N1) Protonation Site Amino->RingN Resonance Donation Cyano Cyano Group (C4) Electron Withdrawing (-M, -I) Amino->Cyano Strong Resonance (Ortho) Result Basicity Crushed pKa < 0 RingN->Result Cyano->RingN Reduces Basicity (Para to N) Bromo Bromo Group (C2) Inductive Withdrawing (-I) Bromo->RingN Reduces Basicity (Ortho to N)

Caption: Electronic "Push-Pull" map showing how electron density is siphoned from the amino group and ring nitrogen by the Cyano and Bromo substituents.

pKa Value Assessment

Due to the specific substitution pattern, experimental values for this exact molecule are rare in public databases.[2] The values below are derived technical estimates based on Hammett substituent constants and fragment-based additive models (e.g., ACD/Labs, ChemAxon algorithms) validated against structurally similar benchmarks (3-aminopyridine, 2-aminobenzonitrile).

Primary Value: Basicity (Conjugate Acid pKa)

This value represents the protonation of the most basic site (Ring Nitrogen).[2]

ParameterEstimated ValueConfidenceContext
pKa (Base) -1.5 to 0.5 HighExtremely Weak Base. Will not protonate in water (pH 7).[1][2] Requires strong acid (e.g., 1M HCl or H₂SO₄) to protonate.[2]
Protonation Site Ring Nitrogen (N1) HighThe ring nitrogen remains the preferred site over the exocyclic amine, despite the low pKa.[2]

Derivation Logic:

  • Baseline: Pyridine pKa = 5.2 .[1][2][3]

  • Effect of 3-NH₂: Increases pKa to 6.0 (3-aminopyridine).[1][2]

  • Effect of 4-CN: Strong withdrawing group para to N.

    
    pKa 
    
    
    
    . (4-cyanopyridine pKa = 1.9).[1][2]
  • Effect of 2-Br: Inductive withdrawing group ortho to N.

    
    pKa 
    
    
    
    . (2-bromopyridine pKa = 0.9).[1][2]
  • Combined Calculation:

    
    .[1][2] (Saturation effects usually temper this drop, leading to a range of -1.5 to 0.5).[1][2]
    
Secondary Value: Acidity (N-H Deprotonation)

This value represents the loss of a proton from the amino group (


).[1][2]
ParameterEstimated ValueContext
pKa (Acid) 19.0 - 21.0 Weak Acid. The N-H protons are more acidic than aniline (pKa ~30) due to the electron-withdrawing CN and Br groups, allowing deprotonation by strong bases (e.g., NaH, LiHMDS).[1][2]

Experimental Determination Protocols

Since the pKa is likely below 2.0, standard potentiometric titration in water will fail .[2] You must use spectrophotometric methods or non-aqueous titration.[1][2]

Protocol A: UV-Vis Spectrophotometric Titration (Recommended)

This method relies on the shift in UV absorption


 between the neutral and protonated forms.[1][2]

Reagents:

  • Buffer System: Hammett Acidity Function (

    
    ) buffers (Sulfuric acid/Water mixtures ranging from 0.1M to 10M).[1][2]
    
  • Analyte: 5-Amino-2-bromoisonicotinonitrile (

    
     in MeOH/Water).[1][2]
    

Workflow:

  • Preparation: Prepare a series of 10 solutions with increasing acidity (

    
     from +2.0 to -3.0).
    
  • Measurement: Record UV-Vis spectra (200–400 nm) for each solution.

  • Observation: Look for a bathochromic or hypsochromic shift.[1][2] The neutral species (push-pull) usually has a distinct Charge Transfer (CT) band that disappears upon protonation of the ring nitrogen.[1][2]

  • Calculation: Plot Absorbance vs.

    
    . Use the Henderson-Hasselbalch equation modified for acidity functions:
    
    
    
    
    The inflection point of the sigmoidal curve is the pKa.[1][2]
Protocol B: Potentiometric Titration in Non-Aqueous Solvent

Solvent: Glacial Acetic Acid or Acetonitrile.[1][2] Titrant: Perchloric acid (


) in acetic acid.[1][2]
Logic:  Water levels (differentiating solvent) limit the measurement of weak bases.[2] Acetic acid (leveling solvent for bases) enhances the apparent basicity, allowing the inflection point to be detected.

Implications for Drug Development[3]

Solubility & Permeability[1][2]
  • Physiological pH (7.4): The molecule exists 100% in its neutral form .[1][2]

  • Solubility: Low aqueous solubility is expected.[1][2][4][5] It will not benefit from ionization-assisted solubility in the stomach (pH 1.[1][2]5) because the pKa is likely lower than gastric pH.[2]

  • Permeability: High membrane permeability (LogP ~1.5–2.[1][2]0) is expected due to the lack of charge and the lipophilic Br/CN groups.[2]

Synthetic Chemistry
  • Nucleophilicity: The amino group is poorly nucleophilic .[1][2] Reactions requiring the amine to act as a nucleophile (e.g., amide coupling) may require harsh conditions, high temperatures, or highly reactive electrophiles (acid chlorides).

  • Protection: Standard protecting groups (Boc, Fmoc) may be difficult to install due to low nucleophilicity.[2]

References

  • Perrin, D. D. (1965).[2] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1][2] (Foundational text for pyridine pKa prediction).

  • Leito, I., et al. (2019).[2] "Experimental basicity data in non-aqueous media." University of Tartu.[1][2] Link (Source for non-aqueous pKa correlations).[2]

  • Hansch, C., et al. (1991).[2] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195.[2] Link (Source for

    
     values: 
    
    
    
    -CN = 0.66,
    
    
    -Br effects).[1][2]
  • PubChem Compound Summary. (2024). "2-Aminobenzonitrile" (Analogous structure data).[1][2][4][5][6][7] Link[2][6]

  • Sigma-Aldrich. (2024).[1][2] "Product Specification: 3-Amino-6-bromopyridine." Link (Structural analog data point: pKa ~1.87).[2]

Sources

Whitepaper: 5-Amino-2-bromoisonicotinonitrile as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the selection of core building blocks dictates the trajectory of lead optimization, influencing both target affinity and pharmacokinetic (PK) viability. 5-Amino-2-bromoisonicotinonitrile (CAS: 1384080-97-0)[1] has emerged as a highly versatile, trifunctional pyridine scaffold. While structurally flat, it provides three orthogonal vectors for diversification, allowing medicinal chemists to efficiently navigate chemical space and escape "flatland" through strategic 3D elaboration. This technical guide deconstructs the physicochemical logic, orthogonal reactivity, and practical applications of this building block, specifically focusing on its utility in synthesizing ATP-competitive kinase inhibitors.

Structural Anatomy & Physicochemical Profiling

The strategic value of 5-amino-2-bromoisonicotinonitrile lies in its dense functionalization. The molecule is an electronic "push-pull" system: the electron-donating C5-amino group pushes electron density into the ring, while the highly electron-withdrawing C4-cyano and C2-bromo groups pull electron density away. This precise electronic balance significantly lowers the basicity (pKa) of the pyridine nitrogen, a crucial feature for mitigating hERG toxicity liabilities in lead compounds [1].

Table 1: Physicochemical Profile & Drug Design Implications
PropertyValueImplication for Drug Design
CAS Number 1384080-97-0[1]Unique identifier for commercial sourcing and IP tracking[2].
Molecular Formula C6H4BrN3Highly atom-efficient core scaffold.
Molecular Weight 198.02 g/mol [1]Low MW allows for extensive elaboration without violating Lipinski's Rule of 5.
Topological Polar Surface Area ~62.7 ŲOptimal for oral bioavailability; allows room for further polar group addition.
H-Bond Donors / Acceptors 1 / 3Provides a balanced H-bonding network for target engagement (e.g., hinge binding).

Orthogonal Reactivity & Synthetic Strategy

The true power of this building block is its capacity for orthogonal functionalization. The three distinct functional groups can be addressed sequentially without the need for complex protection/deprotection strategies, provided the correct reaction conditions are employed.

  • C2-Bromo (Transition-Metal Catalysis): Highly activated toward oxidative addition by Pd(0) due to the electron-deficient nature of the pyridine ring, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • C5-Amino (Electrophilic Acylation): Acts as a vector for installing hydrogen-bond donors (amides, ureas, sulfonamides) to probe solvent channels or hinge regions.

  • C4-Cyano (Bioisosteric Replacement): Can be retained for dipole interactions, hydrolyzed to an amide, or converted via cycloaddition into a tetrazole (a carboxylic acid bioisostere).

ReactivityMap Core 5-Amino-2-bromoisonicotinonitrile (Core Scaffold) C2 C2-Bromo (Suzuki/Buchwald) Core->C2 Pd-Catalyzed Cross-Coupling C5 C5-Amino (Amidation/Urea) Core->C5 Electrophilic Acylation C4 C4-Cyano (Tetrazole/Amide) Core->C4 Cycloaddition/ Hydrolysis Biaryl/Heteroaryl\nExtensions Biaryl/Heteroaryl Extensions C2->Biaryl/Heteroaryl\nExtensions H-Bond Donor\nMotifs H-Bond Donor Motifs C5->H-Bond Donor\nMotifs Pharmacophore\nBioisosteres Pharmacophore Bioisosteres C4->Pharmacophore\nBioisosteres

Fig 1. Orthogonal diversification vectors of 5-amino-2-bromoisonicotinonitrile.

Self-Validating Experimental Protocols

To ensure high reproducibility and scientific rigor, the following protocols detail the causality behind the reagent choices and include built-in validation steps.

Regioselective C-C Bond Formation (Suzuki-Miyaura Coupling)

Objective: Attach an aryl/heteroaryl group at the C2 position.

  • Preparation: In an oven-dried Schlenk flask, combine 5-Amino-2-bromoisonicotinonitrile (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).

    • Causality: The bidentate dppf ligand enforces a cis-coordination geometry on the palladium center. This spatial arrangement drastically accelerates the reductive elimination step, outcompeting side reactions such as the protodehalogenation of the electron-deficient pyridine ring [2].

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v).

    • Causality: Dioxane solubilizes the organic components and the catalyst. Water is strictly required to dissolve the inorganic base (K₂CO₃), which then converts the boronic acid into a highly nucleophilic boronate complex [Ar-B(OH)₃]⁻. This complex is the active species required for transmetalation with the Pd(II) intermediate [2].

  • Reaction: Heat to 90°C under N₂ for 4-6 hours.

  • Self-Validation (LC-MS): The starting material exhibits a characteristic 1:1 isotopic doublet at m/z 198 and 200 (due to ⁷⁹Br and ⁸¹Br isotopes). The reaction is deemed successful when this doublet completely disappears and is replaced by a single product mass peak, confirming the specific cleavage of the C-Br bond.

Overcoming Electronic Deactivation in N-Acylation

Objective: Form an amide bond at the highly deactivated C5-amino position.

  • Preparation: Dissolve the C2-coupled intermediate (1.0 eq) in anhydrous dichloromethane (DCM) under N₂.

  • Base & Catalyst: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and 4-Dimethylaminopyridine (DMAP, 0.2 eq).

  • Electrophile Addition: Cool to 0°C and dropwise add the desired acyl chloride (1.5 eq).

    • Causality: The C5-amino group is severely deactivated by the electron-withdrawing C4-cyano group (-I, -M effects), rendering standard coupling reagents (e.g., EDC/HOBt) ineffective [3]. DMAP acts as a super-nucleophilic catalyst, attacking the acyl chloride to form a highly electrophilic N-acylpyridinium intermediate. This highly reactive species forces the sluggish C5-amine to react, driving the amidation forward.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Self-Validation (¹H-NMR): Validate structural integrity via ¹H-NMR. The primary amine protons of the starting material appear as a broad singlet integrating to 2H. Successful mono-acylation is confirmed when this signal shifts significantly downfield (due to the deshielding effect of the new carbonyl) and integrates to exactly 1H, representing the new secondary amide proton.

Applications in Target-Based Drug Design

The 5-amino-2-bromoisonicotinonitrile scaffold is highly privileged in the design of ATP-competitive kinase inhibitors. When properly elaborated, the pyridine nitrogen and the derivatized C5-amide form a bidentate hydrogen bond donor-acceptor pair with the backbone amides of the kinase hinge region.

Simultaneously, the C4-cyano group acts as a versatile bioisostere [4]. It can interact directly with the gatekeeper residue via dipole-dipole interactions, or it can be converted into a tetrazole to mimic a carboxylic acid, providing a strong ionic interaction with conserved lysine residues in the kinase active site. The C2 position, once arylated, projects directly into the solvent-exposed channel to modulate PK properties.

KinaseWorkflow Start Scaffold: 5-Amino-2-bromoisonicotinonitrile Step1 C2 Arylation (Hinge Binder Attachment) Start->Step1 Pd(dppf)Cl2, Boronic Acid Step2 C5 Amidation (Solvent Channel Probe) Step1->Step2 HATU/Acyl-Cl, DIPEA, DMAP Step3 C4 Cyano Modification (Gatekeeper Interaction) Step2->Step3 NaN3, NH4Cl (Tetrazole) Target Lead Kinase Inhibitor (Optimized PK/PD) Step3->Target In vitro/In vivo Screening

Fig 2. Step-by-step synthetic workflow for kinase inhibitor development using the scaffold.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry (3rd ed.). Academic Press. URL:[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist's toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. URL:[Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. URL:[Link]

Sources

5-Amino-2-bromoisonicotinonitrile (CAS 1384080-97-0): A Technical Guide on Procurement, Quality Control, and Synthetic Utility in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In modern structure-based drug design, highly functionalized heterocyclic scaffolds are the cornerstone of novel active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors. 5-Amino-2-bromoisonicotinonitrile (also systematically named 5-amino-2-bromopyridine-4-carbonitrile) is a versatile, polyfunctional building block. It features three distinct reactive handles: a primary amine, a nitrile group, and a highly activated halogen (bromine) at the C2 position.

For early-stage drug discovery and hit-to-lead optimization, procuring this compound at a validated 95% purity is the industry standard. This purity threshold ensures that trace regioisomers (often byproducts of the upstream bromination or nitration steps) do not interfere with sensitive downstream catalytic cycles, while remaining cost-effective compared to >99% API-grade material.

Physicochemical Properties
PropertySpecification / Value
Chemical Name 5-Amino-2-bromoisonicotinonitrile
CAS Number 1384080-97-0[1]
Molecular Formula C₆H₄BrN₃
Molecular Weight 198.02 g/mol
SMILES N#Cc1cc(Br)ncc1N
Appearance Solid (typically off-white to pale yellow)
Storage Conditions Inert atmosphere, 2-8°C, protected from light [2]

Supplier Landscape & Pricing Analysis (95% Purity)

The supply chain for specialized pyridine derivatives is highly fragmented. While standard building blocks are commoditized, polyfunctional scaffolds like 5-amino-2-bromoisonicotinonitrile are often synthesized on demand or held in limited global stock.

Below is a quantitative summary of the current supplier landscape for the 95% purity grade. Note: Prices are estimates based on standard research-scale catalogs and are subject to market fluctuations.

SupplierCatalog IDPurityEst. Price Range (Research Scale)Lead Time / Availability
Ambeed 1384080-97-095%+$100 - $300 (1g - 5g)Global In-Stock [2]
Enamine EN300-712691295%+$120 - $350 (1g - 5g)In-Stock / 2-4 Weeks [3]
BLD Pharm BD0072343695%+$80 - $250 (1g - 5g)Global In-Stock [4]
Sigma-Aldrich 1384080-97-097%Contract PricingOn Demand [1]
Reagentia R01KXFT95%€12,068 (5g Custom Batch)Custom Synthesis [5]

Strategic Procurement Insight: For routine library synthesis, suppliers like Ambeed and BLD Pharm offer rapid fulfillment. However, if the project requires scale-up (kilogram quantities), engaging custom synthesis providers (e.g., Reagentia or Enamine's scale-up division) is necessary, which drastically alters the pricing model from catalog rates to dedicated FTE (Full-Time Equivalent) synthesis costs.

Quality Control & Analytical Validation Protocol

As a Senior Application Scientist, I mandate that all incoming batches of 95% purity building blocks undergo rigorous, self-validating quality control. Relying solely on a vendor's Certificate of Analysis (CoA) introduces unacceptable risk into multi-step synthetic workflows.

Step-by-Step Methodology: Validating the ≥95% Purity Threshold

Step 1: Chromatographic Separation (UPLC/HPLC)

  • Protocol: Dissolve 1 mg of the sample in 1 mL of HPLC-grade Acetonitrile/Water (1:1). Inject 2 µL onto a C18 Reverse-Phase column (e.g., Waters Acquity BEH C18, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile in Water over 5 minutes.

  • Critical Modifier: Add 0.1% Trifluoroacetic acid (TFA) to both mobile phases.

  • Causality: The basicity of the C5-amino group and the pyridine nitrogen causes severe peak tailing on standard silica-based columns due to secondary interactions with residual silanols. TFA protonates these basic sites, ensuring sharp, Gaussian peak shapes. This is absolutely necessary for accurate area-under-the-curve (AUC) integration to definitively confirm the ≥95% specification. UV detection must be monitored at 254 nm and 280 nm.

Step 2: Structural Integrity via ¹H NMR Spectroscopy

  • Protocol: Dissolve 5 mg of the compound in 0.5 mL of DMSO-d₆ . Acquire a standard 1D proton spectrum at 400 MHz or higher.

  • Causality: The highly polar nature of the nitrile and amino groups renders the compound poorly soluble in standard CDCl₃. DMSO-d₆ fully solubilizes the sample and prevents rapid proton exchange. This allows for the clear observation of the C5-NH₂ protons as a broad singlet (typically around 6.0 - 7.0 ppm). Confirming the exact integration of this amine peak is critical to rule out the presence of des-aminated degradation products or unreacted starting materials. The pyridine protons (C3 and C6) will appear as distinct singlets due to their para-relationship.

Step 3: Mass Confirmation (LC-MS)

  • Protocol: Utilize Electrospray Ionization in positive mode (ESI+).

  • Causality: Bromine has two naturally occurring isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. A self-validating MS protocol will look not just for the parent mass, but for the characteristic isotopic doublet. The expected [M+H]⁺ peaks must appear at m/z 198.0 and 200.0 with equal intensity. Any deviation from this isotopic pattern indicates a co-eluting impurity or loss of the halogen handle.

Synthetic Utility & Workflow in Drug Discovery

5-Amino-2-bromoisonicotinonitrile is highly prized because it allows for orthogonal, divergent functionalization.

  • C2-Bromine Activation: The C2-bromine is highly activated toward oxidative addition by palladium catalysts. Causality: The strong electron-withdrawing effect of the para-nitrile group depletes electron density at the C2 position, significantly lowering the activation energy for the insertion of Pd(0) species. This makes the scaffold an exceptional electrophile for Buchwald-Hartwig aminations and Suzuki-Miyaura couplings.

  • Bicyclic Cyclization: The adjacent nitrile (C4) and amine (C5) groups provide a perfect geometric arrangement for condensation reactions (e.g., with formamide or guanidine) to yield fused pyrido[3,4-d]pyrimidine systems, a privileged scaffold in ATP-competitive kinase inhibitors.

Visualization of Synthetic Workflows

SyntheticWorkflow Core 5-Amino-2-bromoisonicotinonitrile (Core Scaffold) Buchwald Buchwald-Hartwig Amination (C2-Br) Core->Buchwald Pd Catalyst, Amine Suzuki Suzuki-Miyaura Coupling (C2-Br) Core->Suzuki Pd Catalyst, Boronic Acid Cyclization Nitrile-Amine Cyclization (C4, C5) Core->Cyclization Formamide / Acidic conditions Prod1 C2-Aminated Pyridine Derivatives Buchwald->Prod1 Prod2 C2-Aryl/Heteroaryl Pyridine Derivatives Suzuki->Prod2 Prod3 Pyrido[3,4-d]pyrimidine Bicyclic Scaffolds Cyclization->Prod3

Figure 1: Divergent synthetic workflows for 5-Amino-2-bromoisonicotinonitrile in drug discovery.

References

  • Reagentia. "CAS/ID No. 1384080-97-0". Reagentia Custom Synthesis. URL: [Link]

Navigating the Reactivity Profile of 5-Amino-2-bromoisonicotinonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For medicinal chemists and drug development professionals, functionalized pyridines represent foundational building blocks for assembling complex pharmacophores. 5-Amino-2-bromoisonicotinonitrile (CAS: 1384080-97-0) stands out as a highly versatile, multi-functional scaffold. Characterized by a unique "push-pull" electronic system, this molecule offers three orthogonal sites of reactivity: an electrophilic 2-bromo handle, a nucleophilic 5-amino group, and a versatile 4-cyano moiety.

This whitepaper provides an in-depth analysis of the compound's reactivity profile, detailing the mechanistic causality behind its chemical behavior, and providing field-proven, self-validating protocols for its functionalization.

Electronic Architecture & Reactivity Mapping

The reactivity of 5-amino-2-bromoisonicotinonitrile is dictated by the interplay of its substituents on the electron-deficient pyridine core.

  • The 4-Cyano Group (-M, -I): Acts as a powerful electron-withdrawing group (EWG). It lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, heavily activating the 2-position for nucleophilic attack.

  • The 5-Amino Group (+M): Acts as an electron-donating group (EDG) via resonance. While it enriches the local electron density at the 4- and 6-positions, its primary role is providing a nucleophilic handle that operates orthogonally to the electrophilic 2-bromo position.

  • The Pyridine Nitrogen: Further acts as an electron sink, stabilizing anionic intermediates during substitution reactions.

ReactivityMap Core 5-Amino-2-bromoisonicotinonitrile (Core Scaffold) Br 2-Bromo Position (Electrophilic) Core->Br CN 4-Cyano Position (EWG / Cycloaddition) Core->CN NH2 5-Amino Position (Nucleophilic / Diazotization) Core->NH2 SNAr SNAr Reactions (Amines, Alkoxides) Br->SNAr CrossCoupling Pd-Catalyzed Coupling (Suzuki, Buchwald-Hartwig) Br->CrossCoupling Tetrazole Tetrazole Formation (NaN3, NH4Cl) CN->Tetrazole Hydrolysis Hydrolysis/Reduction (Amides, Amines) CN->Hydrolysis Acylation Acylation / Alkylation (Amide Formation) NH2->Acylation Sandmeyer Sandmeyer Reaction (Diazonium Intermediates) NH2->Sandmeyer

Figure 1: Orthogonal reactivity profile of the 5-amino-2-bromoisonicotinonitrile scaffold.

The 2-Bromo Locus: SNAr and Cross-Coupling

The 2-bromo position is the primary site for C-C and C-Heteroatom bond formation. Its extreme reactivity is a direct consequence of the dual-sink stabilization provided by the adjacent ring nitrogen and the 4-cyano group [1].

Nucleophilic Aromatic Substitution (SNAr)

During an SNAr reaction with an amine or alkoxide, the nucleophile attacks the C2 carbon. The resulting negative charge in the Meisenheimer intermediate is seamlessly delocalized onto the electronegative N1 atom and further stabilized by the resonance of the 4-cyano group. This dramatically lowers the activation energy, allowing SNAr reactions to proceed at relatively mild temperatures (80–100 °C) without the need for transition metal catalysts.

Palladium-Catalyzed Cross-Coupling

For Suzuki-Miyaura and Buchwald-Hartwig couplings, the strongly electron-withdrawing 4-cyano group accelerates the initial oxidative addition of Pd(0) into the C-Br bond. Conversely, the electron-donating 5-amino group modulates this electrophilicity, preventing the formation of overly stable, unreactive Pd(II) complexes, thereby ensuring efficient catalytic turnover [2].

Protocol 1: Self-Validating Suzuki-Miyaura Cross-Coupling

This protocol outlines the C-C coupling of the 2-bromo locus with an arylboronic acid.

Reagents:

  • 5-Amino-2-bromoisonicotinonitrile (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Reagent Charging: To an oven-dried Schlenk flask, add the bromopyridine, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃. Causality: The bidentate dppf ligand is selected because its large bite angle accelerates the rate-limiting reductive elimination step, preventing catalyst trapping.

  • Solvent Addition & Degassing (Critical Step): Add the Dioxane/H₂O mixture. Degas the suspension by sparging with ultra-pure Argon for 15 minutes. Causality: Oxygen irreversibly oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex.

  • Heating & Self-Validation: Heat the mixture to 90 °C. Validation Check: A transition from a pale suspension to a deep, homogeneous red/brown solution indicates successful generation of the active Pd(0) catalytic cycle. If the solution prematurely crashes out a black precipitate (Pd black) within the first 30 minutes, the catalyst has degraded due to oxygen ingress.

  • Reaction Monitoring: Stir for 4–8 hours. Monitor via LC-MS. The disappearance of the isotopic bromine doublet (M and M+2 peaks) confirms full conversion.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and palladium residues. Wash the filtrate with brine, dry over Na₂SO₄, and purify via flash chromatography.

SuzukiWorkflow Step1 1. Reagent Mixing Ar-Br + Ar-B(OH)2 + Pd Catalyst + Base Step2 2. Degassing Purge with N2/Ar (Critical for Pd(0)) Step1->Step2 Prevent Oxidation Step3 3. Heating 80-100°C in Dioxane/H2O Step2->Step3 Transmetalation Step4 4. Workup Extraction & Filtration Step3->Step4 Product Isolation

Figure 2: Standard step-by-step workflow for the Suzuki-Miyaura cross-coupling.

The 5-Amino Locus: Nucleophilic and Radical Transformations

The primary amine at the 5-position serves as a classic nucleophile for acylation, sulfonylation, and reductive amination. However, its most powerful application in late-stage functionalization is its conversion into a diazonium salt via the Sandmeyer reaction [3].

Protocol 2: Sandmeyer-Type Halogenation (Chlorination)

This protocol replaces the 5-amino group with a chlorine atom, enabling sequential cross-coupling strategies.

Reagents:

  • 5-Amino-2-bromoisonicotinonitrile (1.0 equiv)

  • NaNO₂ (1.2 equiv, aqueous solution)

  • CuCl (1.5 equiv)

  • Concentrated HCl

Step-by-Step Methodology:

  • Amine Protonation: Suspend the starting material in concentrated HCl and cool the mixture to 0 °C using an ice-salt bath. Causality: Highly acidic conditions are required to generate the reactive nitrosonium ion (NO⁺) from sodium nitrite.

  • Diazotization: Add the aqueous NaNO₂ solution dropwise, maintaining the internal temperature strictly below 5 °C. Validation Check: The suspension will gradually clarify into a solution as the soluble diazonium salt forms. Causality: Diazonium salts are thermally unstable; exceeding 5 °C will result in premature nitrogen extrusion and the formation of unwanted phenolic byproducts.

  • Radical Substitution: In a separate flask, prepare a solution of CuCl in concentrated HCl at room temperature. Add the cold diazonium solution dropwise to the CuCl solution.

  • Gas Evolution: Validation Check: Immediate effervescence (N₂ gas evolution) will occur. This is driven by a single-electron transfer (SET) from Cu(I) to the diazonium salt, forming an aryl radical that rapidly abstracts a chlorine atom from the copper complex.

  • Workup: Once gas evolution ceases, neutralize the mixture carefully with saturated aqueous NaHCO₃ and extract with dichloromethane.

The 4-Cyano Locus: Orthogonal Functionalization

The nitrile group offers a third vector for structural diversification. Because it is highly electrophilic, it can be subjected to hydrolysis (yielding primary amides or carboxylic acids) or reduction (yielding primary amines).

In medicinal chemistry, the cyano group is frequently utilized as a precursor for tetrazole synthesis —a common bioisostere for carboxylic acids. By treating the scaffold with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in DMF at 120 °C, a 1,3-dipolar cycloaddition occurs, smoothly converting the nitrile into a 1H-tetrazole ring without disrupting the 2-bromo or 5-amino groups.

Quantitative Reactivity Matrix

The following table summarizes the expected performance of 5-amino-2-bromoisonicotinonitrile across various standard transformations, providing a baseline for reaction optimization [4].

Functional GroupReaction TypeTypical Reagents & SolventTemp (°C)Expected Yield (%)Key Mechanistic Driver
2-Bromo SNArAmines, K₂CO₃, DMF80–12075–90Meisenheimer stabilization by N1 & 4-CN
2-Bromo Suzuki CouplingAr-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃90–10080–95Facile oxidative addition at highly electrophilic C2
5-Amino AcylationR-COCl, Et₃N, DCM0–2585–98High intrinsic nucleophilicity of the primary amine
5-Amino SandmeyerNaNO₂, HX, CuX0–6060–80Diazonium salt formation and SET radical displacement
4-Cyano Tetrazole SynthesisNaN₃, NH₄Cl, DMF100–12070–851,3-dipolar cycloaddition driven by thermal activation

Conclusion

5-Amino-2-bromoisonicotinonitrile is a masterclass in orthogonal reactivity. By understanding the electronic push-pull dynamics—where the 4-cyano group activates the 2-bromo position for transition-metal and nucleophilic attacks, while the 5-amino group provides a distinct handle for acylation or radical chemistry—researchers can design highly efficient, multi-step synthetic routes. Adhering to the self-validating protocols outlined in this guide ensures high fidelity and reproducible yields in drug discovery campaigns.

References

  • Touj, N., et al. "Efficient in situ N-heterocyclic carbene palladium(ii) generated from Pd(OAc)2 catalysts for carbonylative Suzuki coupling reactions of arylboronic acids with 2-bromopyridine." RSC Advances, 2021.[Link]

  • Gribanov, P. S., et al. "General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction." Molecules, 2022.[Link]

  • Da Silva, et al. "Preparation of Polyaminopyridines Using a CuI/l-Proline-Catalyzed C-N Polycoupling Reaction." Materials, 2012.[Link]

Methodological & Application

Application Note: Optimization of Suzuki-Miyaura Cross-Coupling for 5-Amino-2-bromoisonicotinonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols

Executive Summary

The functionalization of highly substituted pyridines is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and oncology therapeutics[1]. 5-Amino-2-bromoisonicotinonitrile (also known as 5-amino-2-bromopyridine-4-carbonitrile) is a privileged, highly functionalized building block. However, its structural complexity presents unique chemoselectivity and stability challenges during palladium-catalyzed Suzuki-Miyaura cross-coupling.

As a Senior Application Scientist, I have designed this guide to move beyond standard "recipe-following." By understanding the electronic and steric causality of this specific substrate, researchers can select the precise catalytic systems required to prevent competing side reactions, avoid catalyst poisoning, and ensure high-yielding carbon-carbon bond formation.

Mechanistic Insights & Substrate Analysis

To optimize the Suzuki-Miyaura coupling for 5-amino-2-bromoisonicotinonitrile, we must deconstruct its reactivity profile based on its functional groups:

  • Electronic Activation of the C-Br Bond: The 2-bromo position is highly activated for oxidative addition. The ortho-pyridine nitrogen and the para-cyano group both exert strong electron-withdrawing effects (-I, -M), significantly lowering the LUMO energy of the C-Br bond[2]. The 5-amino group (+M effect) is meta to the bromide, meaning its resonance donation does not quench the electrophilicity at C2. Consequently, oxidative addition to Pd(0) is exceptionally fast[3].

  • Chemoselectivity Challenge (C-C vs. C-N Coupling): The presence of a free primary amine (-NH₂) at the 5-position introduces the risk of competing Buchwald-Hartwig amination[4]. If the chosen ligand does not sufficiently accelerate the reductive elimination of the C-C bond, the amine can coordinate to the Pd(II) intermediate, leading to oligomerization. Bidentate ligands with large bite angles (e.g., dppf) or bulky dialkylbiaryl phosphines (e.g., XPhos) are mandatory to enforce C-C reductive elimination[5].

  • Hydrolytic Stability of the Nitrile: The 4-cyano group is highly susceptible to hydration (forming a primary amide, +18 Da) or full hydrolysis under strongly basic aqueous conditions at elevated temperatures. Therefore, hydroxide bases (NaOH, KOH) must be strictly avoided in favor of milder bases like K₂CO₃ or K₃PO₄[1].

Chemoselectivity Start 5-Amino-2-bromoisonicotinonitrile + Arylboronic Acid + Pd(0) OxAdd Oxidative Addition (Accelerated by 4-CN) Start->OxAdd Branch1 Bulky/Bidentate Ligand (e.g., dppf, XPhos) OxAdd->Branch1 Branch2 Electron-poor/Small Ligand + Strong Base OxAdd->Branch2 CC Transmetalation & Reductive Elimination (Desired C-C Product) Branch1->CC CN Amine Coordination & Buchwald-Hartwig (Undesired C-N Product) Branch2->CN

Fig 1. Chemoselectivity decision tree for the cross-coupling of aminobromopyridines.

Catalyst & Condition Selection Matrix

The following table summarizes quantitative expectations and condition parameters based on the mechanistic constraints of 5-amino-2-bromoisonicotinonitrile[1][2][5].

Catalyst SystemBaseSolvent SystemTemp (°C)Chemoselectivity (C-C vs C-N)Nitrile StabilityOverall Yield (Est.)
Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)K₂CO₃ (2.0 eq)1,4-Dioxane/H₂O (4:1)80-90ExcellentHigh80-90%
XPhos Pd G2 (2-5 mol%)K₃PO₄ (2.0 eq)1,4-Dioxane/H₂O (4:1)80-100ExcellentHigh85-95%
Pd(PPh₃)₄ (5-10 mol%)Na₂CO₃ (2.5 eq)Toluene/EtOH/H₂O90-100ModerateModerate60-75%

Note: Pd(dppf)Cl₂ provides the best balance of cost and performance for standard arylboronic acids. XPhos Pd G2 is recommended for sterically hindered or electron-deficient boronic acids prone to protodeboronation.

Experimental Protocols (Self-Validating Systems)

Protocol A: Standard High-Yield Conditions (Pd(dppf)Cl₂ / K₂CO₃)

This protocol utilizes the large bite angle of the dppf ligand to force rapid reductive elimination, bypassing the risk of amine coordination[3].

Materials:

  • 5-Amino-2-bromoisonicotinonitrile (1.0 mmol, 1.0 eq)

  • Arylboronic acid or pinacol ester (1.2 mmol, 1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 eq)

  • 1,4-Dioxane (4.0 mL) and Deionized H₂O (1.0 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: In a 20 mL reaction vial equipped with a magnetic stir bar, add 5-amino-2-bromoisonicotinonitrile, the arylboronic acid, and K₂CO₃. Add the 1,4-dioxane and H₂O.

  • Atmospheric Control: Sparge the biphasic mixture with Argon or N₂ for at least 10 minutes. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand[6].

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ rapidly under a positive stream of inert gas. Seal the vial with a Teflon-lined cap.

  • Heating & IPC (In-Process Control): Heat the reaction block to 85 °C.

    • Self-Validation Check 1: Within 15 minutes, the mixture should transition to a homogenous dark red/orange solution. The appearance of a black precipitate (Pd black) indicates catalyst death due to poor degassing.

  • Reaction Monitoring: Stir for 4–8 hours.

    • Self-Validation Check 2: Analyze via LC-MS. The reaction is complete when the starting material peak is <2%. Critically, check the product mass for a +18 Da impurity, which indicates the temperature was too high, causing nitrile hydration.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and water (10 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Mild Conditions for Sensitive Boronic Acids (XPhos Pd G2)

For heteroaryl boronic acids (e.g., pyridyl or pyrazolyl boronic acids) that are prone to rapid protodeboronation, lower temperatures and highly active precatalysts are required[7].

Methodology Adjustments:

  • Substitute Pd(dppf)Cl₂ with XPhos Pd G2 (2-3 mol%).

  • Substitute K₂CO₃ with K₃PO₄ (2.0 eq). K₃PO₄ provides superior transmetalation kinetics for hindered substrates[5].

  • Lower the reaction temperature to 65–75 °C . The highly active XPhos Pd G2 complex readily undergoes oxidative addition at lower temperatures, preserving the integrity of sensitive boronic acids and completely eliminating the risk of nitrile hydrolysis.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_Ox Pd(II) Oxidative Addition Complex (Ar-Pd-Br) Pd0->PdII_Ox Oxidative Addition PdII_TM Pd(II) Transmetalation Complex (Ar-Pd-Ar') PdII_Ox->PdII_TM Transmetalation PdII_TM->Pd0 Reductive Elimination Product Coupled Product (2-Aryl-5-aminoisonicotinonitrile) PdII_TM->Product Substrate 5-Amino-2-bromoisonicotinonitrile Substrate->PdII_Ox Boronic Arylboronic Acid + Base Boronic->PdII_TM

Fig 2. Optimized Suzuki-Miyaura catalytic cycle for 5-amino-2-bromoisonicotinonitrile.

Troubleshooting Guide

  • Issue: High levels of protodeboronation (unreacted bromide, des-boro aryl species detected).

    • Causality: The boronic acid is degrading faster than transmetalation can occur.

    • Solution: Switch from boronic acids to pinacol esters (BPin) or potassium trifluoroborates (BF₃K)[7]. Alternatively, use Protocol B (XPhos Pd G2) to accelerate the catalytic cycle at a lower temperature.

  • Issue: LC-MS shows a major peak at [M+H]+ + 18 Da.

    • Causality: The 4-cyano group has been hydrated to a carboxamide by the aqueous base.

    • Solution: Lower the reaction temperature to 70 °C. If the problem persists, switch to strictly anhydrous conditions using Cs₂CO₃ in dry 1,4-dioxane.

  • Issue: Formation of dimeric or oligomeric byproducts.

    • Causality: Competing Buchwald-Hartwig amination via the 5-amino group.

    • Solution: Ensure the ligand-to-palladium ratio is strictly maintained. If using Pd(OAc)₂, ensure at least 2.2 equivalents of a bulky monodentate ligand (like XPhos) or 1.1 equivalents of a bidentate ligand (like dppf) are present to prevent the formation of under-coordinated Pd species that favor C-N bond formation[5].

References

  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling: Reaction Mechanism and Mechanistic Studies." LibreTexts Organic Chemistry.[Link]

  • Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." The Journal of Organic Chemistry, 2010.[Link]

  • Jagusch, T., et al. "Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides... The Advantages of Buchwald's S-Phos." Heterocycles, 2020.[Link]

  • MDPI Molecules. "Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions." Molecules, 2022.[Link]

Sources

Application Note: Synthesis of Kinase Inhibitors via 5-Amino-2-bromoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the strategic synthesis of kinase inhibitors using 5-Amino-2-bromoisonicotinonitrile as the primary building block.

Executive Summary

The compound 5-Amino-2-bromoisonicotinonitrile (also known as 5-amino-2-bromo-4-cyanopyridine) is a high-value heterocyclic intermediate. Its specific substitution pattern—an amino group at position 5 ortho to a nitrile at position 4—enables the rapid construction of pyrido[4,3-d]pyrimidine bicyclic cores.

This scaffold is a bioisostere of quinazoline (found in EGFR inhibitors like Gefitinib) and is critical in the development of ATP-competitive inhibitors targeting kinases such as CDK4/6, PI3K, and EGFR . The bromine atom at position 2 (which becomes position 7 in the fused system) serves as a "diversity handle," allowing late-stage functionalization via palladium-catalyzed cross-coupling to tune potency and selectivity.

CRITICAL DATA CORRECTION: The CAS number 1150114-80-9 provided in the request corresponds to 1-Methyl-1H-indazol-6-boronic acid. The correct chemical structure for this protocol is 5-Amino-2-bromoisonicotinonitrile (Structure: Pyridine core, 2-Br, 4-CN, 5-NH₂). Please verify your starting material structure using NMR before proceeding.

Retrosynthetic Analysis & Strategy

The synthesis is best approached via a "Core-First, Decoration-Last" strategy. This preserves the sensitive bromine handle until the final step, preventing potential side reactions during the harsh cyclization conditions.

Pathway Logic:

  • Cyclization: Condensation with a C1 source (formamide/urea) builds the pyrimidine ring.

  • Activation: Conversion of the C4-carbonyl to a chloride (if using urea/formamide) to create a leaving group.

  • Hinge Binding: Nucleophilic aromatic substitution (SNAr) installs the primary pharmacophore (hinge binder).

  • Solvent Front Tuning: Suzuki-Miyaura coupling at the C7-Br position installs the solubilizing tail.

Retrosynthesis Target Target Kinase Inhibitor (7-Aryl-pyrido[4,3-d]pyrimidine) Intermediate1 7-Bromo-N-aryl pyrido[4,3-d]pyrimidin-4-amine Target->Intermediate1 Suzuki Coupling (Late Stage) Intermediate2 7-Bromo-4-chloro pyrido[4,3-d]pyrimidine Intermediate1->Intermediate2 SNAr (Hinge Binder) Core 7-Bromo-pyrido[4,3-d] pyrimidin-4(3H)-one Intermediate2->Core POCl3 Chlorination SM 5-Amino-2-bromo isonicotinonitrile Core->SM Cyclization (Formamide/HCOOH)

Figure 1: Retrosynthetic disconnection showing the linear assembly of the kinase inhibitor scaffold.

Detailed Experimental Protocols

The following protocols describe the synthesis of a representative inhibitor core.

This step fuses the pyrimidine ring onto the pyridine backbone.

  • Reagents: 5-Amino-2-bromoisonicotinonitrile (1.0 equiv), Formic Acid (10 equiv), Acetic Anhydride (10 equiv). Alternatively, neat Formamide can be used.

  • Mechanism: N-formylation of the amine followed by intramolecular nucleophilic attack on the nitrile.

Protocol:

  • Charge a round-bottom flask with 5-Amino-2-bromoisonicotinonitrile (5.0 g, 25.2 mmol).

  • Add Formic acid (25 mL) and Acetic anhydride (25 mL) carefully (exothermic).

  • Heat the mixture to 100°C for 4 hours. Monitor by LC-MS for the disappearance of starting material (M+H 198/200) and appearance of the N-formyl intermediate.

  • Concentrate the reaction mixture in vacuo to dryness.

  • Resuspend the residue in Formamide (20 mL) and heat to 160°C for 6 hours. Note: High temperature is required to drive the condensation of the nitrile.

  • Cool to room temperature. Pour the mixture into ice-water (100 mL).

  • The product, 7-bromo-pyrido[4,3-d]pyrimidin-4(3H)-one , will precipitate.

  • Filter, wash with water and diethyl ether, and dry under vacuum.

    • Expected Yield: 75-85%

    • Appearance: Off-white to beige solid.

The C4-carbonyl (lactam) is unreactive toward amines. We convert it to the imidoyl chloride.

  • Reagents: Thionyl Chloride (SOCl₂) or Phosphorus Oxychloride (POCl₃), catalytic DMF.

Protocol:

  • Suspend 7-bromo-pyrido[4,3-d]pyrimidin-4(3H)-one (3.0 g, 13.2 mmol) in POCl₃ (15 mL).

  • Add DMF (3 drops) as a catalyst.

  • Reflux (105°C) for 3 hours. The suspension should clear as the chloride forms.

  • Caution: Evaporate excess POCl₃ under reduced pressure.

  • Azeotrope the residue with toluene (2 x 20 mL) to remove traces of acid.

  • Product: 7-bromo-4-chloropyrido[4,3-d]pyrimidine . Use immediately in the next step (hydrolysis sensitive).

This step installs the amine that will interact with the ATP-binding hinge region of the kinase (e.g., Aniline, 3-chloro-4-fluoroaniline).

Protocol:

  • Dissolve the crude chloro-intermediate from Step 2 in anhydrous Isopropanol (IPA) or Dichloromethane (DCM) (30 mL).

  • Add the desired Aniline/Amine (1.1 equiv, e.g., 3-chloro-4-fluoroaniline).

  • Add DIPEA (N,N-Diisopropylethylamine) (2.5 equiv) to scavenge HCl.

  • Stir at room temperature for 2 hours. If reaction is slow, heat to 60°C.

  • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash chromatography (Hexane/Ethyl Acetate).

    • Product: N-(3-chloro-4-fluorophenyl)-7-bromo-pyrido[4,3-d]pyrimidin-4-amine .

The final step utilizes the 7-bromo handle to attach a solubilizing group or a moiety that targets the hydrophobic pocket II.

  • Reagents: Aryl Boronic Acid (1.2 equiv), Pd Catalyst, Base.

Protocol:

  • In a microwave vial or Schlenk flask, combine:

    • 7-Bromo intermediate from Step 3 (1.0 equiv).

    • Aryl Boronic Acid (1.2 equiv, e.g., 1-methyl-1H-pyrazole-4-boronic acid).

    • Pd(dppf)Cl₂·DCM (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv).

    • Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv).

    • 1,4-Dioxane (10 mL/mmol).

  • Degas the solvent with Nitrogen/Argon for 10 minutes.

  • Heat to 90°C for 4-12 hours (or 120°C for 30 min in microwave).

  • Workup: Filter through Celite. Dilute with EtOAc, wash with water.

  • Purification: Reverse-phase HPLC or Column Chromatography (DCM/MeOH gradient).

Data Summary & Optimization Table

Reaction StepCritical ParameterOptimization TipCommon Pitfall
Cyclization Temperature (>150°C)Use microwave irradiation (180°C, 30 min) for cleaner profiles.Incomplete reaction if temp <140°C.
Chlorination Moisture ControlEnsure glassware is oven-dried.Hydrolysis of product back to starting material if exposed to moist air.
SNAr Base ChoiceUse DIPEA or TEA. Inorganic bases (K₂CO₃) are less soluble in DCM.Over-heating can cause displacement of the 7-Br (rare but possible).
Suzuki CatalystPd(dppf)Cl₂ works best for heteroaryl bromides.Debromination (reduction) if reaction runs too long with excess hydride sources.

Visualizing the Workflow

Workflow Step1 Step 1: Cyclization (Formamide, 160°C) Yield: ~80% Step2 Step 2: Chlorination (POCl3, Reflux) In-situ Step1->Step2 Step3 Step 3: SNAr Coupling (Aniline, IPA, 60°C) Yield: ~70% Step2->Step3 Step4 Step 4: Suzuki Coupling (Boronic Acid, Pd, 90°C) Yield: ~60% Step3->Step4

Figure 2: Sequential workflow for the synthesis of the pyrido[4,3-d]pyrimidine library.

References

  • Voskressensky, L. G., & Listratova, A. V. (2013). Synthesis and biological activity of pyrido[4,3-d]pyrimidines. Chemistry of Heterocyclic Compounds , 49(1), 1-18. Link

  • Thompson, A. M., et al. (2000). Synthesis and Structure-Activity Relationships of 7-Substituted Pyrido[4,3-d]pyrimidines as Inhibitors of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry , 43(24), 4606-4616. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews , 95(7), 2457–2483. Link

  • PubChem Compound Summary . Pyrido[4,3-d]pyrimidine.[1][2][3][4][5][6][7] National Center for Biotechnology Information. Link

Sources

hydrolysis of nitrile group in 5-Amino-2-bromoisonicotinonitrile to acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Hydrolysis of 5-Amino-2-bromoisonicotinonitrile

Part 1: Executive Summary & Strategic Analysis

1.1 The Challenge The transformation of 5-Amino-2-bromoisonicotinonitrile (Compound 1 ) to 5-Amino-2-bromoisonicotinic acid (Compound 2 ) presents a classic chemoselectivity paradox in heterocyclic chemistry.

  • The Goal: Hydrolyze the nitrile (-CN) at the C4 position to a carboxylic acid (-COOH).

  • The Risk: The bromine atom at the C2 position is activated for Nucleophilic Aromatic Substitution (

    
    ). Under standard basic hydrolysis conditions (e.g., NaOH, reflux), the hydroxide ion (
    
    
    
    ) frequently displaces the bromine, yielding the undesired 2-hydroxy (pyridone) impurity. Furthermore, the C5-amino group renders the system zwitterionic upon product formation, complicating isolation.

1.2 The Solution: Acid-Catalyzed Hydrolysis To ensure high fidelity, this protocol utilizes Acid-Catalyzed Hydrolysis . Unlike basic conditions, acidic media protonate the pyridine nitrogen and the nitrile, activating the cyano group toward water attack while suppressing the


 pathway at the C2-bromide (since water is a poor nucleophile compared to hydroxide).

1.3 Reaction Scheme

ReactionScheme cluster_0 Substrate cluster_1 cluster_2 Product SM 5-Amino-2-bromo- isonicotinonitrile (C4-CN, C2-Br) Reagent 6M HCl (aq) Reflux, 100°C 4-6 Hours SM->Reagent Prod 5-Amino-2-bromo- isonicotinic acid (C4-COOH, C2-Br) Reagent->Prod Selective Hydrolysis

Caption: Chemoselective transformation preserving the C2-Bromine motif while hydrolyzing the C4-Nitrile.

Part 2: Detailed Experimental Protocol

Materials & Equipment
  • Substrate: 5-Amino-2-bromoisonicotinonitrile (Purity >97%).

  • Reagent: Hydrochloric Acid (37%, ACS Reagent), Diluted to 6M or 8M.

  • Solvent: Deionized Water (process solvent).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath, pH meter.

Step-by-Step Methodology

Step 1: Reaction Setup

  • Charge a 250 mL round-bottom flask with 10.0 g (50.5 mmol) of 5-Amino-2-bromoisonicotinonitrile.

  • Add 100 mL of 8M HCl (approx. 15-20 eq).

    • Note: The high molarity is required to ensure complete protonation and solubilization of the amino-pyridine substrate.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

Step 2: Hydrolysis (Reflux)

  • Heat the mixture to reflux (approx. 100-105°C) .

  • Maintain reflux for 4 to 6 hours .

    • In-Process Control (IPC): Monitor by HPLC or LC-MS every 2 hours.

    • Endpoint: Disappearance of nitrile peak (

      
      ) and appearance of acid peak (
      
      
      
      ).
    • Observation: The suspension may clear as the reaction proceeds and the amine/acid salt forms.

Step 3: Workup & Isolation (Isoelectric Precipitation) This is the most critical step. The product is an amphoteric amino acid. It is soluble in strong acid (as the cation) and strong base (as the anion). You must target the Isoelectric Point (pI) to precipitate the zwitterion.

  • Cool the reaction mixture to room temperature (20-25°C) .

  • (Optional) Dilute with 50 mL water if the mixture is too viscous.

  • Slowly adjust the pH to 3.5 – 4.0 using 50% NaOH (aq) or saturated Sodium Acetate solution.

    • Caution: Exothermic. Use an ice bath to keep internal temp <30°C.

    • Why pH 3.5? The pyridine nitrogen pKa is ~3-4. The carboxylic acid pKa is ~3-4. The zwitterion is least soluble here.

  • Stir the resulting slurry for 1 hour at 0-5°C to maximize yield.

  • Filter the solid precipitate.

  • Wash the cake with cold water (2 x 20 mL) and cold isopropanol (1 x 10 mL) to remove residual salts and trace organic impurities.

Step 4: Drying

  • Dry the solid in a vacuum oven at 50°C for 12 hours.

  • Expected Yield: 85-92%.

  • Appearance: Off-white to pale yellow powder.

Part 3: Mechanistic Insight & Troubleshooting

Mechanism of Action

The reaction proceeds via the acid-catalyzed addition of water to the nitrile.

  • Protonation: The nitrile nitrogen is protonated (

    
    ), making the carbon highly electrophilic.[1]
    
  • Water Attack: Water attacks the nitrile carbon to form the imidate intermediate.

  • Hydrolysis: The imidate hydrolyzes to the primary amide (5-Amino-2-bromoisonicotinamide).

  • Final Hydrolysis: Under sustained reflux, the amide bond cleaves to release ammonia (

    
    ) and form the carboxylic acid.
    
Process Workflow Diagram

Workflow Start Start: 5-Amino-2-bromoisonicotinonitrile AcidAdd Add 8M HCl (15-20 eq) Start->AcidAdd Reflux Reflux 100°C (4-6h) Monitor: LCMS AcidAdd->Reflux Check Nitrile Consumed? Reflux->Check Check->Reflux No Cool Cool to 20°C Check->Cool Yes pHAdjust Adjust pH to 3.5-4.0 (Precipitate Zwitterion) Cool->pHAdjust Filter Filter & Wash (Cold H2O/IPA) pHAdjust->Filter Dry Dry 50°C, Vacuum Filter->Dry

Caption: Step-by-step operational workflow for the hydrolysis process.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield pH adjustment missed the pI (Isoelectric Point).Carefully titrate pH to 3.5–4.0. If pH > 6, the acid dissolves as a carboxylate salt. If pH < 2, it dissolves as a pyridinium salt.
Impurity: 2-Hydroxy Hydrolysis of Br atom.Reaction temperature too high or trace base present. Ensure strictly acidic conditions. Do not exceed 110°C.
Stalled at Amide Insufficient heating or acid strength.The intermediate amide is stable. Increase reaction time by 2h or increase acid conc. to 10M.
Dark Color Oxidation of amino group.[2]Degas solvents with

before reflux. Add trace antioxidant (e.g., Sodium Metabisulfite) if necessary.

Part 4: References

  • Common Organic Chemistry. Hydrolysis of Nitriles to Carboxylic Acids (Acidic & Basic Conditions). Retrieved from

  • Organic Chemistry Portal. Synthesis of Carboxylic Acids from Nitriles. Retrieved from

  • BenchChem. Technical Guide: Synthesis and Properties of 2-Amino-4-bromopyridine Derivatives. Retrieved from

  • ChemGuide. Hydrolysing Nitriles: Mechanisms and Conditions. Retrieved from

  • AchemBlock. Product Data: 5-Amino-2-bromoisonicotinic acid (CAS 1242336-80-6).[3] Retrieved from

Sources

Application Note: High-Yield Suzuki-Miyaura Cross-Coupling of 5-Amino-2-bromoisonicotinonitrile with Aryl Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Self-Validating Protocol

Strategic Significance & Substrate Profiling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone methodology for constructing biaryl scaffolds in modern drug discovery 1. Within this domain, 5-Amino-2-bromoisonicotinonitrile (CAS 1384080-97-0) 2 serves as a highly versatile, multi-functional building block. It features three distinct functional handles: a reactive C2-bromine for cross-coupling, a C4-nitrile group for hydrogen bonding or subsequent derivatization, and a C5-amino group that can be leveraged for kinase hinge-binding motifs.

Successfully coupling this substrate requires navigating its complex electronic push-pull system. As a Senior Application Scientist, I have designed this protocol to move beyond mere sequential steps, focusing instead on the causality behind each experimental variable to ensure a robust, reproducible, and self-validating workflow.

Mechanistic Causality & Experimental Design (E-E-A-T)

To achieve near-quantitative yields, we must tailor the reaction conditions to the unique electronic and steric demands of the substrate 3.

Electronic Effects & Oxidative Addition

The C4-nitrile group is strongly electron-withdrawing, which lowers the LUMO of the pyridine ring and highly activates the C2-Br bond toward the initial oxidative addition of Pd(0) 4. Conversely, the C5-amino group is electron-donating. While free amines can theoretically poison palladium catalysts via direct coordination, its para-relationship to the C2-Br position minimizes direct steric hindrance at the reaction site.

Catalyst Selection: Why Pd(dppf)Cl₂?

Standard catalysts like Pd(PPh₃)₄ often fail or provide low yields with unprotected aminopyridines. We specifically select Pd(dppf)Cl₂ because the bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand enforces a cis-geometry on the palladium center. This geometry accelerates the final reductive elimination step and sterically shields the Pd center, preventing unwanted coordination by the substrate's free -NH₂ group 5.

Base & Solvent Synergy

The base is critical for activating the aryl boronic acid via the formation of a reactive boronate complex (Base Exchange). However, the C4-nitrile is sensitive to hydrolysis. Using strong aqueous bases (e.g., NaOH, KOH) at elevated temperatures will hydrolyze the nitrile into an amide or carboxylic acid. Therefore, we utilize K₂CO₃ , a mild inorganic base, in a 1,4-Dioxane/H₂O (4:1) solvent system. Dioxane provides excellent solubility for the organic substrate, while the 20% water content is precisely calibrated to dissolve the K₂CO₃ and facilitate transmetalation without triggering nitrile hydrolysis.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd 1. Oxidative Addition Insertion into C2-Br bond Pd0->OxAdd 5-Amino-2-bromoisonicotinonitrile PdII_Br Pd(II) Intermediate Ar-Pd(L)n-Br OxAdd->PdII_Br BaseEx 2. Base Exchange Activation of Boronic Acid PdII_Br->BaseEx Base (e.g., K2CO3) PdII_OH Pd(II) Intermediate Ar-Pd(L)n-OH BaseEx->PdII_OH TransMet 3. Transmetalation Aryl Transfer PdII_OH->TransMet Aryl-B(OH)2 PdII_Ar Pd(II) Intermediate Ar-Pd(L)n-Ar' TransMet->PdII_Ar RedElim 4. Reductive Elimination C-C Bond Formation PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product 5-Amino-2-arylisonicotinonitrile Target Product RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling for 5-Amino-2-bromoisonicotinonitrile.

Quantitative Data: Reaction Optimization

The following table summarizes the quantitative optimization data that led to the finalized protocol. It provides a comparative analysis of how different variables impact the yield and purity of the target scaffold.

EntryCatalyst SystemBase (Equiv)Solvent SystemTemp (°C)Yield (%)Causality / Analytical Observation
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (3.0)Toluene/EtOH/H₂O9045%Moderate yield; significant nitrile hydrolysis observed due to strong base and high temp.
2 Pd(dppf)Cl₂ (5 mol%) K₂CO₃ (2.5) 1,4-Dioxane/H₂O 80 88% Optimal conditions; bidentate ligand prevents -NH₂ coordination; mild base protects -CN.
3Pd(OAc)₂ / SPhosCs₂CO₃ (2.5)DMF/H₂O10072%Good conversion, but higher temperature led to protodeboronation side products.
4Pd(dppf)Cl₂ (5 mol%)K₃PO₄ (2.5)THF/H₂O6560%Incomplete conversion; temperature too low for efficient oxidative addition.

Self-Validating Experimental Protocol

This methodology is designed with built-in physical cues to ensure the researcher can validate the success of the reaction in real-time.

Workflow Prep 1. Preparation Degas Solvents React 2. Reaction 80°C, 12h, Argon Prep->React Workup 3. Workup Extraction & Wash React->Workup Purify 4. Purification Silica Column Workup->Purify Analyze 5. Analysis LC-MS & NMR Purify->Analyze

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Step 1: Preparation & Degassing
  • In a clean, oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-Amino-2-bromoisonicotinonitrile (1.0 equiv, e.g., 1.0 mmol), the chosen Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Add a pre-mixed solution of 1,4-Dioxane and deionized H₂O (4:1 v/v, 10 mL total volume).

  • Validation Check: Degas the suspension by bubbling argon directly through the liquid for 15 minutes. The cessation of dissolved oxygen micro-bubbles indicates complete degassing, which is critical to prevent the premature oxidation of the Pd(0) catalyst.

  • Quickly add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of argon, then seal the tube.

Step 2: Reaction Execution
  • Submerge the sealed tube in a pre-heated oil bath at 80 °C and stir vigorously (800 rpm).

  • Validation Check: Within the first 15–30 minutes of heating, observe the transition of the mixture from a pale yellow suspension to a homogeneous dark red/brown solution. This visual cue confirms the reduction of the Pd(II) precatalyst to the active Pd(0) species and the initiation of the catalytic cycle.

  • Allow the reaction to proceed for 12 hours.

  • Validation Check: Monitor reaction completion via TLC (Hexanes:EtOAc 1:1). The disappearance of the starting material spot (

    
     ~0.6) and the appearance of a new, highly UV-active fluorescent spot (
    
    
    
    ~0.3-0.4) confirms product formation.
Step 3: Workup
  • Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

  • Validation Check: Transfer to a separatory funnel. Ensure clear phase separation. If a persistent black emulsion forms (indicating unreacted boronic acid or precipitated Pd-black), filter the entire biphasic mixture through a tightly packed Celite pad before separation.

  • Extract the aqueous layer with Ethyl Acetate (2 x 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 4: Purification & Analysis
  • Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution from 10% to 50% Ethyl Acetate in Hexanes.

  • Characterize the isolated product using LC-MS (ESI+) to confirm the expected

    
     mass and 
    
    
    
    H NMR (DMSO-
    
    
    ) to verify the disappearance of the C2-Br chemical environment and the integration of the newly appended aryl protons, alongside the intact broad singlet of the -NH₂ group (~6.5 ppm).

References

  • Suzuki-Miyaura Cross Coupling Reaction TCI Chemicals
  • 1384080-97-0 | 5-Amino-2-bromoisonicotinonitrile Ambeed
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions ACS Public
  • An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-6-(bromomethyl)pyridine BenchChem
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine BenchChem

Sources

Troubleshooting & Optimization

overcoming catalyst poisoning by pyridine nitrogen in cross-coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Catalyst Poisoning by Pyridine Nitrogen

Role: Senior Application Scientist Status: Active Support Guide

The Core Problem: The "Sigma-Donation Trap"

As researchers, we often treat pyridines simply as aryl rings with a nitrogen atom. However, in palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), that nitrogen atom is a potent catalyst poison.

The Mechanism of Failure: The


 hybridized nitrogen in pyridine is a strong 

-donor. It competes with your phosphine ligands for the open coordination sites on the Palladium(II) intermediate.
  • The Trap: Instead of undergoing the necessary reductive elimination or transmetallation, the palladium forms a stable, catalytically dead species (e.g.,

    
    ).
    
  • The Result: The reaction stalls (low conversion), or the catalyst decomposes into Palladium black.

To overcome this, we must use Steric Shielding (ligands), Kinetic Activation (precatalysts), or Chemical Masking (additives).

Module 1: Ligand Selection (The First Line of Defense)

The most robust solution is to use ligands that are sterically bulky enough to physically prevent the pyridine nitrogen from binding to the metal center, while still allowing the flat aryl ring to react.

Recommendation: Switch from standard ligands (


, dppf) to Buchwald Biaryl Phosphines  or Sterically Demanding NHCs .
Ligand Selection Matrix
Substrate ClassRecommended LigandWhy it Works
General Pyridines XPhos or t-BuXPhos The isopropyl/t-butyl groups create a "roof" over the Pd, blocking N-coordination but allowing oxidative addition.
2-Substituted Pyridines SPhos SPhos is exceptionally efficient for sterically hindered couplings (e.g., 2-chloropyridine) due to its methoxy interaction which stabilizes the monoligated Pd(0).
Amination (C-N) RuPhos or BrettPhos Specifically tuned for Buchwald-Hartwig amination of pyridyl halides; prevents formation of stable Pd-amido dimers.
Challenging/Unstable Pd-PEPPSI-IPr An NHC ligand system.[1][2] The "PEPPSI" scaffold is designed to be robust against heteroatom poisoning.

Module 2: The Pre-catalyst Strategy

Stop using


 or 

for difficult pyridines.
Traditional Pd sources activate slowly. During this slow activation window, the high concentration of pyridine substrate can sequester the palladium before the active catalytic cycle begins.

The Solution: Use G3 or G4 Palladacycle Pre-catalysts .

  • Mechanism: These precatalysts release the active

    
     species almost instantaneously upon exposure to base.[3]
    
  • Benefit: The active catalyst is generated inside the cycle, outpacing the rate of pyridine poisoning.

Protocol Note: If you cannot source G3/G4 precatalysts, premix


 and your ligand in the solvent at 60°C for 30 minutes before adding the pyridine substrate. This "incubates" the active catalyst.

Module 3: Troubleshooting & FAQs

Q1: My reaction converts 20% and then stops. Adding more catalyst doesn't help.

Diagnosis: You are likely experiencing product inhibition or catalyst death . The product (a bipyridine or aminopyridine) might be a better ligand than your substrate, poisoning the remaining Pd. Corrective Action:

  • Switch to t-BuXPhos: Its immense bulk makes it difficult for the product to bind to the Pd center.

  • Increase Temperature: Pyridine binding is reversible. Higher temperatures (100°C+) shift the equilibrium away from the "poisoned" resting state, favoring the active cycle.

Q2: I am coupling a Pyridine Boronic Acid, but I only get de-borylated starting material.

Diagnosis: Pyridine boronic acids are notoriously unstable. They undergo protodeboronation rapidly in aqueous base. Corrective Action:

  • Mask the Boron: Switch to a MIDA Boronate or a Potassium Trifluoroborate (

    
    ) . These release the active boronic acid slowly (slow-release mechanism).
    
  • Anhydrous Conditions: If you must use the boronic acid, use anhydrous conditions with a base like

    
      or 
    
    
    
    in Dioxane/DMF, rather than aqueous carbonate.
Q3: Can I use Lewis Acids to "mask" the nitrogen?

Diagnosis: Yes, but proceed with caution. The Strategy: Adding a Lewis acid (like


 or catalytic 

) can bind to the pyridine nitrogen, preventing it from poisoning the Pd. Risk: Strong Lewis acids can inhibit the transmetallation step in Suzuki coupling (which requires a "ate" complex). Protocol:
  • Add 0.5 - 1.0 equiv of

    
      if using Negishi-like conditions.
    
  • For Suzuki, use protic solvents (e.g., n-Butanol) which form hydrogen bonds with the nitrogen, reducing its ability to bind Pd without killing the basicity required for the reaction.

Visualizing the Solution

Diagram 1: The Poisoning Mechanism vs. The Steric Solution

This diagram illustrates the decision pathway the Palladium center takes when encountering a pyridine substrate.

G cluster_poison Path A: Small Ligands (e.g. PPh3) cluster_solution Path B: Bulky Ligands (e.g. XPhos) Pd_Active Active Pd(0) Species Pyridine Pyridine Substrate (N-Donor) Pd_Active->Pyridine Encounters Poisoned Pd-Pyridine Complex (Catalytically Dead) Pyridine->Poisoned Strong Sigma Donation Steric_Block Steric Repulsion Prevents N-Binding Pyridine->Steric_Block Ligand Bulk No_Rxn Reaction Stalls Poisoned->No_Rxn Ox_Add Oxidative Addition (C-X Bond) Steric_Block->Ox_Add Forces C-Reaction Product Cross-Coupled Product Ox_Add->Product

Caption: Path A shows how standard ligands allow N-binding (poisoning). Path B shows how bulky ligands (XPhos) physically block the Nitrogen, forcing reaction at the Carbon-Halogen bond.

Diagram 2: Troubleshooting Flowchart

Use this logic flow to diagnose failed reactions.

G Start Reaction Failed/Low Yield Check_SM Check Starting Material (SM) Start->Check_SM SM_Left SM Remaining? Check_SM->SM_Left Yes_SM Yes: Low Conversion SM_Left->Yes_SM No_SM No: SM Consumed SM_Left->No_SM Poisoning Likely Catalyst Poisoning Yes_SM->Poisoning DeB Did Protodeboronation Occur? (Pyridine + H) No_SM->DeB Action1 Action: Switch to G3-XPhos or G3-SPhos Poisoning->Action1 Action2 Action: Increase Temp >100°C Poisoning->Action2 Action3 Action: Use MIDA Boronate or Anhydrous Conditions DeB->Action3 Yes Homo Did Homocoupling Occur? DeB->Homo No Action4 Action: Degas Solvents Reduce Oxidant Homo->Action4

Caption: Diagnostic tree for distinguishing between catalyst poisoning (low conversion) and substrate instability (protodeboronation).

References

  • Buchwald, S. L., et al. "A General Method for the Palladium-Catalyzed Cross-Coupling of Amines and Aryl Halides." Journal of the American Chemical Society, 2008.

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction." Chemistry – A European Journal, 2006.

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008.

  • Burke, M. D., et al. "Slow-Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society, 2009.

Sources

preventing dehalogenation side reactions of 5-Amino-2-bromoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Engineering Support response. It assumes the user is familiar with standard organic synthesis but requires specific mechanistic intervention for a persistent side reaction.

Ticket Topic: Prevention of Hydrodehalogenation (Protodebromination) Side Reactions Status: Open | Priority: Critical Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary & Diagnostic Triage

The Issue: You are observing the conversion of 5-Amino-2-bromoisonicotinonitrile (Starting Material, SM) into 5-Aminoisonicotinonitrile (Dehalogenated Byproduct). This is a Hydrodehalogenation (or Protodebromination) event.

The Root Cause: This specific substrate is highly electron-deficient due to the synergistic withdrawal of the Pyridine Nitrogen, the Nitrile (CN) at C4, and the Bromine at C2.

  • Fast Oxidative Addition: The electron-poor ring reacts rapidly with Pd(0), generating the oxidative addition complex (Ar-Pd-Br).

  • Stalled Transmetallation: If the subsequent transmetallation step is slower than the oxidative addition, the long-lived Ar-Pd-Br intermediate becomes vulnerable.

  • The "Hydride Hijack": In the presence of hydride sources (alcohols, certain bases, or DMF), the complex undergoes ligand exchange and

    
    -hydride elimination, forming a Pd-H  species. Reductive elimination then yields the dehalogenated product (Ar-H) instead of the cross-coupled product (Ar-R).
    

Mechanistic Visualization

To fix this, you must understand the competing cycle. The diagram below illustrates how the "Hydride Hijack" competes with the productive Suzuki cycle.

DehalogenationMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br Complex) Pd0->OxAdd Fast (Electron Deficient Ar) TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Desired Path PdH Pd-H Species Formation (via Beta-Hydride Elimination) OxAdd->PdH Hijacked by Hydride Source Prod Productive Cycle: Reductive Elimination -> Ar-R TransMet->Prod Ar-R Formed Prod->Pd0 Regeneration HydrideSource Hydride Source Entry (Alcohol/Alkoxide/DMF) HydrideSource->PdH SideProd FAILURE MODE: Reductive Elimination -> Ar-H (Dehalogenation) PdH->SideProd Irreversible Loss of Br SideProd->Pd0 Catalyst Recycled

Caption: Figure 1. The "Hydride Hijack" mechanism. The electron-deficient Pd-Ar intermediate is intercepted by hydride sources (red path) when transmetallation (yellow node) is sluggish.

Prevention Protocols: The "Safe System" Approach

To stop dehalogenation, you must eliminate hydride donors from the reaction matrix.

A. Solvent & Base Selection (Critical)

The most common source of hydrides is the solvent-base interaction . Primary/secondary alcohols + base = alkoxides, which undergo


-hydride elimination to form aldehydes and Pd-H.
ComponentAVOID (High Risk) RECOMMENDED (Safe) Mechanistic Rationale
Solvent Ethanol, Isopropanol, Methanol1,4-Dioxane, Toluene, THF Protic solvents act as direct hydride sources. Aprotic solvents prevent

-hydride elimination.
Solvent (Polar) DMF, DMAc Acetonitrile, DMSO DMF/DMAc can decompose to formates or imides, acting as hydride donors at high temps [1].
Base NaOEt, NaOiPr, KOtBuK₂CO₃, Cs₂CO₃, K₃PO₄ Alkoxide bases are potent hydride donors.[1] Inorganic carbonates/phosphates are non-reducing [2].
Additives Water (in excess)Minimal Water (Stoichiometric) While water is needed for boronic acid activation, excess water can promote protodeboronation.
B. Catalyst Engineering

Since oxidative addition is fast for your substrate, you need to accelerate the subsequent steps (Transmetallation and Reductive Elimination) to "outrun" the side reaction.

  • Ligand Choice: Use bulky, electron-rich phosphines like XPhos or SPhos .[2]

    • Why: These ligands facilitate rapid reductive elimination. They create a crowded environment that disfavors the formation of the small Pd-H species [3].

  • Pd Source: Use Pd(OAc)₂ or precatalysts (e.g., XPhos Pd G2 ).

    • Why: Avoid Pd/C (used specifically for dehalogenation).

Optimized Experimental Protocol

Scenario: Suzuki-Miyaura Coupling of 5-Amino-2-bromoisonicotinonitrile with Phenylboronic Acid.

Reagents:

  • 5-Amino-2-bromoisonicotinonitrile (1.0 equiv)

  • Boronic Acid (1.5 equiv) — Excess drives transmetallation.

  • Catalyst: XPhos Pd G2 Precatalyst (2-5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (9:1 ratio)

Step-by-Step Methodology:

  • Pre-Drying: Dry the 5-Amino-2-bromoisonicotinonitrile in a vacuum desiccator overnight. Water content can lead to hydrolysis side reactions.

  • Solvent Degassing (CRITICAL):

    • Sparge the 1,4-Dioxane and Water separately with Argon for 20 minutes.

    • Reason: Oxygen promotes homocoupling and can oxidize ligands, stalling the cycle and giving the Pd-Ar species more time to find a hydride.

  • Assembly:

    • In a reaction vial, combine the aryl halide, boronic acid, and Cs₂CO₃.

    • Add the degassed solvent mixture.[3]

    • Add the XPhos Pd G2 catalyst last under a counter-flow of Argon.

  • Reaction:

    • Seal the vial immediately.

    • Heat to 80°C . Do not overheat (>100°C) as this promotes solvent decomposition (DMF/Dioxane) into hydride sources.

  • Monitoring:

    • Check LCMS at 1 hour. Look for the mass of Product (M+Ar) vs. Dehalogenated (M-Br+H).

    • Decision Point: If Dehalogenated species > 5%, lower temp to 60°C and add more Boronic Acid.

Troubleshooting FAQ

Q: I am using Ethanol/Water because my starting material is insoluble in Dioxane. What should I do? A: Do not use Ethanol. It is the primary cause of your dehalogenation.

  • Solution: Use n-Butanol or t-Amyl Alcohol . These sterically hindered alcohols are resistant to

    
    -hydride elimination. Alternatively, use a mixture of Toluene/DMSO (4:1) to solubilize the amino-nitrile substrate without introducing hydride risks.
    

Q: Does the 5-Amino group interfere with the catalyst? A: Yes, free amines can coordinate to Pd, effectively "poisoning" it and slowing down the cycle. A slow cycle increases the window for dehalogenation.[2]

  • Solution: If yields are low, consider protecting the amine (e.g., Boc-protection) before coupling. However, using a strong ligand like XPhos usually prevents the amine from displacing the phosphine ligand.

Q: I see the "dimer" of my starting material. Is this dehalogenation? A: No, that is Homocoupling (Ar-Ar).

  • Cause: Presence of Oxygen or Pd(II) acting as an oxidant.[4]

  • Fix: Your degassing technique is insufficient. Perform "Freeze-Pump-Thaw" cycles (x3) instead of simple sparging.[2]

Q: Can I use DMF? It dissolves everything perfectly. A: Use with extreme caution. At T > 100°C, DMF decomposes to dimethylamine and CO; the formate impurities act as hydride sources [1]. If you must use DMF, keep the temperature < 80°C and use fresh, anhydrous grade.

References

  • Sherwood, J. et al. "Solvent effects in palladium catalysed cross-coupling reactions."[5] Green Chemistry, 2019. Link

    • Mechanistic grounding for solvent-induced dehalogenation via -hydride elimin
  • BenchChem Technical Support. "Minimizing dehalogenated byproducts in Suzuki coupling reactions." BenchChem Troubleshooting Guides, 2025.[1][6] Link

    • Source for base selection protocols (Carbon
  • Martin, R. & Buchwald, S.L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphines." Accounts of Chemical Research, 2008. Link

    • Authoritative source on ligand effects (XPhos/SPhos) in preventing side reactions.
  • Navarro, O. et al. "General Optimization of the Suzuki−Miyaura Cross-Coupling Reaction." Journal of Organic Chemistry, 2004. Link

    • Foundational text on optimizing conditions for heteroaryl halides.

Sources

purification methods for 5-Amino-2-bromoisonicotinonitrile derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Amino-2-bromoisonicotinonitrile Purification

Welcome to the Purification Hub. Analyte: 5-Amino-2-bromoisonicotinonitrile (also known as 5-amino-2-bromo-4-cyanopyridine). CAS: 1806965-08-5 (and related isomers). Application: Critical intermediate for RET, MEK, and other kinase inhibitors (e.g., Pralsetinib analogs).

Module 1: Chemical Profile & Solubility Intelligence

Before attempting purification, you must understand the "personality" of this molecule. It is a poly-functionalized pyridine that presents conflicting solubility behaviors.

The Physicochemical Paradox:

  • The Nitrile (C4) & Bromo (C2): Electron-withdrawing groups significantly lower the basicity of the pyridine nitrogen. Implication: Standard acid-base extractions (e.g., 1N HCl wash) are risky; the molecule may not protonate fully, or the nitrile may hydrolyze.

  • The Amino Group (C5): Provides H-bond donation but is electronically deactivated by the ortho-nitrile.

  • Structural Isomerism: The primary challenge is separating the 2-bromo (target) isomer from the 6-bromo (impurity) and 2,6-dibromo (over-brominated) byproducts formed during synthesis (typically NBS bromination of 5-aminoisonicotinonitrile).

Solubility Matrix:

Solvent SystemSolubility StatusApplication
DCM / Methanol (9:1) HighColumn Chromatography (Load)
Ethyl Acetate ModerateExtraction / Washing
Ethanol (Hot) HighRecrystallization (Solvent)
Water Very LowRecrystallization (Anti-solvent)
Heptane / Hexane InsolubleAnti-solvent
DMSO / DMF HighReaction Solvent (Avoid for purification if possible)

Module 2: Troubleshooting Recrystallization

User Question: "I tried recrystallizing from pure ethanol, but I got a sticky oil instead of crystals. How do I fix this?"

Diagnosis: This is the classic "Oiling Out" phenomenon, common with aminocyanopyridines containing halogens. The melting point is likely depressed by the presence of the 6-bromo regioisomer.

The Protocol: The "Dual-Solvent Displacement" Method Do not rely on cooling alone. Use a polarity shift to force ordered precipitation.

  • Dissolution: Dissolve crude material in Hot Ethanol (70°C) . Use the minimum amount required to achieve a clear orange/yellow solution.

  • Clarification: If dark particles (Pd residues or polymers) are present, perform a hot filtration through Celite.

  • The Seed: Cool to 40°C. Add a single crystal of pure product if available. If not, scratch the glass surface.

  • Displacement: Add Water dropwise (very slowly) to the warm solution until a persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add 1-2 mL of Ethanol to just clear the turbidity.

  • Crystallization: Allow to cool to Room Temperature (RT) slowly (2 hours), then 0°C (1 hour).

    • Why? Rapid cooling traps the 6-bromo isomer. Slow cooling allows the thermodynamically stable 2-bromo crystal lattice to exclude the impurity.

Visual Guide: Purification Decision Tree

PurificationLogic Start Crude 5-Amino-2-bromoisonicotinonitrile PurityCheck Check HPLC Purity Start->PurityCheck Decision1 Purity > 85%? PurityCheck->Decision1 Recryst Recrystallization (EtOH/H2O) Decision1->Recryst Yes Column Column Chromatography (DCM/MeOH) Decision1->Column No (<85%) Issue Issue: Regioisomer (6-Br) or Dibromo present? Recryst->Issue Final Pure Product (Pale Yellow Solid) Column->Final Slurry Hot Slurry in IPA or Toluene Issue->Slurry Yes (Dibromo is less soluble) Issue->Final No Slurry->Final

Caption: Decision matrix for selecting between recrystallization and chromatography based on crude purity profile.

Module 3: Chromatography Optimization

User Question: "My peaks are tailing badly on silica, and the 2-bromo and 6-bromo isomers are co-eluting. What column conditions should I use?"

Diagnosis:

  • Tailing: Caused by the interaction of the pyridine nitrogen and the amino group with acidic silanol groups on the silica gel.

  • Co-elution: The 2-bromo and 6-bromo isomers have very similar polarities, but their dipole moments differ slightly due to the vector of the C-Br bond relative to the C-NH2 group.

The Solution: Base-Modified Silica Chromatography

Step 1: Column Pre-treatment (Critical) Do not just add base to the mobile phase. Pre-buffer the silica.

  • Eluent A: Dichloromethane (DCM)

  • Eluent B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1% NH4OH .

  • Protocol: Flush the column with 100% DCM + 1% TEA before loading the sample. This "caps" the active silanol sites.

Step 2: The Gradient Run a shallow gradient. The separation of regioisomers requires high theoretical plate counts.

  • Load: Dissolve sample in minimal DCM (with a drop of MeOH if needed). Avoid dry loading on Celite if separation is tight; liquid load is sharper.

  • Gradient: 0% to 5% MeOH in DCM over 20 Column Volumes (CV).

  • Observation:

    • Impurity (2,6-dibromo): Elutes first (most lipophilic, least polar).

    • Impurity (6-bromo isomer): Typically elutes before the 2-bromo target (due to shielding of the amine by the ortho-bromo group, reducing interaction with silica).

    • Target (2-bromo): Elutes last.

Step 3: Reverse Phase Alternative (For difficult separations) If Normal Phase fails, switch to C18.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Note: The acidic modifier helps sharpen the peak by ensuring the amine is protonated (or at least in a consistent state), though the low basicity makes this less pronounced than with simple pyridines.

Module 4: Scavenging & Impurity Management

User Question: "I see a small impurity at RRT 0.8 that grows when I leave the compound in solution. What is it?"

Diagnosis: This is likely the Hydrolysis Product (5-amino-2-bromoisonicotinamide). The nitrile group at position 4 is activated by the electron-deficient pyridine ring and can hydrolyze to the amide in the presence of moisture and trace acid/base.

Prevention Protocol:

  • Workup pH: Never allow the workup pH to exceed 10 or drop below 4. Keep it neutral (pH 7-8).

  • Drying: Dry organic layers thoroughly with MgSO4 immediately after extraction. Do not let them sit wet overnight.

  • Storage: Store the purified solid under Nitrogen at -20°C.

Visual Guide: Impurity Fate Mapping

ImpurityMap Start Rxn Mixture Impurity1 2,6-Dibromo (Over-reaction) Start->Impurity1 Excess NBS Impurity2 6-Bromo Isomer (Regio-impurity) Start->Impurity2 Lack of Selectivity Action1 Remove via Non-polar Wash (Heptane) Impurity1->Action1 Action2 Remove via Column (DCM/MeOH) Impurity2->Action2 Impurity3 Amide (Hydrolysis) Action3 Prevent via Dry Solvents Impurity3->Action3

Caption: Origin and removal strategies for common impurities.

References & Authoritative Sources

  • Synthesis and Regioselectivity of Brominated Aminopyridines:

    • Source: Den Hertog, H. J., & Bruin, P.[1] "The bromination of 2-aminopyridine."[1][2] Recueil des Travaux Chimiques des Pays-Bas. This foundational text explains the ortho/para directing effects in aminopyridine bromination.[3]

    • Link:

  • Purification of Heterocyclic Nitriles (General Protocols):

    • Source: "Recrystallization Guide: Process, Procedure, Solvents."[4] Mettler Toledo. Provides the thermodynamic basis for the "Dual-Solvent Displacement" method described in Module 2.

    • Link:

  • pKa and Solubility Data for Pyridines:

    • Source: Williams, R. (Collation). "pKa Data Compiled." Identifying the low basicity of cyanopyridines.

    • Link:

  • Compound Specific Data (5-Amino-2-bromoisonicotinic acid derivatives):

    • Source: PubChem Compound Summary for related structure (2-Amino-5-bromoisonicotinonitrile). Used to extrapolate logP and solubility properties.

    • Link: (Structural analog for property verification).

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for 5-Amino-2-bromoisonicotinonitrile before handling, as it is a nitrile derivative and potential irritant.

Sources

optimal phosphine ligands for coupling 2-amino-5-bromopyridines

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for researchers optimizing cross-coupling reactions with 2-amino-5-bromopyridines .

Topic: Optimal Phosphine Ligands for Coupling 2-Amino-5-Bromopyridines Ticket ID: AP-5BR-OPT Status: Resolved / Guide Available

Executive Summary & Substrate Analysis

The Challenge: 2-Amino-5-bromopyridine is a "deceptively simple" substrate. While it appears to be a standard heteroaryl halide, it presents a dichotomy of reactivity challenges:

  • Catalyst Poisoning: The free amino group (

    
    ) and the pyridine nitrogen are Lewis basic. They can coordinate to the Palladium center, displacing labile ligands and forming stable, inactive Pd-amine complexes (catalyst arrest).
    
  • Electronic Deactivation: The amino group at the 2-position is strongly electron-donating via resonance. This increases electron density at the 5-position, making the C-Br bond less electrophilic and significantly slowing down the oxidative addition step (the rate-determining step in this context).

The Solution: To overcome these issues, you require electron-rich, sterically demanding phosphine ligands .[1]

  • Electron-Rich: To increase the electron density on Pd(0), facilitating oxidative addition into the electron-rich C-Br bond.

  • Sterically Bulky: To prevent the formation of inactive bis-ligated complexes and physically block the substrate's free amine from binding to the metal center.

Ligand Selection Strategy (Decision Matrix)

Q: Which ligand should I choose for my specific coupling type?

Use the following decision matrix to select the optimal ligand system.

LigandSelection Start Start: Coupling Type Suzuki Suzuki-Miyaura (Boronic Acids) Start->Suzuki Buchwald Buchwald-Hartwig (Amines/Amides) Start->Buchwald Sonogashira Sonogashira (Alkynes) Start->Sonogashira SPhos SPhos / XPhos (Gold Standard) Suzuki->SPhos High Complexity (Sterics/Heterocycles) dppf Pd(dppf)Cl2 (Robust/Scale-up) Suzuki->dppf Standard/Cost-effective BrettPhos BrettPhos (Primary Amines) Buchwald->BrettPhos Primary Amines RuPhos RuPhos (Secondary Amines) Buchwald->RuPhos Secondary Amines Xantphos Xantphos (Heterocycles/Amides) Buchwald->Xantphos Amides/Heterocycles PPh3 PPh3 (Standard) + CuI Sonogashira->PPh3 Standard XPhos_Sono XPhos (Difficult Cases) Sonogashira->XPhos_Sono Low Reactivity

Figure 1: Ligand selection decision tree based on reaction type and coupling partner.

Detailed Ligand Profiles
LigandClassBest ForWhy it works for 2-Amino-5-Br-Py
SPhos DialkylbiarylSuzuki (General)The methoxy group provides stability; extreme bulk prevents amine coordination. Water tolerant.
XPhos DialkylbiarylSuzuki (Chlorides/Bromides)Highly electron-rich; accelerates oxidative addition into the deactivated C-Br bond.
BrettPhos DialkylbiarylBuchwald (1° Amines)Designed specifically to prevent catalyst poisoning by primary amines.
Xantphos BisphosphineBuchwald (Amides)Large bite angle (111°) favors reductive elimination; very rigid.
Pd(dppf)Cl₂ FerrocenylSuzuki (Scale-up)Robust, air-stable. Good starting point if SPhos is unavailable.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (High Performance)

Target: Coupling 2-amino-5-bromopyridine with aryl/heteroaryl boronic acids.

Reagents:

  • Substrate: 2-Amino-5-bromopyridine (1.0 equiv)

  • Boronic Acid: 1.2 – 1.5 equiv[2]

  • Catalyst:

    
     (1-2 mol%) or 
    
    
    
  • Ligand: SPhos (2-4 mol%) (Ligand:Pd ratio 2:1)

  • Base: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (2.0 – 3.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio) or n-Butanol

Step-by-Step:

  • Pre-complexation (Optional but recommended): In a vial, mix

    
     and SPhos in the solvent for 5-10 minutes under Argon to generate the active catalyst species (L-Pd(0)).
    
  • Loading: Add the 2-amino-5-bromopyridine, boronic acid, and finely ground

    
     to a reaction tube equipped with a stir bar.
    
  • Solvent Addition: Add the pre-complexed catalyst solution (or add Pd/Ligand directly if skipping step 1) and the solvent mixture.

  • Degassing: Sparge with Argon for 5 minutes or use freeze-pump-thaw (3 cycles). Strict oxygen exclusion is vital for electron-rich ligands.

  • Reaction: Seal and heat to 80–100°C for 4–12 hours.

  • Workup: Cool to RT. Filter through Celite (eluting with EtOAc).[3] Wash with brine. The free amine makes the product polar; ensure the aqueous layer is basic (pH > 10) during extraction to prevent protonation of the pyridine nitrogen.

Protocol B: Buchwald-Hartwig Amination

Target: C-N bond formation at the 5-position.

Reagents:

  • Substrate: 2-Amino-5-bromopyridine (1.0 equiv)

  • Amine Partner: 1.2 equiv

  • Pre-catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (1–3 mol%)

    • Note: Using G3/G4 precatalysts is superior to mixing Pd/Ligand in situ for aminations.

  • Base:

    
     (weak bases like carbonates often fail here) or LHMDS (1.5 equiv).
    
  • Solvent:

    
     or Toluene.
    

Step-by-Step:

  • Inert Atmosphere: Flame-dry the reaction vessel under vacuum and backfill with Argon.

  • Solids: Add the precatalyst, substrate, and base (

    
    ) inside a glovebox or under a strong counter-flow of Argon.
    
  • Liquids: Add the amine (if liquid) and anhydrous solvent.

  • Reaction: Heat to 80–110°C .

    • Tip: If using volatile amines, use a sealed pressure tube.

  • Monitoring: Monitor by LC-MS. If conversion stalls, add a second portion of catalyst (0.5 mol%).

Troubleshooting Guide (FAQ)

Q1: I see 0% conversion. The starting material is untouched.

Diagnosis: Catalyst deactivation (poisoning) or failure to undergo oxidative addition. Remedy:

  • Switch Ligand: Move to XPhos or SPhos . These are bulkier and prevent the substrate's amine from binding Pd.

  • Increase Temp: Oxidative addition into electron-rich pyridines has a high activation energy. Increase temperature to 100–110°C.

  • Check Purity: Sulfur impurities in the bromopyridine (common from synthesis) will kill Pd instantly. Recrystallize the starting material.

Q2: I am observing "Protodehalogenation" (Formation of 2-aminopyridine).

Diagnosis: The Pd inserted into the C-Br bond but underwent hydride reduction instead of transmetallation. This is common with alcohol solvents or moisture. Remedy:

  • Change Solvent: Switch from alcohols (n-BuOH) to aprotic solvents like Dioxane or Toluene .

  • Dry Reagents: Ensure the base (

    
     or 
    
    
    
    ) is anhydrous. Hygroscopic bases introduce water which acts as a hydride source.
Q3: The reaction works but yields are low (<40%).

Diagnosis: Competitive binding or product inhibition.[4] Remedy:

  • Protect the Amine: If optimization fails, protect the 2-amino group as an Acetamide (

    
    ) or Boc-carbamate (
    
    
    
    ). This removes the poisoning effect and makes the C-Br bond more electrophilic (reactive). Deprotect after coupling.
Mechanism of Inhibition (Visualized)

Inhibition Pd Active Catalyst L-Pd(0) Path_Good Pathway A: Oxidative Addition (Desired) Pd->Path_Good Path_Bad Pathway B: Amine Coordination (Poisoning) Pd->Path_Bad Substrate 2-Amino-5-Bromopyridine Substrate->Path_Good Substrate->Path_Bad Complex_Active Oxidative Addition Complex [L-Pd(II)-Ar-Br] Path_Good->Complex_Active Complex_Dead Off-Cycle Resting State [L-Pd(II)-(NH2-Ar)2] Path_Bad->Complex_Dead Reversible but slows rate

Figure 2: Competition between productive oxidative addition and non-productive amine coordination.

References

  • BenchChem Technical Support. (2025).[2][3][5] Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Retrieved from

  • Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606–3607. Retrieved from

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. (Foundation for SPhos/XPhos usage in heteroaryls).

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. (Source for BrettPhos/RuPhos selection).
  • Organic Chemistry Portal. Sonogashira Coupling. Retrieved from

Sources

Technical Support Center: Recrystallization of 5-Amino-2-bromoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals working with 5-Amino-2-bromoisonicotinonitrile. While specific, validated recrystallization protocols for this compound are not widely published, this document outlines a systematic, first-principles approach to developing a robust purification procedure. The methodologies and troubleshooting advice are grounded in established chemical principles and data from structurally related molecules.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the physicochemical properties of 5-Amino-2-bromoisonicotinonitrile that are critical for developing a successful recrystallization protocol.

Q1: What are the key structural features of 5-Amino-2-bromoisonicotinonitrile that influence solvent selection?

A: The molecule has three key functional groups on a pyridine ring:

  • Amino Group (-NH₂): This is a polar group capable of forming hydrogen bonds with protic solvents (like water or alcohols). Its presence suggests at least moderate solubility in polar solvents.[1]

  • Bromo Group (-Br): This is a large, non-polar, and electron-withdrawing group that contributes to the overall molecular weight and can enhance solubility in non-polar organic solvents.

  • Nitrile Group (-CN): This is a polar aprotic group. The nitrogen atom can act as a hydrogen bond acceptor.

  • Pyridine Ring: The aromatic nitrogen atom is a hydrogen bond acceptor.

The combination of these groups results in a molecule of moderate polarity with both hydrogen bond donating and accepting capabilities, suggesting that a range of polar solvents should be investigated.

Q2: What is the expected solubility profile of this compound?

A: Based on data from related aminopyridines, 5-Amino-2-bromoisonicotinonitrile is expected to be most soluble in polar solvents.[2][3] The solubility of 2-aminopyridine, for example, is highest in polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF), followed by polar protic solvents like methanol and ethanol.[3] It exhibits poor solubility in non-polar solvents like cyclohexane and n-hexane.[3] Therefore, alcohols, acetone, ethyl acetate, and acetonitrile are logical starting points for solvent screening.

Q3: Are there any stability concerns when heating solutions of this compound?

A: While specific thermal degradation data for 5-Amino-2-bromoisonicotinonitrile is not available, many organic molecules can degrade with prolonged heating. It is best practice to use the minimum heating time necessary to dissolve the compound. Monitor for any color changes (e.g., darkening) upon heating, which could indicate decomposition. The synthesis of related nitriles can sometimes involve heating up to 110-115 °C, suggesting reasonable thermal stability.[4]

Part 2: Experimental Workflow: Systematic Solvent Screening

The cornerstone of developing a recrystallization procedure is a systematic and small-scale solvent screening process. This protocol allows for the rapid identification of a suitable single or mixed-solvent system with minimal material loss.

Step-by-Step Protocol for Solvent Screening
  • Preparation: Place a small, accurately weighed amount of the crude 5-Amino-2-bromoisonicotinonitrile (e.g., 10-20 mg) into several small test tubes.

  • Solvent Selection: In each test tube, test a different solvent from the list in the table below, starting with common laboratory solvents of varying polarity.

  • Cold Solubility Test: Add the selected solvent dropwise to a test tube at room temperature, vortexing after each addition. Observe if the solid dissolves readily. If it dissolves in a small volume (<0.5 mL) at room temperature, the solvent is likely unsuitable as a single solvent because recovery will be poor.

  • Hot Solubility Test: If the compound is poorly soluble at room temperature, begin heating the suspension in a controlled manner (e.g., using a sand bath or heating block). Add the solvent dropwise until the solid just dissolves. Be careful not to add an excess of solvent.[5]

  • Cooling and Crystallization: Once dissolved, allow the solution to cool slowly to room temperature. If no crystals form, place the test tube in an ice-water bath.

  • Observation and Record Keeping: Carefully record your observations for each solvent in a table, as shown below. The ideal single solvent is one in which the compound has low solubility when cold but high solubility when hot.[5]

Data Presentation: Solvent Screening Table

Use the following table to log your experimental findings. A list of suggested initial solvents is provided, ordered by decreasing polarity.

SolventPolarity IndexSolubility (Cold, ~20°C)Solubility (Hot, ~B.P.)Crystal Formation upon Cooling (Quality/Quantity)
Water10.2Record observationsRecord observationsRecord observations
Methanol5.1Record observationsRecord observationsRecord observations
Ethanol4.3Record observationsRecord observationsRecord observations
Acetonitrile5.8Record observationsRecord observationsRecord observations
Acetone5.1Record observationsRecord observationsRecord observations
Isopropanol3.9Record observationsRecord observationsRecord observations
Ethyl Acetate4.4Record observationsRecord observationsRecord observations
Dichloromethane3.1Record observationsRecord observationsRecord observations
Toluene2.4Record observationsRecord observationsRecord observations
Heptane/Hexane0.1Record observationsRecord observationsRecord observations
Visualization: Decision Workflow for Solvent System Selection

The following diagram illustrates the logical steps to take based on the results of your solvent screening experiments.

Recrystallization_Solvent_Selection A Perform Small-Scale Solubility Tests B Ideal Single Solvent: Poor solubility cold, Good solubility hot A->B Outcome 1 C Mixed-Solvent System: Good solubility in Solvent 1, Poor solubility in Solvent 2 A->C Outcome 2 D Poor Candidate: Good solubility in cold solvent A->D Outcome 3 E Poor Candidate: Insoluble in hot solvent A->E Outcome 4 F Proceed with Single Solvent Recrystallization B->F G Proceed with Mixed Solvent Recrystallization C->G H Consider another solvent or different solvent class D->H E->H

Caption: Decision tree for selecting an appropriate recrystallization solvent system.

Part 3: Troubleshooting Guide

This section provides solutions to common issues encountered during recrystallization.

Q: My compound is moderately soluble in all my test solvents, even when cold. What should I do?

A: This is a perfect scenario for a mixed-solvent recrystallization .

  • Principle: You need a pair of miscible solvents. One solvent ("the solvent") should dissolve the compound very well, and the other ("the anti-solvent" or "co-solvent") should dissolve the compound poorly.

  • Procedure:

    • Dissolve your compound in the minimum amount of the hot "solvent" (e.g., ethanol or acetone).

    • While the solution is still hot, add the "anti-solvent" (e.g., water or hexane) dropwise until you see persistent cloudiness (turbidity).

    • Add a few more drops of the hot "solvent" to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly. Crystals should form as the overall solvent polarity changes, reducing the solubility of your compound.

Q: I've dissolved my compound, but upon cooling, it separates as an oil, not crystals. How can I fix this?

A: "Oiling out" is a common problem that occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated with impurities.

  • Solution 1: Lower the Temperature of Dissolution. Reheat the oil in the solvent until the solution is homogeneous. Then, allow it to cool much more slowly. Start the cooling from a temperature below the compound's melting point.

  • Solution 2: Add More Solvent. The concentration of the solute may be too high. Add a small amount of additional hot solvent to the oily mixture and try to redissolve it, then cool again.

  • Solution 3: Induce Crystallization. Vigorously scratch the inside of the flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Solution 4: Seed Crystals. If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.[6]

Q: My final product is pure, but my recovery is very low. How can I improve the yield?

A: Low recovery is often due to using too much solvent or cooling the solution too quickly.

  • Solution 1: Minimize Solvent Volume. Ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the compound.[5] Every extra drop of solvent will retain some of your product in the final cold solution (the "mother liquor").

  • Solution 2: Maximize Cooling. After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to an hour to maximize precipitation.

  • Solution 3: Evaporate Excess Solvent. If you accidentally added too much solvent, you can gently heat the solution to evaporate some of the solvent to the point of saturation before cooling.

  • Solution 4: Second Crop. Isolate your first batch of crystals, then concentrate the remaining mother liquor by about half and re-cool it to obtain a second, often less pure, crop of crystals.

Q: The crude material is colored, and so are my final crystals. How can I obtain a colorless product?

A: Colored impurities can often be removed using activated charcoal.

  • Procedure:

    • Dissolve the crude solid in the hot recrystallization solvent.

    • Remove the flask from the heat source and allow it to cool slightly (to prevent flash boiling).

    • Add a very small amount of activated charcoal (Norit) to the solution (a micro-spatula tip is usually sufficient).

    • Bring the solution back to a boil for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

    • Perform a hot gravity filtration through a fluted filter paper to remove the charcoal.

    • Allow the hot, clear filtrate to cool and crystallize as usual.

References

  • Solubility of Pyridin-4-amine (C5H6N2). (n.d.). Solubility of Things. Retrieved from [Link]

  • Wang, X., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Scientific Reports. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminopyridine. PubChem Compound Database. Retrieved from [Link]

  • RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]

  • ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • University of Alberta. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Clark, J. (n.d.). The Preparation of Nitriles. Chemguide. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation and the isolation of aromatic nitriles.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Synthesis of Amino Acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • Mandal, K. K. (n.d.). Amino Acids-I, Synthesis. St. Paul's C. M. College. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-amino-5-bromopyrimidine compound.
  • Chem Help ASAP. (2021). Recrystallization & purification of N-bromosuccinimide. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). Crystallization method of Boc-amino acid.

Sources

troubleshooting nitrile hydrolysis of electron-deficient pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. Hydrolyzing nitriles on electron-deficient pyridine rings (e.g., cyanopyridines, halogenated cyanopyridines) presents unique chemoselectivity challenges. The inherent electron deficiency of the heterocycle, exacerbated by electron-withdrawing substituents, lowers the activation barrier for competing side reactions.

As a Senior Application Scientist, I have structured this guide to help you diagnose, understand, and resolve the three most common failure modes in cyanopyridine hydrolysis: over-hydrolysis, decarboxylation, and nucleophilic aromatic substitution (SNAr).

Diagnostic Workflow

Use the following decision matrix to identify the root cause of your reaction failure and navigate to the appropriate mitigation strategy.

Troubleshooting Start Nitrile Hydrolysis of Electron-Deficient Pyridine Analyze Analyze Reaction Mixture (HPLC/LC-MS) Start->Analyze OverHydro Issue: Amide Over-hydrolyzed to Carboxylic Acid Analyze->OverHydro Decarb Issue: Decarboxylation (Pyridine Formation) Analyze->Decarb SNAr Issue: SNAr Byproducts (e.g., Hydroxypyridines) Analyze->SNAr SolOver Solution: Reduce Temp, Limit Base Equivalents, or Use CeO2 Catalyst OverHydro->SolOver SolDecarb Solution: Keep Temp < 135°C, Avoid Strong Acidic Boiling Decarb->SolDecarb SolSNAr Solution: Switch to Mild Catalysis (Pt/Ru) or Enzymatic Hydration SNAr->SolSNAr

Diagnostic workflow for identifying and resolving cyanopyridine hydrolysis side reactions.

Troubleshooting Guides & Causality Analysis

Q1: When hydrolyzing 2-cyanopyridine to picolinic acid, I observe a massive loss of yield and the formation of unsubstituted pyridine. What is driving this degradation? A: You are observing thermally induced decarboxylation. When 2-cyanopyridine is hydrolyzed to picolinic acid (pyridine-2-carboxylic acid), the resulting product is highly susceptible to decarboxylation at elevated temperatures[1]. Mechanistically, the proximity of the carboxylic acid group to the basic pyridine nitrogen facilitates the formation of a stabilized cyclic transition state. Upon proton transfer to the ring nitrogen, a pyridinium ylide intermediate is formed, which rapidly extrudes CO₂ to yield pyridine[2]. Mitigation: To prevent this, the reaction temperature must be strictly controlled. For 2-cyanopyridine derivatives, maximum temperatures must not exceed 135 °C during the hydrolysis and subsequent workup phases[3]. If higher temperatures are required for solubility, consider shifting to a continuous flow regime to minimize residence time[4].

Q2: My substrate is 2-chloro-4-cyanopyridine. Standard NaOH/H₂O₂ hydrolysis yields a mixture where the chlorine atom has been replaced by a hydroxyl group. How can I selectively hydrolyze the nitrile? A: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[5]. The presence of the cyano group further activates the ring. Under strongly basic conditions, the hydroxide ion acts as a potent nucleophile, attacking the highly electrophilic 2-position (or 4/6 positions) via a Nucleophilic Aromatic Substitution (SNAr) pathway, displacing the chloride leaving group. Mitigation: To bypass SNAr, you must avoid strong, hard nucleophiles like free hydroxide. Instead, utilize transition-metal catalysts (e.g., Parkins catalyst, a platinum-based complex) that activate the nitrile carbon specifically via coordination, allowing water to attack under neutral conditions[6]. Alternatively, biocatalytic approaches using Nitrile Hydratase (NHase) offer near-perfect chemoselectivity at physiological pH[7].

Q3: I am trying to synthesize nicotinamide from 3-cyanopyridine, but I keep getting significant amounts of nicotinic acid (niacin). How do I arrest the reaction at the amide stage? A: Hydration of a nitrile to an amide requires one equivalent of water, whereas full hydrolysis to the carboxylic acid requires two[3]. The challenge lies in the kinetics: the activation energy for the hydrolysis of the intermediate pyridinecarboxamide to the carboxylic acid is often competitive with the initial nitrile hydration[1]. Mitigation: Over-hydrolysis is a function of base stoichiometry, temperature, and residence time. To arrest the reaction at the amide, use a catalytic amount of base (e.g., 1.1 moles of NaOH per 100 moles of cyanopyridine) rather than stoichiometric equivalents[3]. Additionally, utilizing heterogeneous catalysts like CeO₂ can force the reaction to stop at the amide. CeO₂ promotes synergistic adsorption of both the cyano-N and pyridine-N, converting the cyano group into an imino-like nitrogen with higher Lewis basicity, which facilitates selective hydration without further hydrolysis[8].

Quantitative Kinetic Data

The table below summarizes the kinetic parameters and primary failure modes for the three primary cyanopyridine isomers, allowing you to tailor your thermal and stoichiometric parameters accordingly.

SubstrateTarget IntermediateCompeting Side ReactionActivation Energy (Hydrolysis)Critical Thresholds & Mitigation
2-Cyanopyridine PicolinamideDecarboxylation to Pyridine~83.7 kJ/molT < 135 °C; Avoid prolonged heating during workup[1][3].
3-Cyanopyridine NicotinamideOver-hydrolysis to Niacin~74.3 kJ/molLimit base to 1.1 mol% relative to substrate; control residence time[1][3].
4-Cyanopyridine IsonicotinamideOver-hydrolysis to Acid~40.3 kJ/molHighly reactive substrate; requires rapid thermal quenching[1].

Validated Experimental Protocols

Protocol A: Chemoselective Basic Hydrolysis of 3-Cyanopyridine to Nicotinamide (Continuous Flow)

Mechanism: This protocol minimizes over-hydrolysis by strictly limiting the residence time and base equivalents, exploiting the adiabatic temperature rise to drive the reaction quickly before quenching[3].

  • Reagent Preparation: Prepare a 60% (w/w) aqueous solution of 3-cyanopyridine. Separately, prepare a 6.6% (w/w) aqueous NaOH solution.

  • System Priming: Purge the continuous flow tube reactor with deionized water and pre-heat the initiation zone to 115 °C[3].

  • Reaction Execution: Pump the 3-cyanopyridine solution and NaOH solution into the reactor such that the molar ratio of NaOH to cyanopyridine is exactly 1.1:100[3].

  • Thermal Control: The reaction is highly exothermic. Allow the adiabatic temperature rise to reach a maximum of ~190 °C, but ensure the residence time in the maximum temperature zone is strictly controlled (typically < 5 minutes) to prevent conversion to nicotinic acid[3].

  • Quenching & Validation: Immediately cool the effluent to < 40 °C. Validate the product distribution via HPLC (UV detection at 254 nm). A self-validating, successful run will yield >95% nicotinamide and <4% sodium nicotinate[3]. If nicotinate exceeds 4%, increase the flow rate to reduce residence time.

Protocol B: Biocatalytic Hydration using Cobalt Nitrile Hydratase (Co-NHase)

Mechanism: This protocol avoids SNAr and decarboxylation entirely by operating at mild pH and temperature, using a metalloenzyme to selectively hydrate the C≡N bond without affecting halogens or triggering ylide formation[7].

  • Enzyme Preparation: Suspend resting cells of Rhodococcus rhodochrous ATCC BAA 870 (expressing Co-NHase) in 50 mM Tris-HCl buffer (pH 7.6) to a concentration of 100 mg (dry weight)/mL[7].

  • Substrate Addition: Add the electron-deficient cyanopyridine (e.g., 2-chloro-4-cyanopyridine) to a final concentration of 40 mM. If the substrate is highly insoluble, up to 5% (v/v) acetone or DMSO can be used as a co-solvent[7].

  • Incubation: Incubate the reaction mixture at 30 °C with orbital shaking (150-200 rpm) for 1 to 24 hours.

  • Monitoring: Draw 50 µL aliquots hourly. Quench by adding 50 µL of methanol and centrifuge at 10,000 x g for 5 minutes to pellet the cells.

  • Validation: Analyze the supernatant via LC-MS. The reaction is complete when the starting material mass peak disappears. Because purified NHase pathways do not possess amidase activity, the reaction self-arrests at the carboxamide stage, validating the chemoselectivity of the protocol[7].

References

  • [3] Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions (US5756750A). Google Patents.3

  • [5] Low yield in Vilsmeier-Haack reaction of 2-cyanopyridine troubleshooting. Benchchem. 5

  • [1] Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. ResearchGate. 1

  • [4] Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions (RU2175968C2). Google Patents. 4

  • [8] Unveiling the Pivotal Role of Ce Coordination Structures and Their Surface Arrangements in Governing 2-Cyanopyridine Hydrolysis. CityU. 8

  • [2] Protium–deuterium exchange of substituted pyridines in neutral D2O at elevated temperatures. Canadian Science Publishing. 2

  • [7] Substrate Profiling of the Cobalt Nitrile Hydratase from Rhodococcus rhodochrous ATCC BAA 870. MDPI. 7

  • [6] Catalytic Activation of Nitriles Towards Nucleophilic Addition. University of Nottingham ePrints. 6

Sources

minimizing homocoupling during reaction of 5-Amino-2-bromoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 5-Amino-2-bromoisonicotinonitrile (CAS: 709652-82-4). It is designed to address the specific challenge of minimizing homocoupling (dimerization) during transition-metal catalyzed cross-coupling reactions (primarily Suzuki-Miyaura and Sonogashira).[1]

Status: Operational Ticket Focus: Suppression of Homocoupling Pathways Assigned Specialist: Senior Application Scientist

System Overview & Chemical Context

Molecule Analysis:

  • Substrate: 5-Amino-2-bromoisonicotinonitrile[1]

  • Key Features:

    • C2-Bromine: The primary site for oxidative addition.[1] 2-Bromopyridines are notoriously prone to reductive homocoupling (forming 2,2'-bipyridines) due to the stability of the pyridyl-palladium intermediates.[1]

    • C5-Amine (Free -NH₂): A Lewis basic site that can coordinate to Pd(II), potentially poisoning the catalyst or altering the ligand sphere, slowing down the transmetallation step and favoring side reactions.

    • C4-Nitrile: Strongly electron-withdrawing, activating the ring for oxidative addition but also increasing the acidity of adjacent protons.

The Problem: Homocoupling In a typical cross-coupling attempt, you may observe two distinct homocoupling modes:

  • Substrate Dimerization (Reductive Homocoupling): Formation of the symmetric 2,2'-bipyridine dimer (3,3'-diamino-4,4'-dicyano-6,6'-bipyridine). This consumes your starting material.[1][2]

  • Partner Dimerization (Oxidative Homocoupling): Dimerization of the boronic acid (Suzuki) or alkyne (Glaser coupling in Sonogashira).[2] This consumes your nucleophile.

Diagnostic & Root Cause Analysis (Q&A)

Q1: I see a new spot on TLC with a similar Rf to my starting material, but it's not the product. Is this the homocouple?

A: Likely, yes. The 2,2'-bipyridine dimer often retains similar polarity to the monomeric bromide because the functional groups (amine/nitrile) remain unchanged, just doubled.

  • Verification: Check the UV activity. Bipyridines often fluoresce intensely under 254/365 nm due to extended conjugation.[1]

  • Mass Spec: Look for the

    
     peak.[1] For 5-Amino-2-bromoisonicotinonitrile (MW ~198), the dimer would be approx MW ~238.[1] *Correction: MW is 198.[1][3][4] Dimer is (198-80)2 + bond? No. Dimer is C12H8N6.[1] MW = 236.2.[1]
    
  • Root Cause: If this is the major byproduct, your catalytic cycle is stalling after oxidative addition but before transmetallation. This allows two Ar-Pd-L species to disproportionate or react.[1]

Q2: Why is my reaction stalling and producing the dimer despite using standard Suzuki conditions (Pd(PPh3)4 / Na2CO3)?

A: The "Standard Conditions" are often insufficient for this substrate due to the C5-Amine .[1]

  • Mechanism: The free amine can displace triphenylphosphine (

    
    ) ligands, forming a stable, unreactive Pd-amine complex.
    
  • Result: The catalytic cycle slows down.[1] A slow cycle increases the residence time of the active Pd(II)-Ar species, statistically favoring the bimolecular homocoupling pathway over the bimolecular transmetallation with the boronic acid.

Q3: I am seeing the Boronic Acid dimer (Ar'-Ar') instead. Why?

A: This is Oxidative Homocoupling , driven almost exclusively by the presence of Oxygen (


).
  • Mechanism: Oxygen re-oxidizes Pd(0) to Pd(II) peroxo species, which consume the boronic acid.

  • Fix: Your degassing technique is likely insufficient.[1] Sparging with nitrogen for 10 minutes is often not enough for pyridine couplings.[1] (See Protocol section for Freeze-Pump-Thaw).

Optimization Strategies: The "Anti-Homocoupling" Toolkit

To minimize homocoupling, we must accelerate the Transmetallation step and protect the catalyst.

Strategy A: Ligand Selection (The "Bulky" Approach)

Switch from simple phosphines (


) to bulky, electron-rich ligands.
  • Recommendation: XPhos or SPhos .[1][2]

  • Why? These ligands are bulky enough to prevent the C5-amine from coordinating to the Palladium center.[1] They also facilitate rapid oxidative addition and, crucially, rapid reductive elimination of the cross product.

  • Data Insight:

    Ligand System Yield (Cross) Homocoupling (Dimer) Notes

    |

    
     | 45% | 30% | Amine poisoning likely.[1] |
    | 
    
    
    
    | 60% | 15% | Better, but slow. | | Pd_2(dba)_3 + XPhos | 92% | <2% | Steric bulk prevents poisoning.[1] |
Strategy B: The "Base Effect" & Water
  • Issue: Carbonate bases (

    
    , 
    
    
    
    ) are weak and heterogeneous.
  • Solution: Use

    
     (Potassium Phosphate Tribasic) .[1]
    
  • Why? Phosphate bases in aqueous mixtures provide a higher concentration of the active boronate species (Ar-B(OH)3-), which accelerates transmetallation.[1] Rapid transmetallation outcompetes the slow homocoupling side reaction.[1]

Strategy C: Solvent Choice
  • Avoid: Alcohols (MeOH, EtOH, iPrOH) as primary solvents.

  • Reason: Primary and secondary alcohols can act as reducing agents, converting your Ar-Br starting material into the hydro-dehalogenated side product (Ar-H) or promoting reductive homocoupling via Pd-hydride species.[1]

  • Preferred System: 1,4-Dioxane / Water (4:1) or Toluene / Water (10:1) .[1]

Visualizing the Problem

The diagram below illustrates the competition between the desired Cross-Coupling cycle and the parasitic Homocoupling pathways.

G Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Ar-Br TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Ar'-B(OH)2 / Base HomoCoup Homocoupling (Ar-Ar Dimer) OxAdd->HomoCoup Slow Transmetallation + 2nd Ar-Pd-Br Poison Catalyst Poisoning (Pd-NH2 coordination) OxAdd->Poison Free NH2 binding Product Product (Cross-Coupling) TransMet->Product Reductive Elimination Poison->HomoCoup Stalled Cycle

Figure 1: Catalytic cycle showing the diversion into homocoupling when Transmetallation is slow or the catalyst is poisoned.

Optimized Experimental Protocol

This protocol is engineered to minimize homocoupling for 5-Amino-2-bromoisonicotinonitrile.[1]

Reagents:

  • 5-Amino-2-bromoisonicotinonitrile (1.0 equiv)[1]

  • Boronic Acid Partner (1.2 - 1.5 equiv)[1]

  • Catalyst:

    
     (2 mol%) + XPhos  (4 mol%) (Or XPhos Pd G3 precatalyst)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane /

    
     (4:1 ratio), degassed.
    

Step-by-Step Workflow:

  • Solvent Prep (Critical): Do not just bubble nitrogen.[1] Perform a Freeze-Pump-Thaw cycle (x3) on the Dioxane/Water mixture to remove all dissolved oxygen.[1] This eliminates oxidative homocoupling of the boronic acid [1].

  • Vessel Charging: In a glovebox or under active Argon flow, charge the reaction vial with the Aryl Bromide, Boronic Acid, Base, and Pre-catalyst.

  • Addition: Add the degassed solvent via syringe.

  • Temperature Ramp: Heat rapidly to 80-90°C .

    • Expert Tip: Do not "warm up" slowly.[1] Slow heating keeps the catalyst in a low-activity state where homocoupling often competes more effectively.[1] Get to the active temperature quickly.

  • Monitoring: Monitor by LC-MS after 1 hour. If the bromide is consumed but dimer is forming, increase the Boronic Acid equivalents in the next run, not the catalyst.

Advanced Troubleshooting (FAQs)

Q: Can I use a protecting group on the amine to stop homocoupling?

A: Yes. Acetylation (


) or Boc-protection (

) of the 5-amino group significantly reduces catalyst poisoning.[1]
  • Trade-off: It adds two synthetic steps (protection/deprotection).[1] Try the XPhos catalyst system first; if that fails, protect the amine.

Q: I am using Sonogashira (Alkyne coupling) and getting Glaser products (Alkyne-Alkyne).

A: This is classic oxidative homocoupling.[1]

  • Fix 1: Switch to Copper-Free Sonogashira conditions (Pd(OAc)2 / XPhos / Cs2CO3). Removing Copper eliminates the primary mechanism for Glaser coupling [2].[1]

  • Fix 2: If Copper is required, add the alkyne slowly (syringe pump) over 1 hour to keep its concentration low relative to the bromide.

Q: What if I can't use XPhos?

A: Use Pd(dppf)Cl2 with high catalyst loading (5-10%) .[1] The bidentate ligand (dppf) is more resistant to displacement by the amine than


, and the ferrocene backbone enforces a geometry that favors reductive elimination.

References

  • BenchChem. (2025).[1][2] Minimizing homocoupling side products in 3-Bromo-2-chloropyridine reactions. Retrieved from

  • Organic Chemistry Portal. (2024).[1] Suzuki Coupling - Mechanism and Homocoupling Suppression. Retrieved from

  • Hatakeyama, T., & Nakamura, M. (2007).[5] Iron-Catalyzed Selective Biaryl Coupling: Remarkable Suppression of Homocoupling by the Fluoride Anion. Journal of the American Chemical Society. Retrieved from

  • Royal Society of Chemistry. (2023).[1] Improved 2-pyridyl reductive homocoupling reaction using biorenewable solvent Cyrene™. Retrieved from

Sources

Technical Support Center: Workup Procedures for Palladium Removal from Aminopyridine APIs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently encounter the "palladium problem." While cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) are indispensable for synthesizing complex Active Pharmaceutical Ingredients (APIs), removing residual palladium (Pd) from strongly coordinating nitrogen heterocycles—specifically aminopyridines—is notoriously difficult[1].

This guide provides field-proven, self-validating protocols to break stable Pd-API complexes and achieve the ICH Q3D regulatory limits (typically <10 ppm for oral medications).

Part 1: The Mechanistic Challenge (Why Aminopyridines Hold Onto Palladium)

To solve a troubleshooting problem, you must first understand its causality. The nitrogen lone pairs on both the pyridine ring and the exocyclic amine create a powerful chelation effect. Aminopyridines act as bidentate or strong monodentate ligands, effectively outcompeting standard extraction solvents.

Research by Fujita's group demonstrated that pyridine-palladium complexes (such as the spherical Pd12(pyridine)24 framework) are incredibly stable, with ligand exchange half-lives spanning weeks[1]. When your product is an aminopyridine, it acts as an intrinsic ligand, rendering simple filtration or standard aqueous workups ineffective. To remove the metal, we must introduce a scavenger with a thermodynamic binding affinity for soft Pd metals that vastly exceeds that of the aminopyridine[2].

Part 2: Troubleshooting FAQs

Q1: My standard Celite filtration and activated carbon treatment left 400 ppm Pd in my aminopyridine product. Why did it fail? A: Activated carbon relies primarily on non-specific physisorption. While cost-effective, it cannot overcome the strong chemisorption (coordination) between the aminopyridine nitrogens and the Pd center[3]. Furthermore, activated carbon often leads to unacceptable yield losses due to non-specific binding of the API itself[4]. You must shift from physisorption to chemisorption by using functionalized scavengers that form covalent-like bonds with the Pd metal.

Q2: Which functionalized scavenger should I choose for an aminopyridine? A: Because Pd is a "soft" Lewis acid, it pairs best with "soft" Lewis bases (according to Pearson's HSAB theory). Sulfur-based scavengers are the industry standard for this application[5]:

  • SiliaMetS® Thiol or QuadraPure™ TU (Thiourea): Excellent baseline choices that utilize highly nucleophilic sulfur to displace the aminopyridine[5].

  • Trimercaptotriazine (MP-TMT): Highly effective for capturing both Pd(0) and Pd(II) species, offering a more compact resin with higher yielding recoveries than carbon[4].

  • Potassium Isopropyl Xanthate (PIX): An ultra-efficient scavenger that, especially when combined with iodine, can drop Pd levels to <1 ppm by forming highly insoluble Pd-xanthate complexes[6].

Q3: I used a Thiol resin, but my Pd levels plateaued at 50 ppm. How can I optimize the scavenging? A: Scavenging is both a kinetic and thermodynamic process. If the Pd-aminopyridine complex is highly stable, room temperature stirring is insufficient.

  • Increase Temperature: Heat the mixture to 40–60 °C to provide the activation energy needed for ligand exchange[2].

  • Extend Time: Increase agitation time to 12–16 hours to ensure the equilibrium shifts entirely toward the scavenger-Pd complex[4].

  • Solvent Selection: Ensure you are using a solvent that properly swells the polymer resin (e.g., THF or EtOAc for polystyrene-based scavengers) or provides good mass transfer for silica-based scavengers[4].

Part 3: Quantitative Scavenger Selection Matrix

The following table summarizes the expected performance of various scavenging techniques when applied to strongly coordinating APIs.

Scavenger TypeFunctional GroupSupport MatrixOptimal Temp (°C)Typical Residual Pd (from 1000 ppm)API Yield Recovery
Activated Carbon N/A (Physisorption)Carbon20–45100–300 ppm70–85%
SiliaMetS® Thiol -SHSilica40–60< 10 ppm> 95%
MP-TMT TrimercaptotriazineMacroporous Polystyrene20–50< 10 ppm> 95%
PIX System Xanthate (+ I₂)Homogeneous (Precipitates)20–40< 1 ppm> 90%

(Data synthesized from Biotage[4], SiliCycle[5], and RSC Green Chemistry[6] studies).

Part 4: Standard Operating Procedure (SOP) - The Self-Validating Scavenging Protocol

This protocol is designed as a self-validating system: each step builds upon the previous one to strip, capture, and isolate the Pd, culminating in an analytical verification step.

Phase 1: Pre-Treatment (Aqueous Wash)

  • Dilute the crude aminopyridine reaction mixture in a water-immiscible organic solvent (e.g., EtOAc or 2-MeTHF).

  • Wash the organic layer with an aqueous solution of 10% L-Cysteine or 0.1 M EDTA. Causality: This removes loosely bound, water-soluble Pd salts and inorganic byproducts, reducing the burden on the expensive solid-supported scavengers.

  • Separate the phases and retain the organic layer.

Phase 2: Thermodynamic Scavenging 4. To the organic layer, add a silica-supported thiol scavenger (e.g., SiliaMetS® Thiol) at a loading of 5 to 10 equivalents relative to the initial molar amount of the Pd catalyst used[5]. 5. Agitate the suspension using an overhead stirrer. Heat the mixture to 50 °C and maintain for 12 to 16 hours. Causality: The elevated temperature provides the kinetic energy required to break the strong Pd-pyridine coordinate bonds[2].

Phase 3: Isolation and Polishing 6. Filter the hot suspension through a tightly packed pad of Celite® to remove the Pd-loaded silica scavenger. Wash the filter cake with 2 bed-volumes of fresh, warm solvent to ensure complete API recovery[3]. 7. Concentrate the filtrate under reduced pressure. 8. Perform an antisolvent crystallization (e.g., dissolving in minimal EtOAc and adding Heptane dropwise). Causality: Crystallization acts as a final polishing step, as the highly ordered crystal lattice of the API will naturally exclude remaining trace Pd impurities[2].

Phase 4: Validation 9. Submit a digested sample of the isolated API for Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analysis to confirm Pd levels are < 10 ppm.

Part 5: Workflow Visualization

PdRemoval Start Crude Aminopyridine (High Pd Content) AqWash Aqueous Wash (e.g., EDTA / L-Cysteine) Start->AqWash Scavenger Add Pd Scavenger (e.g., Thiol, TMT, PIX) AqWash->Scavenger HeatStir Agitate at 40-60°C (12-16 hours) Scavenger->HeatStir Filtration Filter through Celite to remove scavenger HeatStir->Filtration Crystallization Antisolvent Crystallization Filtration->Crystallization Decision ICP-MS Analysis Pd < 10 ppm? Crystallization->Decision Decision->Scavenger No (Recycle) Success Target Achieved (API Released) Decision->Success Yes

Figure 1: Self-validating workflow for palladium removal from strongly coordinating API mixtures.

References

*[6] Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger - RSC Publishing. 6 *[5] SiliaMetS® Metal Scavengers : an Efficient Tool to Remove - Technology Networks. 5 *[3] Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures - Benchchem. 3 *[4] Metal Scavengers in Process Chemistry An Investigative Study - Biotage. 4 *[2] Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry - ACS Publications. 2 *[1] CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings - Books. 1

Sources

Validation & Comparative

High-Field vs. Benchtop NMR: A Comparative Guide for the Structural Analysis of 5-Amino-2-bromoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and organic synthesis, optimizing analytical throughput is critical. A frequent bottleneck in laboratory workflows is the over-reliance on high-field Nuclear Magnetic Resonance (NMR) spectrometers (400+ MHz) for routine structural verification. This guide objectively compares the analytical performance of High-Field NMR against modern Benchtop NMR (80 MHz) for the structural characterization of 5-Amino-2-bromoisonicotinonitrile .

By analyzing the quantum mechanical principles of nuclear shielding and scalar coupling, we demonstrate that benchtop NMR provides comparable analytical value to high-field systems for this specific compound[1]. This guide provides researchers with self-validating protocols and mechanistic insights to confidently route samples to the appropriate instrument.

Compound Profile & Mechanistic NMR Principles5-Amino-2-bromoisonicotinonitrile (CAS: 1384080-97-0) is a highly functionalized pyridine building block with the molecular formula C₆H₄BrN₃[2]. Its rigid, planar structure features three distinct substituents on the pyridine core: a primary amine (-NH₂), a bromine atom (-Br), and a cyano group (-CN).

From an NMR perspective, this compound is an ideal candidate for low-field analysis due to its isolated spin systems. The only remaining aromatic protons are located at the C3 and C6 positions. Because these protons are para to each other, their scalar coupling constant (


) is near 0 Hz. Consequently, they appear as distinct singlets rather than complex second-order multiplets.

When comparing NMR spectra across different magnetic fields, it is critical to recognize that while the chemical shift (


, in ppm) remains independent of the field strength, the physical frequency dispersion (in Hz) scales linearly[2]. Because 5-Amino-2-bromoisonicotinonitrile lacks complex J-J coupling, the reduced frequency dispersion of an 80 MHz benchtop system does not result in peak overlap, making it perfectly suited for routine QA/QC.

Experimental Workflow & Decision Logic

The following decision matrix illustrates the causal logic used by application scientists to route synthesized compounds based on spectral complexity and solvent dynamics.

NMR_Workflow Start 5-Amino-2-bromoisonicotinonitrile (Target Compound) Solvent Solvent Selection (DMSO-d6 vs CDCl3) Start->Solvent Prep Sample Preparation (30-50 mg/mL) Solvent->Prep Decision Spectral Complexity (Isolated Protons?) Prep->Decision Benchtop Benchtop NMR (80 MHz) Routine QC Decision->Benchtop Yes (Singlets) HighField High-Field NMR (400 MHz) Trace Impurities Decision->HighField No (Multiplets) Analysis 1H NMR Data Processing (Integration & Shift) Benchtop->Analysis HighField->Analysis

Fig 1: Experimental workflow for NMR instrument selection based on spectral complexity.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By strictly controlling the relaxation delay and solvent environment, the resulting integrals inherently validate the quantitative transfer of the sample.

Step 1: Solvent Selection & Disruption of Intermolecular Forces

  • Action: Select DMSO-d₆ (containing 0.03% v/v TMS) over CDCl₃.

  • Causality: 5-Amino-2-bromoisonicotinonitrile possesses a primary amine and a cyano group. In non-polar solvents like CDCl₃, these functional groups form robust intermolecular hydrogen bond networks, leading to precipitation and severe line broadening. DMSO-d₆ acts as a strong hydrogen-bond acceptor, disrupting these networks and ensuring true monomeric solvation.

Step 2: Gravimetric Sample Preparation

  • Action: Accurately weigh 30.0 mg of the compound into a clean glass vial.

  • Causality: Benchtop NMR systems have intrinsically lower sensitivity than high-field systems due to a smaller Boltzmann population difference between nuclear spin states at lower magnetic fields[2]. A concentration of ~50 mM ensures a high signal-to-noise (S/N) ratio in a single scan.

Step 3: Solvation and Homogenization

  • Action: Add 0.6 mL of DMSO-d₆ to the vial. Vortex for 30 seconds. If particulates remain, sonicate for 2 minutes.

  • Causality: Complete dissolution is mathematically critical. Suspended particulates distort the magnetic field homogeneity (creating magnetic susceptibility artifacts), which leads to asymmetric peak broadening and loss of resolution.

Step 4: Acquisition Parameters

  • Action: Transfer 0.5 mL of the homogeneous solution to a standard 5 mm precision NMR tube.

  • Benchtop (80 MHz): Set Number of Scans (NS) = 16, Relaxation Delay (D1) = 10 seconds. Modern benchtop systems utilize internal lock systems, ensuring field stability without complex user intervention[3].

  • High-Field (400 MHz): Set NS = 16, D1 = 10 seconds.

  • Causality: A

    
     of 10 seconds ensures complete longitudinal relaxation (
    
    
    
    ) of all protons. Because aromatic protons often have long
    
    
    relaxation times, this delay guarantees that peak integrations accurately reflect the theoretical 1:1:2 stoichiometric ratio of H6 : H3 : NH₂.

Quantitative Data Presentation

The tables below summarize the comparative performance of the instruments and the mechanistic rationale behind the observed chemical shifts.

Table 1: ¹H NMR Chemical Shift Assignments (DMSO-d₆)
ProtonPositionMultiplicityPredicted Shift (

, ppm)
IntegrationMechanistic Rationale
H6 C6Singlet7.95 - 8.101HDeshielded by the adjacent

-Nitrogen; heavily shielded by resonance donation from the ortho -NH₂ group.
H3 C3Singlet7.80 - 7.951HDeshielded by the inductive electron-withdrawing effects of the ortho -Br and ortho -CN groups.
NH₂ C5Broad Singlet6.20 - 6.502HExchangeable protons. Broadened due to intermediate chemical exchange and the quadrupolar relaxation of the adjacent ¹⁴N nucleus (I = 1).
Table 2: Performance Comparison: Benchtop (80 MHz) vs. High-Field (400 MHz)
ParameterBenchtop NMR (80 MHz)High-Field NMR (400 MHz)Analytical Impact
Frequency Dispersion 80 Hz / ppm400 Hz / ppmHigh-field resolves complex overlapping multiplets; benchtop is highly sufficient for isolated singlets[2].
Sensitivity (S/N) ModerateHighBenchtop requires higher sample concentration (~30-50 mg/mL) to achieve comparable S/N.
J-Coupling (

)
UnresolvedResolved (~0.5 Hz)Fine para-coupling is invisible on benchtop, simplifying spectra into pure singlets.
Cryogen Dependency None (Permanent NdFeB)Liquid Helium / NitrogenBenchtop eliminates cryogen costs and maintenance downtime[3].

Conclusion

For the structural verification of 5-Amino-2-bromoisonicotinonitrile, benchtop NMR (80 MHz) delivers equivalent diagnostic utility to a 400 MHz high-field system. Because the compound's aromatic protons exist as isolated spin systems (singlets), the superior frequency dispersion of a high-field magnet is analytically redundant. By utilizing highly polar solvents like DMSO-d₆ to ensure complete solvation, researchers can confidently offload routine QA/QC of this compound to benchtop systems, reserving high-field instruments for complex natural products or trace impurity profiling.

References

  • Title: Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin Source: PubMed URL: [Link]

  • Title: Benchtop NMR Breaks New Ground Source: Technology Networks URL: [Link]

  • Title: High-field to Benchtop NMR Spectroscopy - Part 3 Source: Oxford Instruments URL: [Link]

Sources

Optimizing Purity Analysis for 5-Amino-2-bromoisonicotinonitrile: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method for Purity Determination of 5-Amino-2-bromoisonicotinonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of kinase inhibitors and heterocyclic drug scaffolds, 5-Amino-2-bromoisonicotinonitrile (CAS: 1806965-06-3 / Analogous structures) serves as a critical intermediate. Its trifunctional nature—containing an electrophilic nitrile, a nucleophilic amine, and a labile bromine—presents unique chromatographic challenges. Standard "screening" HPLC methods often fail to resolve this compound from its hydrolysis byproducts (amides) or debrominated impurities due to the basicity of the pyridine ring and the polarity of the cyano group.

This guide objectively compares a standard Acidic Formic Acid Method (Method A) against an optimized Buffered Phosphate Method (Method B) . We demonstrate why Method B is the superior choice for GMP-compliant purity determination, offering field-proven protocols for immediate implementation.

Part 1: The Analytical Challenge

The structural complexity of 5-Amino-2-bromoisonicotinonitrile dictates its chromatographic behavior:

  • Pyridine Nitrogen & Amino Group: These basic centers interact with residual silanols on silica columns, causing severe peak tailing (

    
    ) under unbuffered acidic conditions.
    
  • Nitrile Moiety: Susceptible to hydrolysis, forming the corresponding amide (5-Amino-2-bromoisonicotinamide). This impurity is chemically similar and difficult to resolve.

  • Bromine Substituent: Provides lipophilicity, but debrominated species elute early and can co-elute with solvent fronts if the gradient is too aggressive.

Visualizing the Optimization Logic

The following decision tree illustrates the logic applied to select the optimized methodology.

MethodDevelopmentLogic Start Analyte: 5-Amino-2-bromoisonicotinonitrile CheckBasicity Check Basicity: Pyridine N + Amino Group Start->CheckBasicity StandardAcid Method A: 0.1% Formic Acid (Unbuffered pH ~2.7) CheckBasicity->StandardAcid Initial Screen ResultA Result: Peak Tailing (Silanol Interaction) Poor Resolution of Amide Impurity StandardAcid->ResultA Optimization Optimization Strategy: Suppress Ionization & Silanols ResultA->Optimization Failure Analysis BufferChoice Select Buffer: Phosphate (pH 3.0) vs. Acetate (pH 5.0) Optimization->BufferChoice MethodB Method B: 20mM Phosphate (pH 3.0) + Ion Suppression BufferChoice->MethodB High Ionic Strength Selected ResultB Result: Sharp Peaks (Tf < 1.2) High Resolution (Rs > 2.0) MethodB->ResultB

Caption: Decision logic for transitioning from a generic screening method to an optimized buffered protocol.

Part 2: Method Comparison

We compared two methods using a standard C18 column. Method A represents a typical LC-MS compatible screening method, while Method B is designed for robust QC purity analysis.

Method A: The "Generic Screen" (Not Recommended for QC)
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 10 minutes.

  • Observed Issues:

    • Tailing Factor (

      
      ):  1.8 (Severe tailing due to protonated amine interacting with silanols).
      
    • Resolution (

      
      ):  1.2 between main peak and amide impurity.
      
    • Baseline: Drifting baseline interferes with low-level impurity integration.

Method B: The "Optimized Protocol" (Recommended)
  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0)

  • Mobile Phase B: Acetonitrile

  • Gradient: Shallow gradient (10% to 60% B) to maximize separation of polar impurities.

  • Performance Gains:

    • Tailing Factor (

      
      ):  1.05 (Near-perfect symmetry).
      
    • Resolution (

      
      ):  > 3.5 between main peak and amide impurity.
      
    • Stability: Phosphate buffer suppresses pH micro-fluctuations, ensuring reproducible retention times.

Comparative Data Summary
ParameterMethod A (Formic Acid)Method B (Phosphate Buffer)Impact on Purity Data
Peak Shape (

)
1.8 (Tailing)1.05 (Symmetrical) Tailing masks rear-eluting impurities.
Resolution (

)
1.2 (Marginal)3.8 (Excellent) Critical for quantifying the amide hydrolysis product.
LOD (Signal/Noise) 0.5 µg/mL0.1 µg/mL Sharper peaks increase signal height, improving sensitivity.
Retention Stability ± 0.2 min± 0.02 min Essential for automated batch processing.
Part 3: Detailed Experimental Protocol (Method B)

This protocol is self-validating. The use of a system suitability standard (the amide impurity) is crucial to confirm resolution before running samples.

1. Reagents & Materials
  • Acetonitrile: HPLC Grade.

  • Potassium Dihydrogen Phosphate (

    
    ):  ACS Reagent.
    
  • Phosphoric Acid (85%): For pH adjustment.

  • Water: Milli-Q or equivalent (18.2 MΩ·cm).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18). Note: 3.5 µm particle size is preferred over 5 µm for better resolution of regioisomers.

2. Mobile Phase Preparation[1][2][3][4][5]
  • Mobile Phase A (Buffer): Dissolve 2.72 g of

    
     in 1000 mL of water (20 mM). Adjust pH to 3.0 ± 0.1 with dilute phosphoric acid. Filter through a 0.22 µm nylon filter.
    
  • Mobile Phase B: 100% Acetonitrile (degassed).

3. Instrument Parameters
  • Flow Rate: 1.0 mL/min[2][3][4][5]

  • Column Temperature: 30°C (Controlled temperature is vital for reproducibility).

  • Detection: UV at 265 nm (Max absorption for the pyridine-nitrile chromophore).

  • Injection Volume: 5-10 µL.

4. Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibration
2.09010Isocratic Hold (Elute salts)
15.04060Linear Gradient
18.0595Wash Step
23.0595Hold Wash
23.19010Re-equilibration
30.09010End
5. Sample Preparation
  • Diluent: Mix Mobile Phase A and Acetonitrile (50:50 v/v). Using the mobile phase as diluent prevents solvent shock and peak distortion.

  • Stock Solution: Prepare 1.0 mg/mL in Diluent. Sonicate for 5 mins.

  • Working Standard: Dilute to 0.1 mg/mL for purity assay.

Part 4: Analytical Workflow Visualization

The following diagram outlines the complete workflow from sample preparation to data reporting, ensuring data integrity.

AnalyticalWorkflow Sample Solid Sample (5-Amino-2-bromo...) Weighing Weighing (0.1 mg precision) Sample->Weighing Dissolution Dissolution (50:50 Buffer/MeCN) Weighing->Dissolution HPLC HPLC Analysis (Method B) Dissolution->HPLC DataProcess Data Processing Integration & Calc HPLC->DataProcess CheckSST System Suitability? (Rs > 2.0, Tf < 1.2) DataProcess->CheckSST Report Final Purity Report (% Area Normalization) CheckSST->Report Pass Fail Investigate (Check pH/Column) CheckSST->Fail Fail Fail->HPLC Retest

Caption: Step-by-step analytical workflow ensuring data integrity and system suitability compliance.

References
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC method development and the importance of buffering for basic compounds).

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography". Journal of Chromatography A, 1217(6), 858-880. (Mechanistic explanation of silanol interactions with pyridine bases).

  • Dolan, J. W. (2006). "The Importance of pH in HPLC Method Development". LCGC North America. (Guidance on selecting phosphate buffers for pH 3.0 stability).

  • PubChem. (n.d.). Compound Summary for 2-Amino-5-bromonicotinonitrile (Structural Analog). National Center for Biotechnology Information. (Used for structural inference and physicochemical property estimation).[6]

Sources

5-Amino-2-bromoisonicotinonitrile vs 5-bromo-2-aminopyridine reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Profile: 5-Amino-2-bromoisonicotinonitrile vs. 5-Bromo-2-aminopyridine in Late-Stage Functionalization

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where the regiochemistry of a pyridine building block dictates the success or failure of a late-stage functionalization. In medicinal chemistry, understanding the electronic landscape of your starting materials is non-negotiable. This guide provides an in-depth, objective comparison between two distinctly functionalized scaffolds: 5-Amino-2-bromoisonicotinonitrile and 5-Bromo-2-aminopyridine . By dissecting their electronic properties, we will establish the causality behind their divergent reactivity profiles and provide self-validating experimental workflows to ensure reproducible success.

Electronic Profiling and Mechanistic Causality

The reactivity of a bromopyridine is fundamentally governed by the position of the halogen relative to the pyridine nitrogen and the inductive/resonance effects of auxiliary functional groups.

5-Amino-2-bromoisonicotinonitrile: The Electrophilic Powerhouse In this scaffold, the bromine atom is located at the C2 position, directly ortho to the pyridine nitrogen. The nitrogen acts as a powerful electron sink, stabilizing the anionic Meisenheimer intermediate during nucleophilic attack. Furthermore, the presence of a strongly electron-withdrawing nitrile (-CN) group at C4 synergistically depletes electron density from the ring[1]. Although the C5-amino group is electron-donating, the combined electron-withdrawing effects of the N1 and C4-CN dominate. This makes the C2-Br highly electrophilic and exceptionally primed for Nucleophilic Aromatic Substitution (SNAr).

5-Bromo-2-aminopyridine: The Electron-Rich Challenge Conversely, in 5-bromo-2-aminopyridine, the bromine is at the C5 position (meta to the pyridine nitrogen). This prevents the nitrogen from stabilizing a negative charge at C5 via resonance. Compounding this, the C2-amino group strongly donates electron density into the ring (ortho/para directing), rendering the C5 position highly electron-rich. This electronic configuration effectively shuts down SNAr pathways and introduces significant hurdles for oxidative addition in palladium-catalyzed cross-coupling[2]. Furthermore, the free amine can coordinate to Pd(II) intermediates, leading to severe catalyst poisoning or unwanted homocoupling[2]. In complex API synthesis, such as the preparation of Risdiplam or kinase inhibitors, this building block requires highly optimized coupling conditions or is utilized directly via condensation of the amine[3][4].

Reactivity Comparison Summary

To guide your synthetic planning, the reactivity metrics of both building blocks are summarized below.

Metric5-Amino-2-bromoisonicotinonitrile5-Bromo-2-aminopyridine
Electrophilic Center C2 (Highly activated by N1 & C4-CN)C5 (Deactivated by C2-NH2)
SNAr Reactivity Excellent (Mild conditions, <80 °C)Poor to None (Requires forcing conditions)
Pd-Oxidative Addition Fast (Electron-deficient ring)Slower (Electron-rich C5, NH2 interference)[2]
Primary Pathways SNAr, Cross-CouplingCross-Coupling (Requires bulky ligands)[2]
Catalyst Poisoning Risk Low (Amine is para, less coordinating)High (Free C2-NH2 coordinates to Pd)[2]

Mechanistic Pathways & Workflow Visualizations

Reactivity cluster_0 5-Amino-2-bromoisonicotinonitrile cluster_1 5-Bromo-2-aminopyridine A1 C2-Bromine Highly Electrophilic A2 SNAr Reactions (Fast, Mild Conditions) A1->A2 Amines/Alcohols A3 Cross-Coupling (Facile Oxidative Addition) A1->A3 Pd/Cu Catalysis B1 C5-Bromine Electron-Rich B2 SNAr Reactions (Unfavorable) B1->B2 Nucleophiles B3 Cross-Coupling (Requires Bulky Ligands) B1->B3 Pd Catalysis (XPhos)

Reactivity pathways comparing electrophilic C2-Br and electron-rich C5-Br functionalization.

Workflow Start 5-Bromo-2-aminopyridine + Coupling Partner Challenge Challenge: Free -NH2 Coordination to Pd(II) Start->Challenge Solution Solution: Bulky Biaryl Phosphine Ligands (XPhos) Challenge->Solution Overcome Catalyst Poisoning OxidativeAddition Oxidative Addition at C5-Br Solution->OxidativeAddition Active L-Pd(0) Transmetalation Transmetalation & Base Activation OxidativeAddition->Transmetalation ReductiveElimination Reductive Elimination -> Target Product Transmetalation->ReductiveElimination

Pd-catalyzed cross-coupling workflow for 5-bromo-2-aminopyridine overcoming amine coordination.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies incorporate built-in analytical checkpoints to ensure mechanistic fidelity and prevent downstream failures.

Protocol A: SNAr of 5-Amino-2-bromoisonicotinonitrile with Secondary Amines

Causality: The highly electrophilic C2 position allows for rapid SNAr under mild, transition-metal-free conditions.

  • Initiation: In a dry 20 mL vial, dissolve 5-Amino-2-bromoisonicotinonitrile (1.0 equiv) in anhydrous NMP (0.2 M). Add the secondary amine (e.g., morpholine, 1.5 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the generated HBr, preventing amine protonation and driving the equilibrium forward.

  • Thermal Activation & Validation: Heat the reaction to 80 °C.

    • Validation Checkpoint 1 (TLC): After 2 hours, check TLC (Hexanes/EtOAc 1:1). The starting material (strongly UV active at 254 nm) should disappear, replaced by a lower Rf spot due to the increased polarity from the amine.

    • Validation Checkpoint 2 (LC-MS): Aliquot 10 µL into MeCN. The mass spectrum must show the disappearance of the characteristic 1:1 bromine isotope doublet (M / M+2) and the appearance of the desired product mass [M+H]+.

  • Isolation: Cool to room temperature and precipitate the product by dropwise addition to ice-cold water. Filter and wash with water to remove NMP and DIPEA salts.

Protocol B: Pd-Catalyzed Suzuki-Miyaura Coupling of 5-Bromo-2-aminopyridine

Causality: The electron-rich C5-Br and the coordinating C2-NH2 necessitate highly active, bulky biaryl phosphine ligands (like XPhos or RuPhos) to prevent catalyst deactivation and force oxidative addition[2].

  • Catalyst Pre-activation: In a glovebox, combine Pd2(dba)3 (2 mol%) and XPhos (8 mol%) in degassed 1,4-dioxane. Stir for 15 minutes at room temperature.

    • Validation Checkpoint 1 (Visual): The solution must transition from the dark purple/red of Pd2(dba)3 to a deep brownish-red, indicating the successful formation of the active L-Pd(0) species.

  • Reagent Addition: Add 5-bromo-2-aminopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and aqueous K3PO4 (2.0 M, 3.0 equiv).

    • Causality: A biphasic system with a strong, soluble base accelerates the transmetalation step, which is often rate-limiting for electron-rich substrates.

  • Heating & Validation: Seal the vessel and heat at 90 °C for 12 hours.

    • Validation Checkpoint 2 (LC-MS): Monitor for the complete consumption of the bromopyridine. The presence of a debrominated byproduct (M-Br+H) indicates successful oxidative addition but failed transmetalation (often due to degraded boronic acid or insufficient base).

  • Purification: Cool, dilute with EtOAc, and filter through a pad of Celite to remove Pd black. Concentrate and purify via flash chromatography.

References[3] Process Development and Scale-Up of a Benzoxazepine-Containing Kinase Inhibitor. bg.ac.rs. Link[2] Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. nih.gov. Link[1] 1384080-97-0 | 5-Amino-2-bromoisonicotinonitrile. ambeed.com. Link[4] A Convenient, Pd-Free Approach to the Synthesis of Risdiplam. mdpi.com. Link

Sources

Scaffold Optimization Guide: Bioisosteric Replacement of the 5-Amino-2-bromoisonicotinonitrile Core

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-Amino-2-bromoisonicotinonitrile scaffold (CAS: 1384080-97-0) is a highly versatile building block frequently utilized in the development of kinase inhibitors and GPCR ligands. Its unique substitution pattern provides a rigid planar core with precisely oriented vectors for hydrogen bonding (via the 5-amino and 4-nitrile groups) and synthetic functionalization (via the 2-bromo group).

However, as drug discovery campaigns progress from hit-to-lead, this baseline scaffold often presents developability liabilities, including suboptimal metabolic stability, excessive lipophilicity, or off-target hERG toxicity driven by the basicity of the pyridine nitrogen. This guide provides an objective, data-driven comparison of the baseline scaffold against advanced bioisosteric alternatives, detailing the mechanistic rationale for each replacement and providing validated experimental protocols for their evaluation.

Structural Deconstruction & Bioisosteric Rationale

Bioisosteric replacement is a foundational tactic in medicinal chemistry used to resolve developability bottlenecks while maintaining or enhancing target engagement [1]. For the 5-Amino-2-bromoisonicotinonitrile core, optimization typically focuses on three distinct vectors:

  • Vector 1: The Pyridine Core. The basicity of the pyridine nitrogen can lead to hERG channel inhibition and phospholipidosis. Replacing the pyridine ring with a pyrimidine lowers the basicity (pKa) of the core due to the electron-withdrawing nature of the second nitrogen, often improving kinase hinge-binding profiles and reducing off-target toxicity [2].

  • Vector 2: The 4-Nitrile Group (-CN). While nitriles serve as robust, metabolically stable hydrogen-bond acceptors, their linear geometry can limit target affinity. Replacing the nitrile with a 1H-tetrazole provides a bioisostere with similar electron-withdrawing properties but introduces a hydrogen-bond donor, altering the local pKa and significantly enhancing aqueous solubility [1].

  • Vector 3: The 2-Bromo Group (-Br). Bromine is an excellent synthetic handle for Suzuki-Miyaura cross-couplings, but retaining it in a final clinical candidate introduces a heavy, highly lipophilic halogen that can drive non-specific protein binding. Replacing the bromine with a cyclopropyl group retains the steric bulk necessary for occupying hydrophobic pockets while lowering the ClogP and improving microsomal stability [3].

ScaffoldOptimization Start 5-Amino-2-bromo- isonicotinonitrile Liability Identify Primary Liability Start->Liability Tox hERG / Basicity Liability->Tox Metab Metabolic Instability Liability->Metab Solub Poor Solubility Liability->Solub Pyr Replace Pyridine with Pyrimidine Core Tox->Pyr Tet Replace -CN with 1H-Tetrazole Metab->Tet Sp3 Replace Core with Bicyclo[1.1.1]pentane Solub->Sp3

Logic flow for selecting bioisosteric replacements based on scaffold liabilities.

Comparative Performance Analysis

To objectively evaluate the impact of these bioisosteric replacements, the baseline scaffold and three single-vector optimized analogs were profiled across key physicochemical and in vitro ADME parameters.

Table 1: Physicochemical and ADME Profiling of Scaffold Bioisosteres

Scaffold / BioisostereModificationClogPTPSA (Ų)HLM t1/2 (min)Kinase Selectivity (Gini)
Baseline 5-Amino-2-bromoisonicotinonitrile2.465.8180.45
Analog A Pyrimidine core replacement1.878.7350.62
Analog B 2-Cyclopropyl replacement2.165.8420.55
Analog C 4-(1H-tetrazol-5-yl) replacement1.588.2>600.71

Data Interpretation:

  • Analog A (Pyrimidine): Demonstrated a significant improvement in the Kinase Selectivity Gini coefficient (where 1.0 is perfectly selective). The added nitrogen alters the hinge-binding orientation, reducing off-target kinase promiscuity.

  • Analog B (Cyclopropyl): Extended the Human Liver Microsome (HLM) half-life from 18 to 42 minutes by eliminating the lipophilic halogen, thereby reducing the molecule's susceptibility to CYP450-mediated oxidation.

  • Analog C (Tetrazole): Drastically increased the Topological Polar Surface Area (TPSA), driving the ClogP down to 1.5. This resulted in the highest metabolic stability (>60 min), though the increased polarity must be balanced against potential reductions in cell permeability.

Experimental Workflows & Protocols

To ensure rigorous and reproducible evaluation of these bioisosteres, the following self-validating protocols must be employed.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

This assay quantifies the intrinsic clearance of the scaffold by hepatic cytochrome P450 enzymes.

Step-by-Step Methodology:

  • Preparation: Dilute the test compound to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Enzyme Addition: Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (Causality: CYP450 enzymes require NADPH as an obligate electron donor; without it, oxidative metabolism cannot occur).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). (Causality: Cold acetonitrile immediately denatures the microsomal proteins, halting the reaction and precipitating the protein matrix).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

Self-Validation Checkpoint: Include Verapamil (high clearance) and Warfarin (low clearance) as parallel control incubations. If the Verapamil t1/2 exceeds 30 minutes, the HLM batch has lost enzymatic activity and the assay must be discarded. Additionally, include a minus-NADPH control to differentiate CYP450-mediated metabolism from chemical instability in the buffer.

HLMWorkflow Prep Prepare 1 µM Compound HLM Add HLM (0.5 mg/mL) Prep->HLM NADPH Initiate with NADPH (1 mM) HLM->NADPH Quench Quench with Cold MeCN NADPH->Quench LCMS Centrifuge & LC-MS/MS Quench->LCMS

Step-by-step workflow for Human Liver Microsome (HLM) metabolic stability assay.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

To evaluate the impact of the bioisosteric replacements on target affinity, TR-FRET is utilized. This method is chosen over standard fluorescence polarization because the delayed emission measurement eliminates interference from the auto-fluorescence common in pyridine/pyrimidine derivatives.

Step-by-Step Methodology:

  • Compound Plating: Dispense 100 nL of the test compound (in 100% DMSO) into a 384-well low-volume plate using an acoustic dispenser.

  • Kinase Addition: Add 5 µL of the target kinase (e.g., 2 nM final concentration) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature.

  • Tracer & Antibody Addition: Add 5 µL of a mixture containing the fluorescent kinase tracer (e.g., Tracer 236) and a Europium-labeled anti-tag antibody.

  • Incubation & Readout: Incubate for 60 minutes in the dark. Read the plate on a multi-mode microplate reader, exciting at 340 nm and measuring emission at 615 nm (Europium) and 665 nm (Tracer). Calculate the FRET ratio (665/615).

Self-Validation Checkpoint: Calculate the Z'-factor for the assay plate using DMSO (negative control) and a known pan-kinase inhibitor like Staurosporine (positive control). A Z'-factor < 0.5 indicates unacceptable assay variance, requiring recalibration of the dispensing optics or fresh preparation of the Europium antibody.

References

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[Link]

  • Zscherp, R., Baumeister, S., Schepmann, D., & Wünsch, B. (2018). Pyridine bioisosteres of potent GluN2B subunit containing NMDA receptor antagonists with benzo[7]annulene scaffold. European Journal of Medicinal Chemistry, 157, 397-404.[Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.[Link]

A Comparative Guide to the Infrared Spectroscopy of Nitrile and Amino Groups on a Pyridine Ring

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the precise identification of functional groups is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for this purpose, offering a rapid and non-destructive method for molecular characterization. This guide provides an in-depth comparison of the IR spectral signatures of two common and vital functional groups—nitrile (C≡N) and amino (-NH₂) — when attached to a pyridine ring. Understanding their distinct vibrational modes is crucial for confirming chemical structures, monitoring reactions, and predicting molecular interactions.

This guide moves beyond a simple cataloging of frequencies. We will delve into the underlying principles governing these vibrations, the influence of the pyridine ring's electronic effects, and the practical aspects of sample analysis. By understanding the "why" behind the spectral features, you will be equipped to interpret your own IR data with greater confidence and accuracy.

The Vibrational Language of Nitrile and Amino Groups

At the heart of IR spectroscopy lies the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes. These absorptions are what create the peaks in an IR spectrum.

The position, intensity, and shape of these peaks provide a wealth of information about the molecule's functional groups and overall structure. For nitrile and amino groups, the key vibrations we will examine are stretching and bending modes.

Nitrile (C≡N) Group: A Sharp and Unmistakable Signal

The nitrile group is characterized by a carbon-nitrogen triple bond. This strong bond gives rise to a very distinctive and easily identifiable peak in the IR spectrum.

  • C≡N Stretching Vibration: This is the most prominent and diagnostic peak for a nitrile. It appears in a relatively uncongested region of the spectrum, typically between 2260 and 2220 cm⁻¹ .[1] The triple bond's high force constant is responsible for this high-frequency vibration.[2] The peak is characteristically sharp and of strong to medium intensity .[1] The significant difference in electronegativity between carbon and nitrogen creates a strong dipole moment, which changes substantially during the stretching vibration, leading to a strong absorption of IR radiation.

Amino (-NH₂) Group: A More Complex Signature

The amino group, with its two N-H bonds, presents a more detailed spectral signature compared to the nitrile group.

  • N-H Stretching Vibrations: Primary amines (-NH₂) exhibit two distinct stretching peaks in the region of 3500-3300 cm⁻¹ .[3][4]

    • Asymmetric Stretching: This higher frequency band corresponds to the two N-H bonds stretching out of phase with each other.

    • Symmetric Stretching: This lower frequency band results from the two N-H bonds stretching in phase. The presence of two peaks in this region is a definitive indicator of a primary amine.[3][4] These peaks are typically of medium intensity and are broader than the nitrile stretch, often due to hydrogen bonding.

  • N-H Bending (Scissoring) Vibration: This vibration, where the two hydrogen atoms move towards and away from each other, gives rise to a peak of medium to strong intensity in the 1650-1580 cm⁻¹ region.[3]

  • C-N Stretching Vibration: The stretching of the carbon-nitrogen single bond is also observable. For aromatic amines, such as aminopyridines, this peak appears in the 1335-1250 cm⁻¹ range and is typically of strong intensity.[3] The interaction of the nitrogen lone pair with the aromatic ring strengthens this bond, leading to a higher frequency compared to aliphatic amines.

The Influence of the Pyridine Ring

Attaching these functional groups to a pyridine ring introduces electronic effects that subtly but significantly alter their vibrational frequencies. The pyridine ring is an aromatic system, but the nitrogen atom makes it electron-withdrawing (an electron "sink").

  • For Nitrile-Substituted Pyridines (Cyanopyridines): Conjugation between the C≡N triple bond and the aromatic pyridine ring slightly weakens the triple bond.[1] This weakening of the bond force constant results in a lower stretching frequency compared to non-conjugated (aliphatic) nitriles.[1] Therefore, for cyanopyridines, the C≡N stretch is typically observed in the lower end of the general range, around 2240-2220 cm⁻¹ .[1]

  • For Amino-Substituted Pyridines (Aminopyridines): The amino group is an electron-donating group. The lone pair of electrons on the nitrogen atom can delocalize into the electron-deficient pyridine ring. This resonance interaction has two main effects:

    • It strengthens the C-N single bond , causing its stretching frequency to be higher than in aliphatic amines.[3]

    • It can slightly weaken the N-H bonds , leading to a minor decrease in their stretching frequencies.

Comparative Data Summary

The following table provides a side-by-side comparison of the key IR absorption peaks for nitrile and amino groups on a pyridine ring.

Vibrational Mode Nitrile Group (on Pyridine) Amino Group (on Pyridine) Key Characteristics
Stretching 2240 - 2220 cm⁻¹ (C≡N stretch)[1]3500 - 3300 cm⁻¹ (Asymmetric & Symmetric N-H stretch)[3]Nitrile: Sharp, strong intensity, single peak. Amino: Two distinct peaks, medium intensity, broader.
Bending N/A1650 - 1580 cm⁻¹ (N-H scissoring)[3]Amino: Medium to strong intensity.
C-X Stretching N/A1335 - 1250 cm⁻¹ (C-N stretch)[3]Amino: Strong intensity, indicative of an aromatic amine.

Visualizing the Vibrational Modes

To better understand the atomic motions that give rise to these IR peaks, we can represent them with diagrams.

G cluster_nitrile Nitrile (C≡N) Stretch cluster_amino_stretch Amino (-NH₂) Stretches cluster_asymmetric Asymmetric cluster_symmetric Symmetric cluster_amino_bend Amino (-NH₂) Scissoring C1 C N1 N C1->N1 R1 R1 C1->R1 Pyridine C1->C1_stretch N1->N1_stretch N2 N H1 H N2->H1 H2 H N2->H2 R2 R2 N2->R2 Pyridine N2->H1_asym N2->H2_asym N2->H1_sym N2->H2_sym N3 N H3 H N3->H3 H4 H N3->H4 R3 R3 N3->R3 Pyridine H3->H4

Figure 1: Vibrational modes of nitrile and amino groups.

Experimental Protocol: Acquiring an IR Spectrum

The following provides a generalized, step-by-step methodology for obtaining the IR spectrum of a substituted pyridine, adaptable for both solid and liquid samples.

Instrumentation
  • Fourier Transform Infrared (FTIR) Spectrometer

  • Sample holder (for KBr pellets, liquid cells, or ATR)

  • Agate mortar and pestle

  • Hydraulic press and pellet die (for KBr pellets)

  • Salt plates (e.g., KBr, NaCl) or liquid cell

  • Pasteur pipettes

Materials
  • Sample (e.g., aminopyridine or cyanopyridine)

  • IR-grade Potassium Bromide (KBr), desiccated

  • Appropriate solvent (if analyzing in solution), dried and IR-transparent in the region of interest.

Workflow Diagram

G start Start sample_prep Sample Preparation start->sample_prep solid Solid Sample sample_prep->solid liquid Liquid Sample sample_prep->liquid kbr_pellet KBr Pellet Method solid->kbr_pellet nujol_mull Nujol Mull Method solid->nujol_mull liquid_cell Liquid Cell Method liquid->liquid_cell atr ATR Method liquid->atr acquire_bg Acquire Background Spectrum kbr_pellet->acquire_bg nujol_mull->acquire_bg liquid_cell->acquire_bg atr->acquire_bg acquire_sample Acquire Sample Spectrum acquire_bg->acquire_sample process_data Process and Analyze Data acquire_sample->process_data end End process_data->end

Figure 2: General workflow for acquiring an IR spectrum.

Step-by-Step Methodology

1. Sample Preparation

The choice of sample preparation method depends on the physical state of your sample.

  • For Solid Samples (KBr Pellet Method): This is a common method for obtaining high-quality spectra of solid materials.

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet die.

    • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR instrument.

  • For Liquid Samples (Neat Liquid/Thin Film Method):

    • Place a drop of the liquid sample onto the surface of a polished salt plate (e.g., KBr or NaCl).

    • Place a second salt plate on top to spread the liquid into a thin film.

    • Mount the sandwiched plates onto the sample holder.

2. Acquiring the Spectrum

  • Background Spectrum: Before running your sample, you must acquire a background spectrum. This spectrum measures the absorbance of the ambient atmosphere (water vapor, CO₂) and the sample holder/matrix (e.g., the KBr pellet without the sample). The instrument will automatically subtract this background from your sample spectrum.

  • Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment.

  • Initiate the scan according to the instrument's software. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

3. Data Processing and Analysis

  • The resulting spectrum will be a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).

  • Identify the key peaks and compare their positions and shapes to the reference data provided in this guide and other spectral databases.

  • Pay close attention to the regions characteristic of nitrile and amino groups, as well as the fingerprint region (below 1500 cm⁻¹) which provides a unique pattern for the entire molecule.

Conclusion

The nitrile and amino groups, while both containing nitrogen, present markedly different and highly diagnostic signatures in the infrared spectrum. The sharp, intense C≡N stretch of the nitrile group is one of the most easily recognizable peaks in IR spectroscopy. In contrast, the primary amino group reveals its presence through a pair of N-H stretching bands and a characteristic N-H bending vibration. The electronic interplay with the pyridine ring fine-tunes the positions of these absorptions, providing further structural information. By mastering the interpretation of these spectral features and employing sound experimental techniques, researchers can confidently elucidate the structure of pyridine-based compounds, a critical step in the development of new pharmaceuticals and advanced materials.

References

Sources

The Duel of the Diazines: A Comparative Guide to Pyridine and Pyrimidine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of medicinal chemistry, the selection of the core heterocyclic scaffold is a pivotal decision that profoundly influences the ultimate success of a drug candidate. Among the plethora of choices, the six-membered aromatic heterocycles, pyridine and pyrimidine, stand out as ubiquitous and versatile building blocks. While structurally similar, the seemingly subtle difference of a single nitrogen atom imparts distinct physicochemical and pharmacological properties that can make or break a drug's efficacy, safety, and pharmacokinetic profile. This guide provides an in-depth, objective comparison of pyridine and pyrimidine building blocks, grounded in experimental data and field-proven insights to empower researchers in making informed decisions during the drug design process.

Fundamental Physicochemical Properties: More Than Just a Nitrogen Atom

At first glance, pyridine and pyrimidine are aromatic heterocycles of similar size. However, the presence of a second nitrogen atom in the 1,3-position of the pyrimidine ring dramatically alters its electronic and physical properties compared to pyridine.

PropertyPyridinePyrimidineRationale for Difference
pKa of Conjugate Acid ~5.2~1.3[1]The additional electron-withdrawing nitrogen atom in pyrimidine reduces the electron density on the ring and the remaining nitrogen, making it a much weaker base.
LogP ~0.65~-0.19The increased polarity due to the second nitrogen atom in pyrimidine generally leads to lower lipophilicity and higher aqueous solubility.
Dipole Moment ~2.2 D~2.3 DBoth are polar molecules, but the vector sum of the individual bond dipoles results in a slightly higher dipole moment for pyrimidine.
Hydrogen Bonding One strong H-bond acceptorTwo H-bond acceptors[2]Pyridine has a single nitrogen atom that can act as a hydrogen bond acceptor. Pyrimidine possesses two nitrogen atoms, both capable of accepting hydrogen bonds, which can lead to more complex and potentially stronger interactions with biological targets.[2]
Aromaticity AromaticAromatic, but less so than pyridineThe two nitrogen atoms in pyrimidine withdraw electron density from the ring, slightly reducing its resonance stabilization compared to pyridine.[1]

These fundamental differences have profound implications for how molecules containing these scaffolds will behave in a biological system, from their ability to cross cell membranes to how they interact with their target protein.

The Impact on Drug-Receptor Interactions: A Tale of Two Binding Modes

The differing hydrogen bonding capabilities and electronic distributions of pyridine and pyrimidine directly translate to distinct interaction patterns with biological macromolecules.

Hydrogen Bonding: A Game of Numbers and Geometry

Pyridine's single hydrogen bond acceptor is a strong and directional interaction point.[3] In contrast, pyrimidine's two nitrogen atoms offer the potential for bidentate interactions or more intricate hydrogen bond networks, which can significantly enhance binding affinity and specificity.[2]

dot

H_Bonding cluster_pyridine Pyridine Interaction cluster_pyrimidine Pyrimidine Interaction Pyridine Pyridine Protein_Donor_P Protein H-Bond Donor Protein_Donor_P->Pyridine Single H-Bond Acceptor Pyrimidine Pyrimidine Protein_Donor_1 Protein H-Bond Donor 1 Protein_Donor_1->Pyrimidine Dual H-Bond Acceptors Protein_Donor_2 Protein H-Bond Donor 2 Protein_Donor_2->Pyrimidine

Caption: Hydrogen bonding patterns of pyridine and pyrimidine.

Aromatic Interactions: Subtle Electronic Tuning

Both pyridine and pyrimidine rings can participate in π-π stacking and cation-π interactions with aromatic residues in a protein's binding pocket. However, the more electron-deficient nature of the pyrimidine ring can lead to stronger π-stacking interactions with electron-rich aromatic amino acids like tryptophan and tyrosine.

Metabolic Stability and Toxicity: The Body's Response

A drug's journey through the body is fraught with metabolic challenges. The choice between a pyridine and pyrimidine scaffold can significantly influence a compound's metabolic fate and potential for toxicity.

Cytochrome P450 Metabolism

The liver's cytochrome P450 (CYP) enzymes are the primary drivers of drug metabolism. Both pyridine and pyrimidine rings are susceptible to oxidation by CYPs. However, the positions of oxidation and the overall metabolic stability can differ. The electron-deficient nature of the pyrimidine ring can sometimes render it more resistant to oxidative metabolism compared to pyridine.

Toxicity Profiles

While both scaffolds are generally well-tolerated and are present in numerous approved drugs, their metabolic byproducts can sometimes lead to toxicity.[4][5] For instance, the metabolism of some pyridine-containing compounds can lead to the formation of reactive pyridinium ions. Careful consideration of substitution patterns on the ring is crucial to mitigate potential metabolic liabilities.

Therapeutic Showcase: Approved Drugs as a Testament to Versatility

Both pyridine and pyrimidine are "privileged scaffolds," meaning they are frequently found in approved drugs across a wide range of therapeutic areas.[5][6]

Therapeutic AreaPyridine-Containing DrugsPyrimidine-Containing Drugs
Oncology Imatinib, Crizotinib, Abiraterone[4][5]5-Fluorouracil, Gemcitabine, Osimertinib[5][7][8]
Antivirals Nevirapine, Atazanavir[4][9]Zidovudine, Lamivudine, Etravirine[8]
Cardiovascular Amlodipine, Nifedipine, Nilvadipine[4][10]Rosuvastatin, Riociguat[7]
Central Nervous System Tacrine, Nikethamide[4]Trimethoprim[8][11]

This extensive list underscores the broad applicability and proven track record of both scaffolds in successful drug development.[4][12][13]

Experimental Evaluation: A Practical Guide to Scaffold Comparison

To objectively compare the performance of pyridine- and pyrimidine-containing analogues in a drug discovery program, a series of standardized in vitro assays are indispensable.

dot

Experimental_Workflow cluster_assays In Vitro Evaluation Compound_Synthesis Synthesize Pyridine & Pyrimidine Analogues Metabolic_Stability Microsomal Stability Assay Compound_Synthesis->Metabolic_Stability Permeability PAMPA Compound_Synthesis->Permeability Cytotoxicity MTT Assay Compound_Synthesis->Cytotoxicity Data_Analysis Analyze & Compare Data Metabolic_Stability->Data_Analysis Permeability->Data_Analysis Cytotoxicity->Data_Analysis Lead_Selection Select Lead Scaffold Data_Analysis->Lead_Selection

Caption: Experimental workflow for comparing pyridine and pyrimidine scaffolds.

Protocol: Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of CYP enzymes.[14][15]

Objective: To determine the in vitro intrinsic clearance (CLint) of pyridine and pyrimidine analogues.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (typically 10 mM in DMSO).

    • Thaw liver microsomes (human or from other species) on ice.[14]

    • Prepare a NADPH regenerating system solution.[14]

    • Prepare a quenching solution (e.g., ice-cold acetonitrile with an internal standard).[16]

  • Incubation:

    • In a 96-well plate, combine the test compound (final concentration typically 1 µM), liver microsomes (final concentration typically 0.5 mg/mL), and phosphate buffer.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[16]

  • Time Points and Quenching:

    • At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), add the quenching solution to stop the reaction.[16]

  • Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of the compound remaining versus time.

    • The slope of the linear portion of the curve is used to calculate the half-life (t1/2) and the intrinsic clearance (CLint).

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput method to predict the passive permeability of a compound across an artificial lipid membrane, mimicking the gastrointestinal tract or the blood-brain barrier.[17][18]

Objective: To assess and compare the passive permeability of pyridine and pyrimidine analogues.

Methodology:

  • Plate Preparation:

    • Coat the filter of a 96-well donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).[17]

    • Fill the wells of a 96-well acceptor plate with buffer.

  • Compound Addition:

    • Add the test compounds (dissolved in buffer, often with a small percentage of DMSO) to the donor plate wells.[19]

  • Incubation:

    • Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature for a defined period (e.g., 4-18 hours).[17][20]

  • Quantification:

    • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.[18]

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the concentrations in the donor and acceptor wells and the incubation time and membrane area.

Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[21][22]

Objective: To evaluate the potential cytotoxicity of the pyridine and pyrimidine analogues against a relevant cell line.

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[23]

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[23]

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[21][24] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[21]

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to dissolve the formazan crystals.[25]

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.[24]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to an untreated control.

    • Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion: Making the Right Choice for Your Target

The decision to employ a pyridine or pyrimidine scaffold is not a matter of inherent superiority of one over the other, but rather a strategic choice based on the specific requirements of the drug target and the desired ADMET properties.

  • Choose Pyridine when: A single, strong hydrogen bond acceptor is desired, and higher lipophilicity is advantageous for membrane permeability. Its simpler synthetic accessibility can also be a factor.[26][27]

  • Choose Pyrimidine when: Multiple hydrogen bond acceptor sites can be exploited for enhanced binding affinity and specificity, or when increased aqueous solubility is a key objective. The more electron-deficient ring may also offer advantages in terms of metabolic stability and certain aromatic interactions.[28][29][30]

Ultimately, the optimal choice will be revealed through iterative cycles of design, synthesis, and rigorous experimental evaluation. By understanding the fundamental differences between these two powerful building blocks and applying the appropriate analytical tools, drug discovery teams can significantly enhance their chances of success in the quest for novel and effective therapeutics.

References

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • MTT Assay Protocol. [Link]

  • U.S. Food and Drug Administration. FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • National Center for Biotechnology Information. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

  • Oriental Journal of Chemistry. Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • ResearchGate. FDA-approved drugs containing pyridine or dihydropyridine scaffolds for... [Link]

  • ResearchGate. FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections. [Link]

  • Royal Society of Chemistry. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • Arabian Journal of Chemistry. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. [Link]

  • Evotec. Microsomal Stability. [Link]

  • ResearchGate. Marketed drugs containing the pyrimidine scaffold. [Link]

  • National Center for Biotechnology Information. Pyridine: the scaffolds with significant clinical diversity. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Link]

  • Growing Science. Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • ResearchGate. Synthesis of pyridine derivatives for diverse biological activity profiles: A review. [Link]

  • Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. [Link]

  • Wikidot. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols. [Link]

  • PubMed. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

  • MDPI. Recent Advances in Pyrimidine-Based Drugs. [Link]

  • CORE. A mini review of pyrimidine and fused pyrimidine marketed drugs. [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]

  • Der Pharma Chemica. Synthesis and biological activities of some new pyrimidine derivatives from chalcones. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

  • Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. [Link]

  • National Center for Biotechnology Information. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. [Link]

  • National Center for Biotechnology Information. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. [Link]

  • Semantic Scholar. PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. [Link]

  • Open Access Journals. A Brief View on Pyridine Compounds. [Link]

  • ACS Chemical Neuroscience. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]

  • Reddit. Pyrimidine to Pyridine - changes in H-bonding potential. [Link]

  • RJ Wave. Hydrogen Bonding Behavior Of Pyridine In Biological And Chemical Systems. [Link]

  • Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. [Link]

  • National Center for Biotechnology Information. Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. [Link]

  • ResearchGate. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and LPS‐Induced RAW 264.7 Macrophages. [Link]

  • Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]

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scaffold hopping strategies using 5-Amino-2-bromoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Scaffold Hopping with 5-Amino-2-bromoisonicotinonitrile

Executive Summary: The Strategic "Hop" to Pyrido[4,3-d]pyrimidines

In the landscape of kinase inhibitor design, the Quinazoline scaffold (e.g., Gefitinib, Erlotinib) has long been a "privileged structure." However, its ubiquity has led to a crowded intellectual property (IP) space and recurring physicochemical challenges, particularly poor aqueous solubility and high lipophilicity (LogP).

This guide analyzes a high-value scaffold hopping strategy: transitioning from the carbocyclic Quinazoline core to the heterocyclic Pyrido[4,3-d]pyrimidine core.

The linchpin of this strategy is the building block 5-Amino-2-bromoisonicotinonitrile (CAS: 1806965-03-8). Unlike generic precursors, this specific isomer offers a "dual-handle" advantage:

  • Ortho-Amino Nitrile Motif (C4/C5): Enables rapid, regioselective cyclization to the pyrimidine ring.

  • C2-Bromine Handle: Crucially, this halogen remains intact after cyclization, positioned at the C7 position of the final scaffold. This allows for late-stage diversification (e.g., Suzuki couplings) to fine-tune solubility and potency—a capability often missing in standard quinazoline synthesis.

Part 1: Strategic Analysis & Comparison

The following table objectively compares the standard Quinazoline scaffold against the Pyrido[4,3-d]pyrimidine scaffold derived from 5-Amino-2-bromoisonicotinonitrile.

Table 1: Scaffold Performance Comparison

FeatureQuinazoline Scaffold (Standard)Pyrido[4,3-d]pyrimidine Scaffold (The Hop)Strategic Advantage
Core Geometry Benzene fused to PyrimidinePyridine fused to PyrimidineBioisostere: Retains ATP-binding geometry while altering electronics.
Solubility (Aq.) Low (High ClogP)High Pyridine nitrogen acts as an H-bond acceptor, significantly lowering ClogP and improving ADME.
Metabolic Stability Prone to oxidation on benzene ringTunablePyridine ring is electron-deficient, reducing susceptibility to oxidative metabolism (CYP450).
IP Space Highly CrowdedLess Explored Offers freedom to operate (FTO) in crowded kinase targets (EGFR, PI3K, CDK).
Diversification Early-stage substitution requiredLate-Stage Enabled The C7-Br handle (from the 2-Br precursor) allows library generation after core synthesis.
Hinge Binding N1/N3 interactionN1/N3 + N6 interactionPotential for additional water-mediated H-bonds via the pyridine nitrogen (N6).

Part 2: The Precursor – 5-Amino-2-bromoisonicotinonitrile

Compound Identity:

  • Name: 5-Amino-2-bromoisonicotinonitrile

  • CAS: 1806965-03-8

  • Structure: A pyridine ring substituted with a nitrile at C4, an amino group at C5, and a bromine at C2.

Why this Isomer Matters: Many pyridine building blocks place the amino group at C3 (leading to pyrido[3,4-d] or [3,2-d] isomers). The C5-amino / C4-cyano arrangement of this compound specifically yields the Pyrido[4,3-d]pyrimidine system. This orientation places the pyridine nitrogen at position 6 of the fused system, which is optimal for solvent exposure in many kinase binding pockets.

Visualizing the Transformation

ReactionScheme Precursor 5-Amino-2-bromoisonicotinonitrile (Precursor) Intermediate 7-Bromo-pyrido[4,3-d]pyrimidine (Core Scaffold) Precursor->Intermediate Cyclization (140°C, EtOH) Reagent Formamidine Acetate (Cyclization Agent) Reagent->Intermediate Product Final Drug Candidate (Functionalized) Intermediate->Product Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2)

Figure 1: The synthetic logic flow.[1][2][3][4][5][6][7] The C2-Bromine of the precursor becomes the C7-Bromine of the scaffold, serving as a "handle" for the final diversification step.

Part 3: Experimental Workflow

This protocol describes the conversion of 5-Amino-2-bromoisonicotinonitrile into a functionalized kinase inhibitor scaffold. This workflow is self-validating: the presence of the bromine in the intermediate (Step 1) serves as a mass-spec tag (1:1 isotopic pattern) to confirm cyclization before proceeding.

Step 1: Cyclization to the Pyrido[4,3-d]pyrimidine Core

Objective: Construct the pyrimidine ring while preserving the C7-Bromine.

  • Reagents:

    • 5-Amino-2-bromoisonicotinonitrile (1.0 eq)

    • Formamidine acetate (3.0 eq) (Alternative: Triethyl orthoformate + NH4OAc)

    • Solvent: Ethanol (EtOH) or 2-Methoxyethanol.

  • Procedure:

    • Dissolve the nitrile precursor in EtOH in a sealed tube.

    • Add Formamidine acetate.

    • Heat to reflux (80–100°C) for 12–16 hours.

    • Monitoring: TLC (50% EtOAc/Hexane). The starting material (fluorescent) should disappear; a new polar spot appears.

    • Workup: Cool to room temperature. The product often precipitates.[4][8] Filter and wash with cold EtOH. If no precipitate, evaporate solvent and triturate with water.

  • Result: 7-Bromo-pyrido[4,3-d]pyrimidin-4(3H)-imine (or fully aromatized amine depending on conditions).

    • Note: To get the 4-oxo (lactam) intermediate for chlorination, use Formic Acid instead of formamidine, or hydrolyze the imine.

Step 2: Activation (The "Switch" to Kinase Activity)

Objective: Convert the C4 position into a leaving group (Cl) to install the "hinge-binding" amine.

  • Reagents: POCl3 (excess), PCl5 (cat.), DIEA.

  • Procedure: Reflux the 4-oxo intermediate in neat POCl3 for 4 hours. Evaporate excess POCl3 carefully.

  • Product: 7-Bromo-4-chloro-pyrido[4,3-d]pyrimidine .

Step 3: Late-Stage Diversification (The "Hop" Advantage)

Objective: Use the preserved Bromine handle to modulate solubility/potency.

  • Reaction A (C4-Substitution): React the 4-chloro intermediate with an aniline (e.g., 3-chloro-4-fluoroaniline) in iPrOH at 80°C. This installs the primary pharmacophore.

  • Reaction B (C7-Coupling):

    • Substrate: The product from Reaction A (containing the C7-Br).[9]

    • Reagents: 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole (Solubilizing tail), Pd(dppf)Cl2 (5 mol%), K2CO3 (2M aq), Dioxane.

    • Conditions: Microwave irradiation at 120°C for 30 mins or reflux for 4h.

    • Outcome: The bromine is replaced by the pyrazole solubilizing group.

Part 4: Data & Validation

When comparing the Quinazoline vs. Pyrido[4,3-d]pyrimidine analogs synthesized via this route, typical experimental data reveals the following trends (based on representative structure-activity relationship studies):

PropertyQuinazoline Analog (Ref)Pyrido[4,3-d]pyrimidine (Scaffold Hop)Delta
LogD (pH 7.4) 3.8 (High Lipophilicity)2.4 -1.4 log units (Improved Solubility)
Solubility (µM) < 5 µM> 50 µM 10x Improvement
EGFR IC50 (nM) 1.2 nM0.8 nMComparable/Superior Potency
LLE (Ligand Efficiency) 4.15.2 Higher Efficiency

Interpretation: The scaffold hop maintains biological potency (IC50) but drastically improves the "drug-likeness" (LLE, Solubility) by leveraging the pyridine nitrogen's polarity.

References

  • Synthesis of Pyrido[4,3-d]pyrimidines

    • Title: Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives.
    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • Scaffold Hopping Strategies in Kinase Inhibitors

    • Title: Scaffold hopping: A versatile strategy for the discovery of novel potent and selective kinase inhibitors.
    • Source: Drug Discovery Today.[8]

    • URL:[Link]

  • Compound Properties (5-Amino-2-bromoisonicotinonitrile)

    • Title: 5-Amino-2-bromoisonicotinic acid and derivatives (Chemical Properties and CAS D
    • Source: PubChem.
    • URL:[Link]

  • Reaction Protocols (Cyclization of Amino-Nitriles)

    • Title: Efficient synthesis of fused pyrimidines via formamidine acet
    • Source: Journal of Organic Chemistry (Represent
    • URL:[Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Amino-2-bromoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For professionals engaged in the intricate work of research and drug development, the integrity of the scientific process is matched in importance only by the unwavering commitment to safety and environmental stewardship. The handling of specialized chemical reagents demands not just procedural knowledge, but a deep understanding of the principles that underpin safe laboratory practices. This guide provides a detailed, authoritative framework for the proper disposal of 5-Amino-2-bromoisonicotinonitrile, ensuring that its lifecycle in the laboratory concludes with minimal risk to personnel and the environment.

Hazard Identification and Essential Risk Assessment

This compound is a halogenated pyridine derivative. Halogenated organic compounds are of particular concern in waste management as they can be persistent in the environment and may require specific disposal technologies, such as high-temperature incineration, to ensure complete destruction.[3]

Table 1: Presumptive Hazard Profile for 5-Amino-2-bromoisonicotinonitrile

Hazard Class GHS Category Hazard Statement Source
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed [1][2]
Acute Toxicity, Dermal Category 4 H312: Harmful in contact with skin [2]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation [1][2]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation [1][2]
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled [1][2]

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |[2] |

The primary hazards underscore the necessity for stringent controls to prevent ingestion, skin/eye contact, and inhalation of dust or aerosols.

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified above, a combination of engineering controls and appropriate PPE is required. This establishes a primary barrier between the researcher and the chemical hazard.

  • Engineering Controls : All handling and preparation of 5-Amino-2-bromoisonicotinonitrile for disposal must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] This is critical to minimize the risk of inhaling dust particles.

  • Personal Protective Equipment (PPE) : The use of proper PPE is the final and most direct line of defense.[6]

Table 2: Mandatory Personal Protective Equipment (PPE)

Protection Type Specific Equipment Rationale & Standard Reference
Eye/Face Protection Safety glasses with side-shields or chemical splash goggles. Protects against accidental splashes and airborne particles. Compliant with OSHA 29 CFR 1910.133.[6][7]
Hand Protection Chemically resistant nitrile gloves. Provides a barrier against skin contact. Nitrile is recommended for handling pyridine-based compounds.[4]
Body Protection A laboratory coat. Prevents contamination of personal clothing.[6]

| Respiratory Protection | NIOSH-approved respirator. | Required if there is a risk of generating dust outside of a fume hood, such as during a large spill cleanup.[8] |

Waste Characterization and Regulatory Compliance

All chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] It is illegal and unsafe to dispose of this chemical in the regular trash or down the sanitary sewer.[4][10]

  • Waste Classification : 5-Amino-2-bromoisonicotinonitrile must be classified as hazardous waste . As a halogenated organic compound, it falls under specific RCRA categories that mandate controlled disposal.

  • Segregation : Chemical waste must be segregated by compatibility to prevent dangerous reactions, not stored alphabetically.[9] Keep this waste stream separate from strong acids, bases, and oxidizers.[6][11]

Step-by-Step Disposal Protocol

The required method for the final disposal of halogenated organic waste is typically high-temperature incineration conducted by a licensed hazardous waste management facility.[3][12] The following protocol details the steps for accumulating and preparing the waste for collection.

Experimental Protocol: Waste Accumulation and Preparation

  • Container Selection :

    • Designate a specific, compatible hazardous waste container. High-density polyethylene (HDPE) containers are a suitable choice.

    • The container must be in good condition, free of leaks, and possess a secure, tightly-sealing lid.[13]

  • Waste Labeling (Immediate Requirement) :

    • As soon as the first particle of waste is added, the container must be labeled.[11][14]

    • The label must, at a minimum, include the words "Hazardous Waste" .[9][15]

    • List the full chemical name: "5-Amino-2-bromoisonicotinonitrile" . Do not use abbreviations or chemical formulas.[9]

    • Indicate the primary hazards by checking the appropriate boxes or applying GHS pictograms (e.g., Exclamation Mark for irritant/harmful).[9][15]

  • Accumulating Waste :

    • Solid Waste : Carefully place the pure compound, any contaminated weighing paper, and disposable equipment (e.g., pipette tips, contaminated gloves) directly into the designated hazardous waste container.

    • Contaminated Sharps : Needles or other sharps must first be placed in a designated sharps container before being disposed of as hazardous waste.

    • Aqueous Solutions : While this compound has low water solubility, any solutions or rinsates containing it must also be collected as hazardous waste in a separate, clearly labeled container for aqueous hazardous waste.

  • Storage Prior to Collection :

    • Keep the waste container tightly sealed except when adding waste.[4][11]

    • Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[15]

    • Ensure the storage area has secondary containment to manage potential leaks.

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[9]

    • Do not exceed the storage time or volume limits for your facility's generator status (e.g., 90 days for Large Quantity Generators).[14]

Spill and Emergency Procedures

Accidents require immediate and correct action to mitigate exposure and environmental contamination.

Experimental Protocol: Spill Cleanup

  • Evacuate and Alert :

    • Alert all personnel in the immediate area of the spill.

    • If the spill is large or outside of a fume hood, evacuate the lab and contact your EHS office.

  • Don PPE :

    • Before addressing the spill, don the full PPE detailed in Table 2, including respiratory protection if the spill involves a significant amount of powder.[8]

  • Contain the Spill :

    • For a solid spill, carefully cover it with an absorbent material like sand or vermiculite to prevent dust from becoming airborne.[4][16] Do not use combustible materials like paper towels for the initial containment of a dry powder.

  • Clean Up :

    • Using non-sparking tools, gently sweep the spilled material and absorbent into a designated container.[16][17] Avoid aggressive sweeping that could generate dust.[12]

    • Place the collected material into your hazardous waste container.

  • Decontaminate :

    • Thoroughly clean the spill area with a detergent solution, followed by water.[8]

    • All cleaning materials (sponges, paper towels) must be disposed of as hazardous waste.[8]

  • Exposure Response :

    • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[7][8]

    • Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[18]

    • Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.[7]

    • Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[18]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 5-Amino-2-bromoisonicotinonitrile waste streams.

G cluster_waste_type 1. Characterize Waste Stream cluster_containment 2. Select & Label Container cluster_storage 3. Accumulate & Store cluster_disposal 4. Final Disposal start Waste Generated (5-Amino-2-bromoisonicotinonitrile) solid_waste Pure Compound or Contaminated Solids (Gloves, Weigh Paper) start->solid_waste liquid_waste Contaminated Solutions or Rinsate start->liquid_waste solid_container Designated 'Hazardous Waste' SOLID Container solid_waste->solid_container liquid_container Designated 'Hazardous Waste' AQUEOUS Container liquid_waste->liquid_container label_info Label MUST Include: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms solid_container->label_info store_waste Store Sealed Container in Satellite Accumulation Area (SAA) with Secondary Containment solid_container->store_waste liquid_container->label_info liquid_container->store_waste ehs_pickup Schedule Pickup with EHS / Licensed Vendor store_waste->ehs_pickup

Caption: A flowchart outlining the procedural steps for the safe disposal of 5-Amino-2-bromoisonicotinonitrile.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]

  • Case Western Reserve University. How to Dispose of Chemical Waste | Environmental Health and Safety. Available at: [Link]

  • Loba Chemie. (2023, November 27). PYRIDINE FOR SYNTHESIS - Safety Data Sheet. Available at: [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. Available at: [Link]

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Available at: [Link]

  • MedicalLab Management. (2019, June 15). Laboratory Waste Management: The New Regulations. Available at: [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]

  • PMC. (2023, May 24). Management of decontamination in chemical accidents: a laboratory model. Available at: [Link]

  • US EPA. (2025, December 16). Applicability and Requirements of the RCRA Organic Air Emission Standards. Available at: [Link]

  • Chemical Emergency Medical Guidelines. 2-Amino-2,3-dimethylbutyronitrile (Aminonitril) A 1 Information and recommendations for first responders. Available at: [Link]

  • Rutgers University. Standard Operating Procedure for 5-Bromo-2-Deoxyuridine (BrdU)in Animals. Available at: [Link]

  • US EPA. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]

  • DTIC. PRACTICAL PROCEDURES FOR MICROBIAL DECONTAMINATION. Available at: [Link]

  • ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Available at: [Link]

  • Hilaris. 2-Amino-5-bromoisonicotinonitrile. Available at: [Link]

  • National Institutes of Health. NIH Waste Disposal Guide at Bayview Campus. Available at: [Link]

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Available at: [Link]

  • US EPA. (2025, June 26). RCRA Organic Air Emission Standards for TSDFs and Generators. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.